6-Hydroxypicolinamide
Description
Structure
3D Structure
Properties
IUPAC Name |
6-oxo-1H-pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c7-6(10)4-2-1-3-5(9)8-4/h1-3H,(H2,7,10)(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSUGEGLNENDGNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC(=C1)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
6-Hydroxypicolinamide chemical properties and structure
An In-Depth Technical Guide to 6-Hydroxypicolinamide: Structure, Properties, and Catalytic Applications
Introduction
This compound is a heterocyclic organic compound featuring a pyridine ring substituted with both a hydroxyl and a carboxamide group. While a simple molecule in its own right, it represents a foundational scaffold for a highly effective class of ligands in modern organic synthesis. In its functional form, particularly as N-aryl derivatives, this compound has emerged as a privileged structure for facilitating copper-catalyzed cross-coupling reactions. These reactions are cornerstones in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, enabling the formation of crucial carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds.
This guide, intended for researchers and drug development professionals, provides a detailed exploration of the core chemical properties, structure, and spectroscopic signature of this compound. It further delves into the synthesis and application of its derivatives as powerful ligands, explaining the mechanistic rationale behind their efficacy and providing actionable protocols for their use.
Part 1: Molecular Structure and Physicochemical Properties
The chemical identity of this compound is defined by its unique arrangement of functional groups on a pyridine core. Its structure exists in a tautomeric equilibrium between the hydroxy-pyridine form and the pyridone form, with the latter, 6-oxo-1,6-dihydropyridine-2-carboxamide, being the preferred tautomer and the basis for its IUPAC name.[1] This tautomerism is a key feature influencing its coordination chemistry.
Chemical Structure
The two primary tautomeric forms of this compound are illustrated below. The pyridone form is generally favored in most conditions.
Caption: Tautomeric equilibrium of this compound.
Physicochemical Data
A summary of the key computed and experimental properties of the parent this compound molecule is provided below. These parameters are critical for predicting its behavior in various solvent systems and for developing analytical methods.
| Property | Value | Source |
| Molecular Formula | C₆H₆N₂O₂ | PubChem[1] |
| Molecular Weight | 138.12 g/mol | PubChem[1] |
| IUPAC Name | 6-oxo-1H-pyridine-2-carboxamide | PubChem[1] |
| CAS Number | 89640-67-5 | PubChem[1] |
| XLogP3 (Computed) | -0.7 | PubChem[1] |
| Hydrogen Bond Donors | 2 | PubChem[1] |
| Hydrogen Bond Acceptors | 3 | PubChem[1] |
| Melting Point | 194-196 °C (for 3-Hydroxypicolinamide) | CAS Common Chemistry[2] |
Note: Experimental data for the 6-hydroxy isomer is limited; the melting point of the related 3-hydroxy isomer is provided for context.
Part 2: Spectroscopic Characterization
unambiguous identification of this compound and its derivatives relies on a combination of spectroscopic techniques. The expected spectral features are derived from its core structure.[3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three protons on the pyridine ring, typically in the aromatic region (δ 6.0-8.5 ppm). The two amide protons (-CONH₂) would likely appear as a broad singlet, and the N-H proton of the pyridone tautomer would also be observable. The exact chemical shifts are highly sensitive to the solvent used due to hydrogen bonding effects.[5]
-
¹³C NMR: The carbon NMR would display six distinct signals. The carbonyl carbons (amide and pyridone) would be the most downfield (typically δ 160-175 ppm), while the other four carbons of the pyridine ring would appear in the aromatic region.
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence of the key functional groups.[5]
-
N-H Stretching: Broad bands in the 3200-3400 cm⁻¹ region corresponding to the amide and pyridone N-H groups.
-
C=O Stretching: Strong, sharp absorptions between 1650-1700 cm⁻¹ are characteristic of the amide and pyridone carbonyl groups.
-
C=C and C=N Stretching: Absorptions in the 1550-1620 cm⁻¹ region are indicative of the pyridine ring.
Mass Spectrometry (MS)
Electron Impact Mass Spectrometry (EI-MS) would show a molecular ion (M⁺) peak corresponding to the compound's molecular weight (138.12 g/mol ).[4] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[6]
Part 3: Synthesis and Reactivity
The utility of the this compound scaffold lies in its accessible synthesis and its predictable reactivity as a bidentate ligand.
Synthetic Pathways
The most direct synthesis for N-substituted this compound ligands involves the amide coupling of 6-hydroxypicolinic acid with a corresponding amine.[7] While efficient for simple amines, this can be challenging for sterically hindered or electron-deficient anilines.
A more robust and scalable "telescoped" process has been developed for industrial applications, particularly for the highly effective N-(2,6-Dimethylphenyl)-6-hydroxypicolinamide ligand.[8] This process avoids costly reagents and minimizes waste.
Caption: A robust, multi-step synthesis workflow.
This protocol is adapted from a validated industrial process.[8] The causality behind this choice is its high efficiency and scalability, avoiding sensitive reagents.
-
Amidation: 6-chloropicolinoyl chloride is reacted with the desired arylamine (e.g., 2,6-dimethylaniline) in a suitable solvent like toluene. The reaction proceeds without an external base, as the HCl byproduct is removed.
-
Solvent Exchange: The initial solvent is replaced with a mixture of water and a high-boiling polar aprotic solvent like DMSO. This choice is critical for the subsequent hydroxylation step, ensuring all components remain in solution at elevated temperatures.
-
Hydroxylation: A copper catalyst (e.g., CuI) and a base (e.g., NaOH or K₃PO₄) are added. The mixture is heated to approximately 100 °C. The copper catalyzes the displacement of the chloride with a hydroxide group.
-
Workup and Isolation: After the reaction is complete, the product is isolated, typically through crystallization after pH adjustment, and purified. The purity is validated using NMR and HPLC.
Reactivity and Role as a Ligand
The power of this compound derivatives lies in their function as ligands in copper catalysis. The pyridone oxygen and the amide nitrogen act as a bidentate chelate, binding to a copper(I) center. This chelation stabilizes the catalytic species, increasing its reactivity and preventing catalyst degradation. Picolinamide ligands offer significant advantages over traditional palladium or nickel systems, including lower metal cost, reduced toxicity, and often a broader substrate scope.
Part 4: Applications in Catalysis and Drug Development
The primary application of N-substituted 6-hydroxypicolinamides is in facilitating copper-catalyzed cross-coupling reactions, which are indispensable in modern drug discovery.
Copper-Catalyzed C-N and C-O Cross-Coupling
These ligands have proven highly effective for the coupling of (hetero)aryl halides (chlorides and bromides) with a wide range of primary amines and alcohols.[7][8] This allows for the modular construction of complex molecules from simpler building blocks.
Caption: Key steps in a ligand-accelerated C-N coupling reaction.
This self-validating protocol is a representative example of the ligand's application.[7]
-
Reaction Setup: To an oven-dried reaction vessel, add CuI (2-10 mol%), the N-(2,6-dimethylphenyl)-6-hydroxypicolinamide ligand (2-10 mol%), the aryl bromide (1.0 equiv), the primary amine (1.2 equiv), and a base such as K₂CO₃ or K₃PO₄ (2.0 equiv). The choice of a stronger base like K₃PO₄ can accelerate the coupling of less reactive aryl chlorides.[7]
-
Solvent Addition: Add a polar aprotic solvent, such as DMSO or sulfolane, under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: Heat the mixture to 80-120 °C and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water to remove the base and DMSO.
-
Purification and Validation: Dry the organic layer, concentrate it, and purify the residue by column chromatography. The structure and purity of the final product must be confirmed by NMR and MS analysis.
Machine Learning-Accelerated Ligand Design
Recent advancements have utilized machine learning models to accelerate the design of new this compound-based ligands and optimize reaction conditions.[9] By training algorithms on historical data, researchers can predict the performance of un-synthesized ligands, leading to the rapid discovery of catalysts with exceptionally high efficiency, achieving catalyst loadings as low as 0.01 mol% for certain hydroxylation reactions.[9] This approach represents the cutting edge of catalyst development, combining empirical chemistry with data science.
Conclusion
This compound is more than a simple heterocyclic molecule; it is the key to a versatile and powerful class of ligands that have had a significant impact on synthetic organic chemistry. Its derivatives provide a cost-effective, low-toxicity, and highly efficient alternative to traditional heavy-metal catalysts for crucial C-N and C-O bond-forming reactions. The straightforward synthesis, robust performance, and potential for data-driven optimization ensure that the this compound scaffold will remain an important tool for researchers and professionals in drug development and fine chemical synthesis for the foreseeable future.
References
- 1. This compound | C6H6N2O2 | CID 18327802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. lehigh.edu [lehigh.edu]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. researchgate.net [researchgate.net]
- 6. Co(II)-Catalyzed Picolinamide-Directed C(sp3)-S Bond Formation with N-(phenylsulfanyl)succinimides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility of 6-Hydroxypicolinamide in Common Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of 6-hydroxypicolinamide. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of determining and understanding the solubility of this compound. Given the limited availability of public, quantitative solubility data for this compound, this guide focuses on providing the foundational knowledge and experimental protocols necessary to conduct a thorough solubility assessment.
Introduction: The Significance of Solubility in a Research and Development Context
This compound is a pyridinecarboxamide derivative with a chemical structure that suggests its potential utility as a versatile building block in medicinal chemistry and materials science. The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical parameter that profoundly influences its behavior in various applications. From drug formulation and bioavailability to reaction kinetics and purification strategies, a comprehensive understanding of a compound's solubility is paramount for efficient and successful development.
This guide will equip the reader with the necessary tools to evaluate the solubility of this compound, enabling informed decisions in experimental design and process development.
Theoretical Framework: Predicting Solubility Trends for this compound
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which refers to the compatibility of intermolecular forces between the solute and solvent molecules.[1] this compound possesses both polar and non-polar characteristics, which will dictate its solubility in different organic solvents.
The key structural features of this compound influencing its solubility are:
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The pyridine ring: A heterocyclic aromatic ring that can participate in π-π stacking and dipole-dipole interactions.
-
The amide group (-CONH₂): Capable of acting as both a hydrogen bond donor and acceptor.
-
The hydroxyl group (-OH): A strong hydrogen bond donor and acceptor.
Based on these functional groups, we can predict the following solubility trends:
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Solvent Class | Predicted Solubility | Rationale |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Excellent hydrogen bond acceptor, capable of disrupting the intermolecular hydrogen bonds of this compound. |
| Dimethylformamide (DMF) | Polar Aprotic | High | Similar to DMSO, a strong hydrogen bond acceptor that can effectively solvate the amide and hydroxyl groups. |
| Methanol | Polar Protic | Medium to High | Can act as both a hydrogen bond donor and acceptor, allowing for favorable interactions with the solute. |
| Ethanol | Polar Protic | Medium | Similar to methanol, but its larger alkyl chain slightly reduces its polarity, potentially leading to lower solubility. |
| Acetonitrile | Polar Aprotic | Low to Medium | A weaker hydrogen bond acceptor compared to DMSO and DMF, may not be as effective in solvating the polar functional groups. |
| Acetone | Polar Aprotic | Low to Medium | Possesses a dipole moment but is a weaker hydrogen bond acceptor than other polar aprotic solvents. |
| Dichloromethane (DCM) | Non-polar | Low | Primarily interacts through weaker van der Waals forces, which are insufficient to overcome the strong intermolecular forces in solid this compound. |
| Hexanes | Non-polar | Very Low | Lacks the ability to form strong interactions with the polar functional groups of the solute. |
Experimental Determination of Solubility: A Step-by-Step Protocol
The most reliable method for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[2] This method involves equilibrating an excess of the solid compound in a solvent and then measuring the concentration of the dissolved solute.
Materials and Equipment
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This compound (solid)
-
Selected organic solvents (high purity)
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Analytical balance
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Scintillation vials with screw caps
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Constant temperature shaker/incubator
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Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Experimental Workflow
The following diagram illustrates the key steps in the shake-flask solubility determination method.
References
Spectroscopic Characterization of 6-Hydroxypicolinamide: A Technical Guide
Introduction
6-Hydroxypicolinamide, a derivative of picolinic acid, represents a significant scaffold in medicinal chemistry and materials science. Its structural features, including the pyridine ring, an amide functional group, and a hydroxyl group, give rise to a molecule with a rich potential for hydrogen bonding and metal coordination. Accurate and unambiguous structural elucidation and purity assessment are paramount for any research and development involving this compound. This technical guide provides an in-depth analysis of the key spectroscopic techniques used to characterize this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
This document moves beyond a simple recitation of data. It is designed for researchers, scientists, and drug development professionals, offering insights into the "why" behind the spectral features. By understanding the principles that govern the spectroscopic behavior of this compound, scientists can more effectively interpret their own experimental data, troubleshoot analytical challenges, and accelerate their research endeavors. For the purpose of this guide, where direct experimental spectra for this compound are not publicly available, we will present a detailed, predicted analysis based on the well-documented spectra of its closest structural analogs: picolinamide[1] and 6-hydroxypicolinic acid[2]. This predictive approach, grounded in fundamental spectroscopic principles, serves as a robust framework for the interpretation of experimentally acquired data.
Molecular Structure and Tautomerism
This compound can exist in tautomeric equilibrium between the 6-hydroxy form and the 6-pyridone form. The pyridone tautomer is often the more stable form in solution and the solid state for related compounds[3]. This guide will primarily consider the pyridone tautomer for spectral predictions, as it is expected to be the predominant species.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Hypothetical Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the observation of exchangeable protons (e.g., -OH and -NH₂).
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Predicted ¹H NMR Spectrum of this compound
The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is expected to show distinct signals for the aromatic protons of the pyridine ring and the amide protons. The chemical shifts are influenced by the electron-withdrawing nature of the carbonyl group and the electron-donating character of the hydroxyl/pyridone system.
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Justification |
| ~11.0 - 12.0 | broad singlet | 1H | N-H (pyridone) | The pyridone NH proton is expected to be significantly deshielded due to its acidic nature and involvement in hydrogen bonding. |
| ~7.8 - 8.0 | broad singlet | 1H | -CONH₂ | Amide protons are typically broad and their chemical shift is concentration and temperature dependent. |
| ~7.6 - 7.8 | triplet | 1H | H-4 | This proton is coupled to both H-3 and H-5, resulting in a triplet. Its chemical shift is influenced by the neighboring electron-withdrawing carbonyl group. |
| ~7.3 - 7.5 | broad singlet | 1H | -CONH₂ | The second amide proton may have a slightly different chemical shift due to restricted rotation around the C-N bond. |
| ~7.0 - 7.2 | doublet | 1H | H-3 | Coupled to H-4, this proton appears as a doublet. |
| ~6.4 - 6.6 | doublet | 1H | H-5 | Coupled to H-4, this proton is expected to be the most upfield of the aromatic protons due to the electron-donating effect of the adjacent nitrogen in the pyridone form. |
Diagram: Molecular Structure and ¹H NMR Assignments
Caption: Predicted ¹H NMR assignments for this compound.
Predicted ¹³C NMR Spectrum of this compound
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The chemical shifts are highly dependent on the electronic environment of each carbon atom.
| Predicted Chemical Shift (ppm) | Assignment | Justification |
| ~165 - 168 | C=O (amide) | The amide carbonyl carbon is expected in this region, similar to other picolinamides. |
| ~162 - 164 | C-6 (pyridone C=O) | The carbon of the pyridone carbonyl group is expected to be significantly deshielded. This is consistent with data for 6-hydroxypicolinic acid[3]. |
| ~148 - 150 | C-2 | The carbon attached to the amide group is deshielded by the nitrogen and the carbonyl group. |
| ~138 - 140 | C-4 | This aromatic carbon is expected to be downfield, similar to its position in related pyridine derivatives. |
| ~120 - 122 | C-5 | The chemical shift of this carbon is influenced by the adjacent pyridone nitrogen. |
| ~110 - 112 | C-3 | This carbon is expected to be the most upfield of the aromatic carbons. |
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Hypothetical Experimental Protocol: IR Spectroscopy
-
Sample Preparation:
-
Solid State (KBr pellet): Mix a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (for KBr) or the clean ATR crystal.
-
Place the sample in the IR beam and record the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
The resulting spectrum is a plot of transmittance (%) versus wavenumber (cm⁻¹).
-
Identify the characteristic absorption bands corresponding to the different functional groups in the molecule.
-
Predicted IR Spectrum of this compound
The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, and C=C bonds.
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Description |
| ~3400 - 3200 | N-H stretch (amide and pyridone) | A broad band is expected in this region corresponding to the stretching vibrations of the amide and pyridone N-H groups, likely involved in hydrogen bonding. |
| ~3100 - 3000 | C-H stretch (aromatic) | Weak to medium intensity bands corresponding to the C-H stretching of the pyridine ring. |
| ~1680 - 1660 | C=O stretch (amide I band) | A strong, sharp absorption characteristic of the amide carbonyl group. |
| ~1650 - 1630 | C=O stretch (pyridone) | Another strong absorption for the pyridone carbonyl. |
| ~1600 - 1580 | C=C and C=N stretch (aromatic) | Medium to strong bands from the pyridine ring vibrations. |
| ~1400 - 1300 | C-N stretch | Bands in this region are associated with C-N stretching vibrations. |
Diagram: Spectroscopic Analysis Workflow
Caption: A generalized workflow for the spectroscopic characterization of a small molecule.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.
Hypothetical Experimental Protocol: Mass Spectrometry
-
Sample Introduction and Ionization:
-
Dissolve a small amount of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatograph (LC-MS).
-
Ionize the sample using an appropriate technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). ESI is generally suitable for polar molecules like this compound.
-
-
Mass Analysis:
-
The generated ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).
-
-
Detection:
-
The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
-
-
High-Resolution Mass Spectrometry (HRMS):
-
For accurate mass measurement, a high-resolution mass spectrometer (e.g., TOF or Orbitrap) should be used. This allows for the determination of the elemental composition of the molecular ion and its fragments.
-
Predicted Mass Spectrum of this compound
The mass spectrum will provide the molecular weight of the compound and clues to its structure from fragmentation.
-
Molecular Ion: The molecular formula of this compound is C₆H₆N₂O₂. The calculated monoisotopic mass is 138.0429 Da[3]. In ESI positive mode, the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 139.0507.
-
Key Fragmentation Patterns: The fragmentation of the molecular ion can provide structural information. Common fragmentation pathways for picolinamides involve the loss of the amide group or cleavage of the pyridine ring.
-
Loss of NH₃: A fragment corresponding to the loss of ammonia (17 Da) from the protonated molecule might be observed at m/z ~122.
-
Loss of CONH₂: Cleavage of the amide group could lead to a fragment at m/z ~95, corresponding to the 6-hydroxypyridyl cation.
-
| Predicted m/z | Proposed Fragment | Formula |
| 139.0507 | [M+H]⁺ | [C₆H₇N₂O₂]⁺ |
| 122.0243 | [M+H - NH₃]⁺ | [C₆H₆NO₂]⁺ |
| 95.0344 | [M+H - CONH₂]⁺ | [C₅H₅NO]⁺ |
Conclusion
The comprehensive spectroscopic analysis of this compound, utilizing NMR, IR, and MS, provides a detailed and unambiguous confirmation of its chemical structure. The predicted data presented in this guide, based on the analysis of closely related analogs and fundamental spectroscopic principles, offers a robust framework for researchers. By understanding the expected spectral features and the underlying reasons for their appearance, scientists can confidently interpret their experimental results, ensuring the identity and purity of this compound in their research and development endeavors. The combination of these techniques provides a self-validating system for the thorough characterization of this important molecule.
References
mechanism of action of 6-Hydroxypicolinamide in catalysis
An In-Depth Technical Guide to the Mechanism of Action of 6-Hydroxypicolinamide in Catalysis
Abstract
This compound and its derivatives have emerged as a class of exceptionally effective ligands in modern transition-metal catalysis. Their robust coordination chemistry and electronic properties have enabled significant advancements in challenging chemical transformations, particularly in copper- and cobalt-catalyzed reactions. This technical guide provides an in-depth analysis of the mechanistic principles governing the action of this compound. We will explore its role as a stabilizing ligand in copper-catalyzed cross-coupling reactions and as a traceless directing group in cobalt-catalyzed C-H functionalization. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this pivotal ligand class, supported by detailed experimental protocols and mechanistic insights to facilitate further innovation.
Part 1: The Fundamental Role and Coordination Chemistry of this compound
The efficacy of any catalyst system is fundamentally tied to the synergy between the metal center and its coordinating ligands. This compound distinguishes itself through a unique combination of structural and electronic features that render it highly effective.
At its core, this compound functions as a bidentate ligand. Upon deprotonation of the amide proton (or in some cases, the hydroxyl proton, depending on the reaction conditions and pKa values), it forms a stable six-membered ring chelate with a metal center. This coordination involves the pyridine nitrogen and the amide oxygen or nitrogen, creating a rigid and planar scaffold.
This chelation has several profound consequences for the catalyst's behavior:
-
Stabilization: The bidentate coordination enhances the thermal stability of the catalytic species, preventing ligand dissociation and catalyst decomposition at the elevated temperatures often required for cross-coupling and C-H activation reactions.
-
Modulation of Redox Properties: The substituents on the picolinamide backbone can be synthetically modified. These modifications are not merely structural; they play a crucial role in tuning the electronic properties and redox potential of the metal center, which is critical for facilitating key steps in the catalytic cycle like oxidative addition and reductive elimination.[1]
-
Geometric Constraint: The rigid coordination geometry influences the accessibility of substrates to the metal center, which can enhance reaction selectivity.
Visualization: Ligand Coordination
Below is a generalized diagram illustrating the bidentate coordination of a deprotonated this compound derivative to a metal center (M).
Caption: Generalized coordination of this compound to a metal center.
Part 2: Mechanism in Copper-Catalyzed Cross-Coupling Reactions
One of the most significant applications of this compound ligands is in copper-catalyzed Ullmann-type cross-coupling reactions, which are essential for forming carbon-nitrogen (C–N) and carbon-oxygen (C–O) bonds.[2] These reactions are cornerstones in the synthesis of pharmaceuticals and fine chemicals.[2][3][4] The ligand has proven highly effective for coupling heteroaryl bromides and chlorides with various primary amines and phenols.[5][6][7]
The prevailing mechanistic hypothesis involves a Cu(I)/Cu(III) catalytic cycle, which was once considered less common for copper but is now widely accepted for reactions facilitated by strong N-donor ligands. The this compound ligand is crucial for stabilizing the high-valent Cu(III) intermediate.
Proposed Catalytic Cycle: Cu-Catalyzed C-N Coupling
-
Active Catalyst Formation: The cycle begins with the reaction of a Cu(I) precursor with the deprotonated this compound ligand (L⁻) to form the active catalyst, [Cu(I)L].
-
Oxidative Addition: An aryl halide (Ar-X) undergoes oxidative addition to the electron-rich Cu(I) center. This is often the rate-determining step and results in a square planar Cu(III) intermediate, [Ar-Cu(III)(L)X]. The strong σ-donating character of the picolinamide ligand facilitates this step.
-
Ligand Exchange & Deprotonation: The amine nucleophile (R-NH₂) coordinates to the Cu(III) center, displacing the halide (X). A base (e.g., K₂CO₃, K₃PO₄) then deprotonates the coordinated amine to form an amido species.[5][6]
-
Reductive Elimination: This is the key bond-forming step. The aryl and amido groups are eliminated from the copper center, forming the desired C-N bond in the product (Ar-NHR). This step regenerates the [Cu(I)L] complex, which re-enters the catalytic cycle.
Visualization: Copper-Catalyzed C-N Coupling Cycle
Caption: Proposed Cu(I)/Cu(III) catalytic cycle for C-N cross-coupling.
Data Summary: Representative Cu-Catalyzed Reactions
The versatility of this compound ligands is demonstrated across various reaction conditions.
| Reaction Type | Aryl Halide | Nucleophile | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Ref |
| C-N Coupling | Heteroaryl Br | Heteroaryl NH₂ | 2-10 mol% CuI / Ligand | K₂CO₃ | DMSO | 80-120 | Good-Exc. | [5][6] |
| C-N Coupling | Heteroaryl Cl | Heteroaryl NH₂ | 5-10 mol% CuI / Ligand | K₃PO₄ | Sulfolane | 120-130 | Good-Exc. | [5][6] |
| Hydroxylation | (Hetero)aryl Br | H₂O | 0.01 mol% CuI / Ligand | tBuOK | Water | 80 | High | [3][4] |
| Hydroxylation | (Hetero)aryl Cl | H₂O | 2-3 mol% CuI / Ligand | aq. KOH | Sulfolane | 100-120 | Good-Exc. | [3][4][7] |
Part 3: Mechanism as a Directing Group in Cobalt-Catalyzed C-H Activation
Beyond cross-coupling, picolinamides serve as powerful bidentate directing groups in transition-metal-catalyzed C-H activation reactions, providing excellent ortho-selectivity.[8] In this context, the picolinamide moiety is temporarily installed on a substrate, guides a catalyst to a specific C-H bond for functionalization, and is subsequently removed. This "traceless" directing group strategy is highly valued for its efficiency and atom economy.[8][9]
Cobalt-catalyzed annulation reactions to form heterocycles like isoquinolines are a prime example.[8][9]
Proposed Catalytic Cycle: Co-Catalyzed Isoquinoline Synthesis
-
Coordination & C-H Activation: A benzylamine substrate bearing the picolinamide directing group coordinates to a Co(II) or Co(III) precatalyst. The bidentate chelation facilitates an intramolecular, ortho-selective C-H activation, forming a five-membered cobaltacycle intermediate. This step is often irreversible and dictates the regioselectivity of the reaction.
-
Alkyne Coordination & Insertion: An alkyne coordinates to the cobalt center and subsequently undergoes migratory insertion into the Co-Carbon bond of the cobaltacycle. This expands the ring to a seven-membered metallacycle.
-
Reductive Elimination: The C-N bond is formed via reductive elimination from the seven-membered metallacycle. This step releases the dihydroisoquinoline product, which may be oxidized to the isoquinoline in the presence of an oxidant (e.g., O₂).[9]
-
Catalyst Regeneration: The cobalt catalyst is regenerated to its active oxidation state, ready to begin a new cycle.
-
Directing Group Removal: After the annulation, the picolinamide group can be easily cleaved under basic or acidic hydrolysis conditions to yield the final product.[8]
Visualization: Cobalt-Catalyzed C-H Annulation Cycle
Caption: General cycle for Co-catalyzed C-H annulation using a directing group.
Part 4: Experimental Methodologies for Mechanistic Elucidation
Validating the proposed mechanisms requires a suite of carefully designed experiments. The protocols described here represent self-validating systems for probing catalytic cycles involving this compound ligands.
Experimental Protocol 1: Synthesis of N-(2,6-Dimethylphenyl)-6-hydroxypicolinamide
This protocol is adapted from a robust industrial synthesis and provides a key ligand for Cu-catalyzed couplings.[2]
-
Acyl Chloride Formation: Charge a reactor with 6-chloropicolinic acid (1.0 equiv) and toluene (5.0 vol). Add catalytic DMF (2.0 mol %).
-
Slowly add oxalyl chloride (1.05 equiv) at 25 °C. An off-gas absorption vessel containing aqueous NaOH is required.
-
After the addition is complete, heat the mixture to 40 °C for 2 hours to ensure complete conversion to the acyl chloride.
-
Amidation (Schotten-Baumann Reaction): In a separate vessel, prepare a solution of 2,6-dimethylaniline (1.05 equiv) and a non-nucleophilic base like DIPEA (2.0 equiv).
-
Cool the acyl chloride solution and slowly add the aniline solution, maintaining the temperature below 30 °C.
-
Agitate for 1-2 hours at ambient temperature. Upon completion, proceed with standard aqueous workup and crystallization to isolate the amide product.
-
Hydroxylation: The resulting chloro-picolinamide is then subjected to a copper-catalyzed hydroxylation (e.g., using Cu₂O and K₂CO₃ in DMSO at 100 °C) to yield the final this compound ligand.[2]
Experimental Protocol 2: Kinetic Analysis via Initial Rate Studies
Kinetic studies are essential to identify the rate-determining step and understand the influence of each component. This generalized protocol can be adapted for specific reactions.[10][11]
-
Reaction Setup: Assemble a series of parallel reactions in a temperature-controlled reactor block. Each reaction should contain the aryl halide, nucleophile, base, and solvent.
-
Standard Reaction: Run a standard reaction with a fixed concentration of all components (e.g., 0.5 M ArX, 0.6 M Nu-H, 0.7 M Base, 1 mol% catalyst/ligand).
-
Varying Component Concentrations: Systematically vary the initial concentration of one component at a time (e.g., catalyst, ArX, Nu-H, base) while keeping all others constant. Run at least 4-5 different concentrations for each component.
-
Monitoring Progress: Monitor the formation of the product over time using an appropriate analytical technique (in situ IR spectroscopy is ideal for continuous monitoring; alternatively, timed aliquots can be quenched and analyzed by GC or HPLC).[11]
-
Data Analysis: Plot the initial rate (the slope of the concentration vs. time curve at t=0) against the concentration of the varied component. A logarithmic plot of ln(rate) vs. ln([concentration]) will yield a slope corresponding to the kinetic order of that component.
Visualization: Workflow for Kinetic Analysis
Caption: A systematic workflow for conducting initial rate kinetic studies.
Conclusion and Future Outlook
The this compound scaffold represents a triumph of modern ligand design. Its mechanistic versatility allows it to act as both a powerful redox-active ligand for copper-catalyzed cross-coupling and a precise directing group for cobalt-catalyzed C-H activation. Through its ability to stabilize key metallic intermediates and control reaction regioselectivity, it has opened new avenues for the efficient synthesis of complex molecules.
The future of this field will likely involve further refinement of the ligand structure, driven by a deeper mechanistic understanding and aided by modern tools. The application of machine learning to accelerate ligand design and reaction optimization has already shown remarkable promise, enabling reactions at catalyst loadings as low as 0.01 mol%.[3][4] As our understanding of the subtle electronic and steric effects within the catalytic cycle grows, we can anticipate the development of next-generation catalysts based on the this compound framework, capable of even greater efficiency, selectivity, and substrate scope.
References
- 1. Picolinamides as effective ligands for copper-catalysed aryl ether formation: structure-activity relationships, substrate scope and mechanistic investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 6-Hydroxy Picolinohydrazides Promoted Cu(I)-Catalyzed Hydroxylation Reaction in Water: Machine-Learning Accelerated Ligands Design and Reaction Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. soc.chim.it [soc.chim.it]
- 9. researchgate.net [researchgate.net]
- 10. Combined Kinetic and Computational Analysis of the Palladium-Catalyzed Formylation of Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinetic Modeling Enables Understanding of Off-Cycle Processes in Pd-Catalyzed Amination of Five-Membered Heteroaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Strategic Importance of the 6-Hydroxypicolinamide Scaffold
An In-Depth Technical Guide to 6-Hydroxypicolinamide Derivatives: Synthesis, Properties, and Applications
The picolinamide (pyridine-2-carboxamide) framework is a privileged scaffold in medicinal chemistry and catalysis. Its rigid, planar structure and defined arrangement of hydrogen bond donors and acceptors make it an ideal platform for molecular recognition. The introduction of a hydroxyl group at the 6-position creates the this compound tautomer, 6-oxo-1,6-dihydropyridine-2-carboxamide, a modification that profoundly influences the molecule's electronic and chelating properties. This seemingly simple substitution unlocks a versatile range of applications, from highly effective ligands in metal-catalyzed cross-coupling reactions to foundational skeletons for targeted therapeutic agents.
This guide provides a detailed exploration of this compound derivatives, intended for researchers and drug development professionals. We will dissect the synthetic strategies, delve into the core physicochemical characteristics, and survey the expanding landscape of their applications, with a focus on the causal relationships between structure, properties, and function.
Core Physicochemical Characteristics
The parent this compound is a foundational structure from which a vast library of derivatives can be built. Its intrinsic properties, and those of its precursor 6-hydroxypicolinic acid, are essential for understanding its behavior in both synthetic and biological contexts.
| Property | This compound | 6-Hydroxypicolinic Acid | Data Source(s) |
| IUPAC Name | 6-oxo-1H-pyridine-2-carboxamide | 6-oxo-1H-pyridine-2-carboxylic acid | [1][2] |
| Molecular Formula | C₆H₆N₂O₂ | C₆H₅NO₃ | [1][2] |
| Molecular Weight | 138.12 g/mol | 139.11 g/mol | [1][2] |
| XLogP3 | -0.7 | -0.1 | [1][2] |
| Hydrogen Bond Donors | 2 | 2 | [1][2] |
| Hydrogen Bond Acceptors | 3 | 4 | [1][2] |
The presence of the amide and the 6-hydroxy (or 6-oxo) groups creates a potent bidentate chelation site. This ability to coordinate with metal ions is fundamental to the utility of these derivatives as ligands in catalysis. Furthermore, the hydrogen bonding capacity is a critical determinant in their interaction with biological targets like enzyme active sites.
Synthesis of N-Aryl-6-Hydroxypicolinamide Derivatives: A Process-Driven Approach
The synthesis of N-substituted this compound derivatives is a critical step in their application. Early routes often started from 6-hydroxypicolinic acid, but this precursor can lead to highly viscous reaction mixtures that are difficult to handle on a larger scale[3]. A more robust and scalable approach starts from 6-chloropicolinic acid, proceeding through a telescoped, one-pot process that combines acyl chloride formation, amidation, and a final copper-catalyzed hydroxylation.[3]
This multi-step, single-pot strategy is a prime example of process optimization in chemical synthesis. By avoiding the isolation of intermediates, it improves efficiency, reduces waste, and minimizes exposure to moisture-sensitive compounds like acyl chlorides.[3]
Protocol 1: Telescoped Synthesis of N-(2,6-dimethylphenyl)-6-hydroxypicolinamide
This protocol is adapted from an industrially optimized process and demonstrates a robust method for synthesizing a key picolinamide ligand[3].
Step 1: Acyl Chloride Formation
-
To a suitable reactor under an inert atmosphere (N₂), charge toluene (5 volumes relative to the starting material).
-
Add 6-chloropicolinic acid (1.0 equivalent).
-
Add a catalytic amount of N,N-dimethylformamide (DMF, ~2 mol%).
-
Heat the mixture to 40 °C.
-
Slowly add oxalyl chloride (1.05 equivalents) while maintaining the temperature.
-
Stir the reaction mixture at 40 °C until conversion to the acyl chloride is complete (monitor by HPLC or TLC).
Step 2: Amidation (Schotten-Baumann Reaction)
-
In a separate vessel, prepare a solution of 2,6-dimethylaniline (1.05 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.0 equivalents)[3].
-
Cool the acyl chloride solution from Step 1.
-
Reverse-add the aniline/base mixture dropwise to the freshly prepared acyl chloride solution, maintaining a low temperature to control the exotherm. This reverse addition is critical for managing the reactivity and moisture sensitivity of the acyl chloride intermediate.[3]
-
Allow the reaction to stir until amidation is complete.
Step 3: Copper-Catalyzed Hydroxylation
-
To the reaction mixture containing the N-(2,6-dimethylphenyl)-6-chloropicolinamide, add copper(I) oxide (Cu₂O, ~5 mol%).
-
Add potassium carbonate (K₂CO₃, 2.0 equivalents) and a solvent mixture of DMSO/H₂O (e.g., 1:2 ratio, 7.5 volumes)[3]. The water in the solvent system is a reactant and also influences reaction kinetics, while K₂CO₃ serves as the base for both hydroxylation and neutralization.[3]
-
Heat the mixture to 100 °C and stir until the hydroxylation is complete.
Step 4: Workup and Isolation
-
Cool the reaction mixture.
-
Add ethylenediaminetetraacetic acid (EDTA, ~1.1 equivalents relative to copper) to chelate the copper ions, preventing their co-precipitation with the product[3].
-
Adjust the pH of the aqueous mixture to 6-7 using a strong acid (e.g., 6 M HCl).
-
The product, N-(2,6-dimethylphenyl)-6-hydroxypicolinamide, will precipitate as a white crystalline solid.
-
Isolate the solid by filtration, wash with water, and dry under vacuum.
Application as Ligands in Catalysis
A primary and highly impactful application of this compound derivatives is their role as supporting ligands in copper-catalyzed cross-coupling reactions. These reactions are foundational for constructing C-N, C-O, and C-S bonds, which are ubiquitous in pharmaceuticals and fine chemicals.[3] Picolinamide-based ligands offer significant advantages over traditional palladium or nickel systems, including lower cost, reduced toxicity, and often a broader substrate scope.
The N-aryl-6-hydroxypicolinamide structure is particularly effective. The amide N-H and the pyridinol oxygen act as a bidentate chelating system for the copper catalyst. This chelation stabilizes the catalyst and modulates its reactivity, enabling efficient coupling of (hetero)aryl halides with a wide range of nucleophiles.[4]
Different N-aryl substituents can be used to tune the ligand's properties for specific applications. For example, the N-(2,6-dimethylphenyl) derivative (MPBS) is highly effective for C-N coupling, while other derivatives have been optimized for challenging C-O bond formations (hydroxylations) of aryl chlorides.[4]
Protocol 2: Copper-Catalyzed Hydroxylation of an Aryl Bromide
This protocol describes a general procedure for the C-O coupling of an aryl bromide using a this compound-derived ligand system[4].
-
To a reaction vial, add the aryl bromide (1.0 mmol), a copper source such as CuI (2-5 mol%), and the N-aryl-6-hydroxypicolinamide ligand (e.g., Cu-HMPS, 2-5 mol%).
-
Add a suitable base, such as potassium carbonate (K₂CO₃, 2.0 equivalents).
-
Add a high-boiling point solvent like sulfolane or a mixture of sulfolane and an alcohol[4].
-
Add the hydroxide source, typically an aqueous solution of KOH or the water present if using K₂CO₃ in a wet solvent.
-
Seal the vial and heat the reaction mixture to 100-120 °C with vigorous stirring. The choice of ligand, base, and solvent can be tuned to optimize reactivity for specific substrates, such as electron-rich or electron-poor aryl halides.[4]
-
Monitor the reaction progress by HPLC or GC-MS.
-
Upon completion, cool the reaction mixture, dilute with an organic solvent (e.g., EtOAc), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting phenol product by flash column chromatography.
Applications in Drug Discovery and Development
The picolinamide scaffold is a cornerstone of modern medicinal chemistry, and the 6-hydroxy derivatives are increasingly explored for their therapeutic potential. The scaffold's ability to present substituents in a well-defined spatial orientation allows for precise tuning of interactions with biological targets. While direct examples of marketed drugs based on the this compound core are emerging, numerous related pyridine carboxamide derivatives have shown promise as potent and selective inhibitors of various enzymes and receptors.
This provides a strong rationale for the exploration of this compound libraries against similar targets. The core structure can act as a hinge-binding motif in kinases or a metal-chelating pharmacophore in metalloenzymes.[5][6][7]
Potential Therapeutic Areas:
-
Oncology: As inhibitors of protein kinases such as RAF or HPK1, which are critical nodes in cancer signaling pathways.[6][8]
-
Infectious Diseases: As inhibitors of bacterial metallo-β-lactamases, which confer antibiotic resistance. The chelating ability of the hydroxypyridone moiety is key to this activity.[7]
-
Neurodegenerative and Inflammatory Diseases: As modulators of targets like cannabinoid receptors or histone deacetylases (HDACs).[5][9]
Conclusion
This compound derivatives represent a class of compounds whose value lies in their elegant fusion of structural rigidity and functional versatility. The strategic placement of the 6-hydroxy group transforms the simple picolinamide scaffold into a powerful chelating agent and a highly adaptable platform for molecular design. Their proven success as ligands in robust, scalable copper-catalyzed coupling reactions has already cemented their importance in industrial and academic synthesis. Looking forward, the same physicochemical properties that make them excellent ligands—namely, their defined geometry and metal-binding capacity—position them as a highly promising scaffold for the rational design of next-generation therapeutic agents. The continued exploration of this chemical space is certain to yield further innovations in both catalysis and medicine.
References
- 1. This compound | C6H6N2O2 | CID 18327802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Hydroxypicolinic acid | C6H5NO3 | CID 242721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 1-hydroxypyridine-2(1H)-thiones-6-carboxylic acid as a low-cytotoxic, nanomolar metallo β-lactamase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a Selective, Efficacious, and Well-Tolerated RAF Inhibitor Targeting RAS Mutant Cancers: The Path to the Clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
safety and handling precautions for 6-Hydroxypicolinamide
An In-Depth Technical Guide to the Safe Handling of 6-Hydroxypicolinamide
Executive Summary
This guide provides a comprehensive overview of the essential , a heterocyclic amide of interest in chemical synthesis and drug development. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document synthesizes data from structurally analogous compounds, including picolinamide and its derivatives, to establish a robust framework for its safe handling. The protocols and recommendations herein are designed for researchers, chemists, and laboratory professionals. By adhering to these guidelines, users can mitigate potential risks and ensure a safe working environment.
Chemical Identification and Properties
This compound, also known as 6-oxo-1H-pyridine-2-carboxamide, is a derivative of picolinamide.[1] Its chemical identity is crucial for understanding its reactivity and potential hazards.
| Property | Value | Source |
| IUPAC Name | 6-oxo-1H-pyridine-2-carboxamide | [1] |
| Synonyms | 6-hydroxypyridine-2-carboxamide, 6-oxo-1,6-dihydropyridine-2-carboxamide | [1] |
| Molecular Formula | C₆H₆N₂O₂ | [1] |
| Molecular Weight | 138.12 g/mol | [1] |
| CAS Number | 89640-67-5 | [1] |
| Appearance | Assumed to be a white to off-white powder, based on related compounds.[2] | N/A |
Hazard Identification and Risk Assessment
A formal hazard classification for this compound is not established. However, based on the toxicological data of closely related analogues such as Picolinamide, 6-Hydroxypicolinic acid, and other substituted picolinamides, a conservative risk assessment is warranted.[3][4][5][6]
The primary anticipated hazards are:
-
Skin Irritation: Direct contact may cause redness, itching, and irritation.[4][5][6][7][8]
-
Eye Irritation: The compound is expected to be a serious eye irritant, potentially causing redness, tearing, and discomfort upon contact.[4][5][6][7][8]
-
Respiratory Tract Irritation: Inhalation of the dust may irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[3][7]
-
Harmful if Swallowed: Ingestion may lead to gastrointestinal irritation.[6]
The causality for these hazards lies in the chemical nature of pyridinone structures and carboxamides, which can interact with biological macromolecules. The amide and hydroxyl functional groups can act as hydrogen bond donors and acceptors, potentially disrupting cellular processes upon exposure.
Engineering Controls and Personal Protective Equipment (PPE)
To mitigate the risks identified, a multi-layered approach combining engineering controls and appropriate PPE is essential. This creates a self-validating system where each layer of protection backs up the others.
Engineering Controls
-
Ventilation: All handling of this compound powder should be conducted in a well-ventilated area.[6][9] A certified chemical fume hood is required for weighing, transferring, and preparing solutions to minimize inhalation exposure.
-
Containment: For procedures with a higher risk of aerosolization, a glove box or other closed-system transfer methods should be considered.
Personal Protective Equipment (PPE)
The selection of PPE is critical and should be based on a thorough risk assessment of the specific procedure being performed. The following diagram outlines the standard workflow for donning and doffing PPE when handling powdered chemical agents like this compound.
Caption: Standard workflow for donning and doffing Personal Protective Equipment.
-
Eye and Face Protection: Chemical safety goggles that meet ANSI Z87.1 standards are mandatory.[9] A face shield should be worn over goggles if there is a significant splash hazard.[5]
-
Skin Protection: A flame-resistant lab coat should be worn and kept fully buttoned.[9] Disposable nitrile gloves are required for all handling activities.[5] Gloves must be inspected before use and changed immediately if contaminated. For extended work, consider double-gloving.
-
Respiratory Protection: If engineering controls cannot maintain exposure below acceptable limits, or during spill cleanup, a NIOSH-approved respirator is necessary.[3] For powders, a minimum of an N95-rated filtering facepiece respirator should be used.
Handling and Storage Protocols
General Handling
-
Avoid the formation of dust and aerosols during handling.[3][6]
-
Use non-sparking tools for transfers.[10]
-
Wash hands thoroughly with soap and water after handling and before breaks.[6][7]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[6]
Storage
-
Store in a tightly sealed, properly labeled container.[6][9]
-
Store away from strong oxidizing agents and other incompatible materials.[6]
Emergency Procedures
A clear and well-rehearsed emergency plan is critical for ensuring personnel safety.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3][4][6] Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[3][4][6] If irritation persists, seek medical attention.
-
Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If the victim is not breathing, give artificial respiration.[3][6] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[3][9] Seek immediate medical attention.
Spill Response
For any spill, the primary objective is to ensure personnel safety and prevent the spread of contamination. The following flowchart provides a decision-making framework for responding to a chemical spill.
Caption: Decision-making flowchart for chemical spill response.
Experimental Protocol for Minor Spill Cleanup:
-
Evacuate and Alert: Immediately alert personnel in the vicinity of the spill.
-
Secure PPE: Don two pairs of nitrile gloves, safety goggles, a lab coat, and an N95 respirator.
-
Containment: Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads) to prevent the powder from becoming airborne. Do not use combustible materials like paper towels for the initial containment.
-
Collection: Carefully sweep the absorbed material into a designated, labeled hazardous waste container using non-sparking tools.
-
Decontamination: Clean the spill area thoroughly with a cloth dampened with soap and water. Place all cleaning materials into the hazardous waste container.
-
Disposal: Seal the waste container and dispose of it according to your institution's hazardous waste guidelines.
Stability and Reactivity
-
Reactivity: No specific reactivity data is available. However, it is stable under normal storage conditions.[6]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[6]
-
Hazardous Decomposition Products: Thermal decomposition may produce toxic gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[6]
Disposal Considerations
All waste materials, including contaminated PPE and spill cleanup debris, must be treated as hazardous chemical waste. Dispose of contents and containers in accordance with all local, state, and federal regulations. Do not allow the product to enter drains or waterways.[3][7]
References
- 1. This compound | C6H6N2O2 | CID 18327802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N -(2,6-dimethylphenyl)-6-hydroxypicolinamide 1982260-18-3 Sigma-Aldrich [sigmaaldrich.com]
- 3. capotchem.com [capotchem.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. cleanchemlab.com [cleanchemlab.com]
- 10. N -(2,6-dimethylphenyl)-6-hydroxypicolinamide 1982260-18-3 Sigma-Aldrich [sigmaaldrich.com]
Methodological & Application
Application Note & Protocols: 6-Hydroxypicolinamide as a Superior Ligand for Copper-Catalyzed C-N Coupling Reactions
Introduction: The Enduring Challenge and Opportunity in C-N Bond Formation
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, fundamental to the creation of a vast array of pharmaceuticals, agrochemicals, and functional materials. While palladium-catalyzed methods, such as the Buchwald-Hartwig amination, have become powerful tools in this field, the development of more sustainable and cost-effective catalytic systems is a paramount objective.[1][2][3] Copper-catalyzed C-N coupling, historically known as the Ullmann condensation, offers a compelling alternative due to the high natural abundance and low toxicity of copper.[1] However, traditional Ullmann reactions often require harsh conditions, limiting their functional group tolerance and substrate scope.[4]
The modern resurgence of copper catalysis has been driven by the strategic design of ancillary ligands that modulate the reactivity of the copper center, enabling milder reaction conditions and expanding the reaction's utility.[5][6] This guide focuses on a particularly effective class of ligands: 6-hydroxypicolinamides . These ligands have demonstrated remarkable efficacy in promoting copper-catalyzed C-N coupling reactions, offering solutions to long-standing challenges in the synthesis of complex amines and N-heterocycles.[7][8]
The 6-Hydroxypicolinamide Advantage: Mechanistic Insights and Practical Benefits
The efficacy of this compound ligands stems from their unique structural features, which are believed to enhance the catalytic activity of copper in several ways. The bidentate chelation of the picolinamide core to the copper center is a key feature. Mechanistic studies on related copper-catalyzed aminations suggest that such chelation is crucial for controlling the concentration and stability of the active catalytic species.[9][10]
The 6-hydroxy group is thought to play a pivotal role, potentially through secondary coordination effects or by facilitating the formation of a more reactive anionic copper(I) complex. This increased electron density on the copper center can accelerate the rate-limiting oxidative addition of the aryl halide to the catalyst.[5][11] This enhanced reactivity allows for the use of less reactive and more readily available (hetero)aryl chlorides and bromides as coupling partners, a significant advantage over many traditional systems.[7][8][11]
Proposed Catalytic Cycle
The following diagram illustrates a plausible catalytic cycle for the this compound-ligated copper-catalyzed C-N coupling reaction.
Caption: Proposed catalytic cycle for C-N coupling.
Core Applications and Substrate Scope
The this compound ligand family enables the efficient coupling of a wide range of nitrogen nucleophiles with various (hetero)aryl halides. This system has proven particularly valuable for the coupling of heteroaryl primary amines with heteroaryl bromides and chlorides, a challenging transformation for many catalytic systems.[7][8]
Table 1: Representative Substrate Scope
| Aryl Halide Type | Amine Nucleophile | Typical Yields | Notes |
| (Hetero)aryl Bromides | Heteroaryl Primary Amines | Good to Excellent | Selective coupling over aryl chlorides is possible with weaker bases like K₂CO₃.[7][8] |
| (Hetero)aryl Chlorides | Heteroaryl Primary Amines | Moderate to Good | Requires stronger bases (e.g., K₃PO₄) and higher catalyst loadings.[7][8] |
| Functionalized Aryl Bromides | Primary & Secondary Amines | Good to Excellent | Tolerates a wide range of functional groups including esters, nitriles, and ketones.[5] |
| Sterically Hindered Aryl Halides | Ammonia & Primary Amines | Good | The ligand's structure helps overcome steric challenges.[5] |
Experimental Protocols: A Guide to Best Practices
The following protocols are designed to be a robust starting point for researchers. Optimization of base, solvent, and temperature may be necessary for specific substrate combinations.
General Workflow for C-N Coupling
Caption: Step-by-step experimental workflow.
Protocol 1: Coupling of a Heteroaryl Bromide with a Heteroaryl Primary Amine
This protocol is adapted from established procedures for this class of transformation.[7][8]
Materials:
-
(Hetero)aryl bromide (1.0 mmol, 1.0 equiv)
-
Heteroaryl primary amine (1.2 mmol, 1.2 equiv)
-
Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)
-
This compound ligand (0.05 mmol, 5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous Dimethyl Sulfoxide (DMSO) (2 mL)
-
Oven-dried reaction vessel with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To an oven-dried reaction vessel containing a magnetic stir bar, add CuI (9.5 mg, 0.05 mmol), the this compound ligand (e.g., N-(2-methoxyphenyl)-6-hydroxypicolinamide, 12.2 mg, 0.05 mmol), and K₂CO₃ (276 mg, 2.0 mmol).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the (hetero)aryl bromide (1.0 mmol) and the heteroaryl primary amine (1.2 mmol), followed by anhydrous DMSO (2 mL).
-
Reaction: Place the sealed vessel in a preheated oil bath at 100-120 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing & Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Protocol 2: Coupling of a (Hetero)aryl Chloride with an Amine
For less reactive aryl chlorides, more forcing conditions are generally required.[7][8]
Key Modifications from Protocol 1:
-
Catalyst Loading: Increase CuI and ligand loading to 10 mol%.
-
Base: Use a stronger base, such as potassium phosphate (K₃PO₄, 2.0 equiv).
-
Temperature: Increase the reaction temperature to 120-130 °C.
-
Solvent: Sulfolane can be used as an alternative to DMSO for higher temperatures.[8]
Rationale for Procedural Choices:
-
Inert Atmosphere: Copper(I) can be sensitive to oxidation, which deactivates the catalyst. An inert atmosphere is crucial for reproducibility and high yields.
-
Anhydrous Solvent: Water can interfere with the reaction, leading to competing hydroxylation of the aryl halide.[5][6]
-
Base Selection: The choice of base is critical. Weaker bases like K₂CO₃ allow for chemoselective coupling of aryl bromides in the presence of chlorides. Stronger bases like K₃PO₄ are necessary to activate less reactive aryl chlorides.[7][8]
-
Solvent: High-boiling, polar aprotic solvents like DMSO and sulfolane are effective in solubilizing the reagents and facilitating the reaction at elevated temperatures.[8]
Conclusion and Outlook
The use of this compound ligands represents a significant advance in copper-catalyzed C-N cross-coupling technology. These ligands provide an operationally simple, robust, and versatile platform for the synthesis of a diverse array of N-aryl compounds.[5] Their ability to promote the coupling of challenging substrates, including heteroaryl halides and less reactive aryl chlorides, under relatively mild conditions makes them highly valuable for both academic research and industrial process development. Future research will likely focus on expanding the substrate scope further and developing even more active catalyst systems that can operate at lower temperatures and catalyst loadings.
References
- 1. Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scientificupdate.com [scientificupdate.com]
- 6. researchgate.net [researchgate.net]
- 7. Cu-Catalyzed Couplings of Heteroaryl Primary Amines and (Hetero)aryl Bromides with this compound Ligands | Semantic Scholar [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions [organic-chemistry.org]
Application Notes and Protocols for Copper-Catalyzed Hydroxylation of Aryl Halides Using 6-Hydroxypicolinamide Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Modern Approach to Phenol Synthesis
The hydroxylation of aryl and heteroaryl halides is a cornerstone transformation in organic synthesis, providing access to phenols and hydroxylated heteroarenes that are prevalent motifs in pharmaceuticals, agrochemicals, and materials science.[1][2] Traditional methods, such as the Ullmann condensation, often require harsh reaction conditions and have a limited substrate scope.[3] Modern copper-catalyzed cross-coupling reactions, facilitated by rationally designed ligands, have emerged as a milder, more versatile, and cost-effective alternative to palladium-catalyzed systems.[1][3]
This guide details the application of 6-hydroxypicolinamide-derived ligands in copper-catalyzed C–O bond formation. These ligands have demonstrated remarkable efficiency and functional group tolerance, enabling the synthesis of complex phenols from a broad range of aryl and heteroaryl halides.[4][5][6] We will explore the mechanistic underpinnings, provide detailed, field-proven protocols, and discuss the selection of optimal conditions for various substrates.
The Pivotal Role of this compound Ligands
The success of modern copper-catalyzed hydroxylation hinges on the ligand's ability to stabilize the copper center, facilitate the catalytic cycle, and enhance reaction rates at lower temperatures.[3] this compound derivatives have proven to be particularly effective. The bidentate coordination of the picolinamide scaffold is crucial for the reaction's efficacy.
While the precise mechanism is multifaceted and substrate-dependent, the catalytic cycle is generally understood to involve the coordination of the ligand to a Cu(I) salt, followed by oxidative addition of the aryl halide to form a Cu(III)-aryl intermediate. Subsequent reaction with a hydroxide source and reductive elimination yields the desired phenol and regenerates the active Cu(I) catalyst.
Proposed Catalytic Cycle
Caption: Fig. 1: Proposed Catalytic Cycle for Cu-Catalyzed Hydroxylation.
Ligand Selection and Substrate Scope
Recent advancements have led to the development of specific this compound ligands tailored for different classes of aryl halides.[4][5][6] The choice of ligand, along with the base and solvent, is critical for achieving optimal reactivity and selectivity.[4][5]
| Ligand System | Recommended For | Key Features |
| Cu-HMPS | Aryl/Heteroaryl Bromides & Iodides, Activated Aryl Chlorides | Provides exceptional reactivity and product purity for more reactive halides.[4][5][6] |
| Cu-DMPS | Difficult, Electron-Neutral/Rich Aryl Chlorides | Offers superior thermal stability, making it suitable for reactions requiring higher temperatures (e.g., 120 °C).[4][5][7] |
| Cu-MPBS | General Aryl Bromides | An earlier-generation ligand, effective for C-N couplings and also enables C-O bond formation.[4][5][6] |
The methodology exhibits broad functional group tolerance, accommodating esters, amides, ketones, nitriles, and other sensitive functionalities. Ortho-activated substrates have shown particularly high reactivity.[4][5][6]
General Laboratory Protocol
This protocol provides a robust starting point for the Cu-catalyzed hydroxylation of a generic aryl halide. Optimization of temperature, reaction time, and catalyst loading may be necessary for specific substrates.
Experimental Workflow
Caption: Fig. 2: General Experimental Workflow.
Materials and Reagents:
-
Aryl or heteroaryl halide (1.0 mmol, 1.0 equiv)
-
Copper(I) iodide (CuI) or other Cu(I) source (0.02-0.10 mmol, 2-10 mol%)
-
This compound Ligand (e.g., HMPS or DMPS) (0.02-0.10 mmol, 2-10 mol%)
-
Base: Aqueous Potassium Hydroxide (KOH), Potassium Carbonate (K₂CO₃), or Potassium Phosphate (K₃PO₄) (2.0-3.0 mmol, 2.0-3.0 equiv)[4][5]
-
Solvent: Sulfolane or a blend of sulfolane and an alcohol (e.g., 3-5 mL)[4][5]
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware, heated stirring plate, and purification supplies
Step-by-Step Procedure:
-
Vessel Preparation: To a dry oven- or flame-dried reaction vial or flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the copper(I) salt (e.g., CuI, 0.05 mmol, 5 mol%), and the this compound ligand (0.05 mmol, 5 mol%).
-
Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (N₂ or Ar) for 5-10 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add the solvent (e.g., sulfolane, 4 mL) followed by the aqueous base (e.g., 45% aq. KOH, 2.5 mmol).
-
Reaction: Place the sealed vial in a preheated aluminum block on a stirrer hotplate set to the desired temperature (typically 100-120 °C). Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by TLC, GC, or LC-MS until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully dilute with water (10 mL) and an organic solvent such as ethyl acetate or MTBE (10 mL).
-
Acidification & Extraction: Transfer the mixture to a separatory funnel. Carefully acidify the aqueous layer with 1-2 M HCl until the pH is acidic (pH ~2-3). This step is critical to protonate the phenoxide product, rendering it soluble in the organic phase.
-
Isolation: Separate the layers and extract the aqueous phase two more times with the organic solvent. Combine the organic extracts.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude phenol can then be purified by flash column chromatography on silica gel.
Troubleshooting and Key Considerations
-
Oxygen Sensitivity: While the reaction is generally robust, maintaining an inert atmosphere is good practice to prevent the oxidation of the Cu(I) catalyst.
-
Base Strength: The choice of base can influence reaction rate and chemoselectivity.[8] For sensitive substrates, a weaker base like K₂CO₃ or K₃PO₄ may be preferable to KOH.[4][5]
-
Ligand Purity: The purity of the ligand is important for catalytic efficiency. Impurities can inhibit or poison the catalyst.
-
Scalability: The described protocols have been shown to be scalable, making them suitable for process development in the pharmaceutical and chemical industries.[1]
Conclusion
The copper-catalyzed hydroxylation of aryl and heteroaryl halides using this compound ligands represents a significant advancement in synthetic methodology.[4][5] It offers a practical, scalable, and broadly applicable route to phenols, accommodating a wide array of functional groups under relatively mild conditions. By carefully selecting the appropriate ligand, base, and solvent system, researchers can efficiently synthesize valuable hydroxylated compounds for a multitude of applications. More recent developments using 6-hydroxy picolinohydrazide ligands promise even higher efficiencies with catalyst loadings as low as 0.01 mol%.[2][9]
References
- 1. Copper-Catalyzed Hydroxylation of (Hetero)aryl Halides under Mild Conditions [organic-chemistry.org]
- 2. Novel 6-Hydroxy Picolinohydrazide Ligands Promoted a Highly Efficient Cu(I)-Catalyzed Hydroxylation Reaction with Water - OAK Open Access Archive [oak.novartis.com]
- 3. researchgate.net [researchgate.net]
- 4. Copper-Catalyzed Hydroxylation of Aryl Halides Using Hydroxypicolinamide Ligands | CoLab [colab.ws]
- 5. Item - Copper-Catalyzed Hydroxylation of Aryl Halides Using Hydroxypicolinamide Ligands - American Chemical Society - Figshare [acs.figshare.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Item - Copper-Catalyzed Hydroxylation of Aryl Halides Using Hydroxypicolinamide Ligands - figshare - Figshare [figshare.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
The Ascent of 6-Hydroxypicolinamides: A Modern Ligand Class for Copper-Catalyzed (Hetero)aryl Amine Synthesis
Application Note & Protocol Guide
Introduction: Reinvigorating a Classic Transformation for Modern Drug Discovery
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of organic synthesis, particularly within the pharmaceutical and agrochemical industries where arylamines are ubiquitous structural motifs. For decades, the palladium-catalyzed Buchwald-Hartwig amination has been the preeminent method for forging these connections, celebrated for its broad scope and high efficiency.[1] However, the reliance on costly and precious palladium has spurred a renaissance in the exploration of more sustainable and economical alternatives. This has led researchers to revisit and refine the classic Ullmann condensation, a copper-catalyzed C-N coupling reaction.[2][3]
Historically, Ullmann reactions were hampered by harsh conditions, high catalyst loadings, and limited substrate scope.[2][4] The modern breakthrough has been the development of sophisticated ligand scaffolds that dramatically enhance the efficacy of the copper catalyst. Among these, the 6-hydroxypicolinamide family of ligands has emerged as a particularly robust and versatile class, enabling the amination of a wide array of (hetero)aryl halides under significantly milder conditions.[5][6] This guide provides a detailed overview of the application of this compound ligands in copper-catalyzed amination, offering mechanistic insights and practical protocols for researchers in drug development and chemical synthesis.
The Scientific Foundation: Why this compound Ligands Excel
The efficacy of this compound derivatives in copper-catalyzed C-N couplings stems from their unique structural features. These bidentate ligands coordinate to the copper center through both the pyridyl nitrogen and the deprotonated amide nitrogen or hydroxyl oxygen, forming a stable five-membered chelate ring. This chelation stabilizes the active copper species and modulates its electronic properties, facilitating the key steps of the catalytic cycle.
Substituents on the amide nitrogen (the "R" group in the general structure) can be systematically varied to fine-tune the ligand's steric and electronic properties.[7][8] This tunability allows for the optimization of the catalyst for specific substrates, for instance, enhancing reactivity for challenging, electron-rich or sterically hindered aryl halides and amines. This tailored approach is a significant advantage in complex molecule synthesis where bespoke solutions are often required.
Mechanistic Rationale
While the precise mechanism of copper-catalyzed amination is still an area of active investigation, a consensus is forming around a Cu(I)/Cu(III) catalytic cycle, a departure from the previously proposed oxidative addition to a Cu(I) species followed by reductive elimination from a Cu(III) intermediate.[9][10] The this compound ligand plays a crucial role in stabilizing the high-valent Cu(III) intermediate, which is often a key challenge in copper catalysis.
The proposed catalytic cycle is illustrated below:
Fig. 1: Proposed Catalytic Cycle
-
Ligand Association: The active Cu(I) catalyst associates with the this compound ligand (L).
-
Amine Coordination & Deprotonation: The amine substrate coordinates to the Cu(I)-L complex. In the presence of a base, the amine is deprotonated to form a copper-amido intermediate.
-
Oxidative Addition: The (hetero)aryl halide adds to the copper-amido complex, forming a transient Cu(III) intermediate. This is often the rate-determining step.
-
Reductive Elimination: The C-N bond is formed via reductive elimination from the Cu(III) center, releasing the arylamine product and regenerating a Cu(I) species.
-
Catalyst Regeneration: The Cu(I) species re-enters the catalytic cycle.
Application & Scope: A Versatile Tool for C-N Coupling
The CuI/6-hydroxypicolinamide system has proven effective for a broad range of substrates, demonstrating significant functional group tolerance. This makes it a valuable tool for late-stage functionalization in drug discovery programs.
Substrate Scope Overview
The following table summarizes the general applicability of this catalytic system. Note that optimal conditions (e.g., specific ligand, base, temperature) may vary depending on the specific substrates.
| Substrate Class | Halide | Nucleophile | General Reactivity & Notes |
| Aryl Halides | I, Br, Cl | Primary & Secondary Amines, Ammonia | Aryl iodides and bromides are generally more reactive.[7] Electron-deficient arenes couple more readily. Aryl chlorides often require higher temperatures and stronger bases (e.g., K₃PO₄).[5] |
| Heteroaryl Halides | Br, Cl | Primary Amines | Highly effective for a wide range of N- and S-containing heterocycles (pyridines, pyrimidines, indoles, etc.).[5] Base strength can influence chemoselectivity.[5] |
| Amines | - | Primary aliphatic and aromatic amines, ammonia | Both cyclic and acyclic secondary amines are viable. Sterically hindered amines can be challenging but may couple with optimized ligands.[7] |
Experimental Protocols
The following protocols provide a general framework for conducting a copper-catalyzed amination using a this compound ligand. Safety Note: Perform all reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
General Protocol for Cu-Catalyzed Amination of a (Hetero)aryl Bromide
This protocol is a representative example. Optimization of catalyst/ligand loading, base, solvent, and temperature is recommended for new substrates.
Materials:
-
(Hetero)aryl bromide (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)
-
This compound ligand (e.g., N-(2,6-dimethoxyphenyl)-6-hydroxypicolinamide) (0.05 mmol, 5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous Dimethyl Sulfoxide (DMSO) (2 mL)
-
Reaction vessel (e.g., oven-dried Schlenk tube or vial with a Teflon-lined cap)
-
Stir bar
Fig. 2: Experimental Workflow
Procedure:
-
Vessel Preparation: To an oven-dried reaction vessel containing a stir bar, add CuI (9.5 mg, 0.05 mmol), the this compound ligand (e.g., 13 mg, 0.05 mmol), and K₂CO₃ (276 mg, 2.0 mmol).
-
Rationale: Using an oven-dried vessel prevents quenching of the catalyst by atmospheric moisture. The solid reagents are added first for ease of handling.
-
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the (hetero)aryl bromide (1.0 mmol) and anhydrous DMSO (2 mL). If the amine is a solid, it can be added in Step 1. If it is a liquid, add it via syringe at this stage (1.2 mmol).
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block set to 80–120 °C and stir vigorously.
-
Rationale: The temperature is substrate-dependent. Aryl bromides typically react at lower temperatures (e.g., 80-100 °C) while less reactive aryl chlorides may require higher temperatures (e.g., 120-130 °C).[5] Vigorous stirring is necessary to ensure proper mixing of the heterogeneous mixture.
-
-
Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC-MS, or LC-MS) until the starting aryl halide is consumed (typically 12-24 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (10 mL) and water (10 mL). Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Rationale: The aqueous wash removes the inorganic base and salts.
-
-
Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired N-aryl amine.
-
Rationale: Chromatography is typically required to remove the ligand and any minor impurities to obtain the pure product.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst (oxidized CuI)- Insufficiently anhydrous conditions- Base is not strong enough- Temperature is too low | - Use fresh, high-purity CuI- Ensure all glassware is oven-dried and use anhydrous solvent- For aryl chlorides, switch from K₂CO₃ to a stronger base like K₃PO₄[5]- Increase the reaction temperature in 10-20 °C increments |
| Formation of Hydroxylated Byproduct (Ar-OH) | - Presence of water in the reaction mixture- Use of a hydroxide base with a less selective ligand | - Use anhydrous solvent and reagents[8][11]- Ensure the base is not hygroscopic or use a non-hydroxide base like K₂CO₃ or K₃PO₄ |
| Homocoupling of Aryl Halide (Ar-Ar) | - Reaction temperature is too high | - Reduce the reaction temperature- Screen different this compound ligand derivatives |
| Difficult Product Purification | - Ligand co-elutes with the product | - Perform an acidic wash (e.g., 1M HCl) during work-up to protonate and extract the basic ligand into the aqueous phase (if the product is not acid-sensitive)- Optimize the eluent system for column chromatography |
Conclusion
The development of this compound ligands has transformed the copper-catalyzed amination of (hetero)aryl halides from a niche reaction into a powerful and practical synthetic tool. Offering an economical and sustainable alternative to palladium-based methods, this chemistry provides a robust platform for the construction of vital C-N bonds. The operational simplicity, broad substrate scope, and high functional group tolerance make the CuI/6-hydroxypicolinamide system an invaluable addition to the modern synthetic chemist's toolkit, with significant applications in the rapid generation of compound libraries and the efficient synthesis of complex molecular targets.
References
- 1. researchgate.net [researchgate.net]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scientificupdate.com [scientificupdate.com]
- 8. Copper-Catalyzed Hydroxylation of Aryl Halides Using Hydroxypicolinamide Ligands | CoLab [colab.ws]
- 9. Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Item - Copper-Catalyzed Hydroxylation of Aryl Halides Using Hydroxypicolinamide Ligands - American Chemical Society - Figshare [acs.figshare.com]
Application Note & Protocol: Leveraging 6-Hydroxypicolinamide for Robust C(sp³)-H Cross-Coupling Reactions
Introduction: The Challenge and Opportunity of C(sp³)-H Functionalization
The selective functionalization of unactivated C(sp³)-H bonds is a paramount objective in modern organic synthesis, offering a direct and atom-economical route to complex molecules from simple hydrocarbon feedstocks. However, the inherent inertness and ubiquity of these bonds pose a significant challenge. Transition-metal-catalyzed cross-coupling reactions have emerged as a powerful tool to address this, yet often require harsh conditions or pre-functionalized starting materials. The development of removable directing groups has revolutionized this field, enabling site-selective C-H activation under milder conditions.
Among these, 6-Hydroxypicolinamide has garnered significant attention as a highly effective bidentate directing group for palladium-catalyzed C(sp³)-H arylation. Its rigid, planar structure and the N,O-bidentate coordination to the metal center facilitate the formation of a stable six-membered palladacycle intermediate, promoting selective C-H activation at the β- or γ-position of aliphatic amides. This application note provides a detailed experimental protocol for the palladium-catalyzed β-C(sp³)-H arylation of a pivalamide derivative using this compound as the directing group, along with insights into the reaction mechanism and setup.
Mechanism of Action: The Role of this compound
The efficacy of this compound in directing C-H activation stems from its ability to coordinate with the palladium catalyst in a bidentate fashion through the pyridine nitrogen and the amide oxygen. This coordination brings the palladium center in close proximity to the target C(sp³)-H bond, facilitating its cleavage via a concerted metalation-deprotonation (CMD) pathway.
The generally accepted catalytic cycle for the Pd(II)-catalyzed β-arylation of an aliphatic amide using this compound is illustrated below:
Figure 1: Proposed catalytic cycle for the Pd(II)-catalyzed β-C(sp³)-H arylation directed by this compound.
Experimental Workflow: A Visual Guide
The following diagram outlines the general workflow for setting up the cross-coupling reaction, from reagent preparation to product analysis.
Figure 2: General experimental workflow for the this compound-directed cross-coupling reaction.
Detailed Protocol: β-Arylation of N-(6-hydroxypyridin-2-yl)pivalamide
This protocol is adapted from a literature procedure for the palladium-catalyzed β-arylation of a pivalamide derivative with 1-iodo-3,5-dimethylbenzene.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Amount (mg) | Moles (mmol) | Stoichiometry (eq.) |
| N-(6-hydroxypyridin-2-yl)pivalamide | 194.24 | 38.8 | 0.20 | 1.0 |
| 1-Iodo-3,5-dimethylbenzene | 232.09 | 92.8 | 0.40 | 2.0 |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 4.5 | 0.02 | 0.1 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 82.9 | 0.60 | 3.0 |
| tert-Amyl alcohol (t-AmylOH) | 88.15 | - | - | 1.0 mL (0.2 M) |
Step-by-Step Procedure
-
Preparation:
-
Place a magnetic stir bar into an oven-dried 4 mL screw-cap vial.
-
In the air, weigh and add N-(6-hydroxypyridin-2-yl)pivalamide (38.8 mg, 0.20 mmol, 1.0 eq.), 1-iodo-3,5-dimethylbenzene (92.8 mg, 0.40 mmol, 2.0 eq.), palladium(II) acetate (4.5 mg, 0.02 mmol, 0.1 eq.), and potassium carbonate (82.9 mg, 0.60 mmol, 3.0 eq.) to the vial.
-
Scientist's Note: While this reaction can be set up in the air, for optimal reproducibility, especially when working on a smaller scale or with sensitive substrates, assembling the reaction in a glovebox is recommended to exclude atmospheric moisture and oxygen.
-
-
Reaction Setup:
-
Add tert-amyl alcohol (1.0 mL) to the vial.
-
Seal the vial with a Teflon-lined screw cap.
-
Scientist's Note: t-AmylOH is often a good solvent choice for these reactions as its high boiling point allows for elevated reaction temperatures, and its polarity can aid in solubilizing the reagents.
-
-
Reaction Execution:
-
Place the vial in a preheated heating block or oil bath set to 110 °C.
-
Stir the reaction mixture vigorously for 24 hours.
-
Scientist's Note: Vigorous stirring is crucial to ensure proper mixing of the heterogeneous mixture, as K₂CO₃ is not fully soluble.
-
-
Work-up and Extraction:
-
After 24 hours, remove the vial from the heat source and allow it to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (10 mL).
-
Transfer the mixture to a separatory funnel and wash with water (2 x 10 mL) and then with brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel.
-
Use a gradient elution system, for example, starting with 10% ethyl acetate in hexanes and gradually increasing to 30% ethyl acetate in hexanes, to isolate the desired product.
-
Scientist's Note: The polarity of the eluent system should be optimized based on TLC analysis of the crude product.
-
-
Characterization:
-
Combine the fractions containing the pure product and concentrate under reduced pressure.
-
Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity.
-
Troubleshooting and Key Considerations
-
Low Yield: If the reaction yield is low, consider increasing the reaction time or temperature (up to 130 °C). Ensure the base is finely ground and dry. The quality of the palladium catalyst is also critical; use a fresh bottle if possible.
-
Side Products: The formation of diarylated or other side products can sometimes occur. Optimizing the stoichiometry of the aryl halide (e.g., reducing to 1.5 equivalents) may mitigate this.
-
Substrate Scope: While this protocol is robust for the specified substrate, modifications to the base, solvent, or temperature may be necessary for other aliphatic amides.
-
Removal of the Directing Group: The this compound directing group can typically be removed under acidic or basic hydrolysis conditions after the desired C-H functionalization has been achieved, revealing the corresponding carboxylic acid or other derivatives.
Conclusion
The this compound directing group provides a powerful and reliable strategy for the palladium-catalyzed β-C(sp³)-H arylation of aliphatic amides. The protocol detailed herein offers a practical guide for researchers to implement this methodology. By understanding the underlying mechanism and key experimental parameters, scientists can effectively utilize this approach for the efficient construction of complex molecular architectures, accelerating discovery in pharmaceutical and materials science.
Application Notes & Protocols: The Strategic Use of 6-Hydroxypicolinamide Derivatives in the Synthesis of Pharmaceutical Intermediates
Introduction: A Paradigm Shift in Copper-Catalyzed Cross-Coupling
In the landscape of pharmaceutical development, the efficient and sustainable synthesis of complex molecular architectures is paramount. A significant challenge lies in the formation of carbon-heteroatom bonds, particularly C-O and C-N linkages, which are ubiquitous in active pharmaceutical ingredients (APIs). Historically, palladium- and nickel-based catalysts have dominated this field. However, concerns regarding cost, toxicity, and residual metal impurities in the final API have driven the search for more benign alternatives.
Copper catalysis has emerged as a powerful and cost-effective solution. A pivotal advancement in this domain has been the development of highly effective ligand systems that enhance the reactivity and broaden the substrate scope of copper catalysts. Among these, 6-hydroxypicolinamide and its derivatives have proven to be exceptionally versatile and robust ligands, enabling challenging cross-coupling reactions under mild and often environmentally friendly conditions.[1] This document serves as a detailed guide for researchers, scientists, and drug development professionals on the application of this compound-based ligands in the synthesis of key pharmaceutical intermediates.
Core Principles: The Role of this compound Ligands
The efficacy of this compound derivatives stems from their unique structural features. The picolinamide scaffold acts as a bidentate ligand, chelating to the copper center through the pyridine nitrogen and the amide oxygen. The hydroxyl group at the 6-position plays a crucial role in facilitating the catalytic cycle, often through proton-coupled electron transfer pathways. This cooperative action within the ligand framework enhances the catalyst's stability and reactivity.
Derivatives such as N-(2,6-dimethylphenyl)-6-hydroxypicolinamide have been identified as highly effective ligands for a range of copper-catalyzed transformations, including:
-
Hydroxylation of (hetero)aryl halides: A critical reaction for the synthesis of phenols and hydroxylated heterocycles, which are prevalent in many marketed drugs.[2][3][4]
-
Sulfonamidation of (hetero)aryl halides: Enabling the direct formation of C-S bonds, crucial for the synthesis of sulfonamide-containing drugs.[2]
-
Amination of (hetero)aryl halides: Facilitating the formation of C-N bonds to produce anilines and other amino-substituted aromatics.
The primary advantages of employing these copper-based catalytic systems include lower metal costs, reduced toxicity, and often a broader substrate scope compared to traditional palladium or nickel catalysts.
Application Focus: Copper-Catalyzed Hydroxylation of (Hetero)aryl Halides
The synthesis of hydroxylated (hetero)arenes is a cornerstone of pharmaceutical chemistry. These motifs are present in a vast array of natural products and synthetic drugs. The use of this compound-derived ligands in copper-catalyzed hydroxylation reactions represents a state-of-the-art, sustainable approach to these valuable intermediates.[2][3][5]
A recent breakthrough in this area involves a Cu(I)/6-hydroxy picolinohydrazide-catalyzed hydroxylation of (hetero)aryl halides in water, a green and abundant solvent.[2][3] This methodology showcases the potential for developing robust and scalable synthetic processes for key pharmaceutical intermediates.
Workflow for Ligand-Accelerated Copper-Catalyzed Hydroxylation
The general workflow for this transformation involves the coupling of a (hetero)aryl halide with a hydroxide source in the presence of a copper catalyst and a this compound-based ligand.
Caption: General workflow for the Cu-catalyzed hydroxylation of (hetero)aryl halides.
Detailed Protocols
Protocol 1: Synthesis of N-(2,6-Dimethylphenyl)-6-hydroxypicolinamide
This protocol describes a robust synthesis of a highly effective ligand for copper-catalyzed cross-coupling reactions.[1]
Materials:
-
6-Hydroxypicolinic acid
-
Oxalyl chloride
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Toluene
-
2,6-Dimethylaniline
-
Aqueous sodium hydroxide (NaOH)
-
Dimethyl sulfoxide (DMSO)
-
Copper(I) iodide (CuI)
-
Water
Procedure:
-
Acyl Chloride Formation: In a reaction vessel under an inert atmosphere, suspend 6-hydroxypicolinic acid in toluene. Add a catalytic amount of DMF. Slowly add oxalyl chloride at room temperature. The mixture is stirred until the conversion to the acyl chloride is complete (monitor by LC-MS or TLC).
-
Amidation (Schotten-Baumann Reaction): In a separate vessel, dissolve 2,6-dimethylaniline in toluene. Cool the solution and slowly add the acyl chloride solution from the previous step. Stir the reaction mixture until the amidation is complete.
-
Hydroxylation: To the reaction mixture, add DMSO, water, and an aqueous solution of sodium hydroxide. Add a catalytic amount of CuI. Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir until the hydroxylation is complete.
-
Workup and Isolation: After cooling to room temperature, perform an aqueous workup. The product can be isolated by filtration and purified by recrystallization or column chromatography.
Protocol 2: Cu-Catalyzed Hydroxylation of an Aryl Bromide
This protocol is a general procedure for the hydroxylation of an aryl bromide using a this compound derivative as a ligand.[2][3]
Materials:
-
Aryl bromide (1.0 mmol)
-
Copper(I) iodide (CuI) (0.01-3.0 mol%)
-
This compound derivative (e.g., N-(1,3-dimethyl-9H-carbazol-9-yl)-6-hydroxypicolinamide) (0.01-3.0 mol%)
-
Sodium hydroxide (NaOH) (2.0 equiv)
-
Water (as solvent)
Procedure:
-
To a reaction vial equipped with a magnetic stir bar, add the aryl bromide, CuI, and the this compound derivative ligand.
-
Add an aqueous solution of NaOH.
-
Seal the vial and place it in a preheated oil bath at the desired temperature (e.g., 80 °C).
-
Stir the reaction mixture vigorously for the specified time or until the starting material is consumed (monitor by GC-MS or LC-MS).
-
After completion, cool the reaction to room temperature.
-
Quench the reaction with an aqueous acid solution (e.g., 1 M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Data and Performance
The performance of these catalytic systems is highly dependent on the specific ligand, substrate, and reaction conditions. Recent studies have demonstrated the remarkable efficiency of optimized ligand systems.
| Ligand | Substrate Type | Catalyst Loading (mol%) | Temperature (°C) | Solvent | Typical Yield | Reference |
| N-(1,3-dimethyl-9H-carbazol-9-yl)-6-hydroxypicolinamide | (Hetero)aryl bromides | 0.01 | 80 | Water | High to quantitative | [2][3] |
| N-(2,7-Di-tert-butyl-9H-carbazol-9-yl)-6-hydroxypicolinamide | (Hetero)aryl chlorides | 2-3 | 100 | Water | Good to excellent | [2][3] |
| N-(2,6-Dimethylphenyl)-6-hydroxypicolinamide | (Hetero)aryl halides | 1-5 | 100-120 | Organic Solvents | Good to excellent |
Causality and Mechanistic Insights
The success of this compound ligands in copper-catalyzed reactions is not merely empirical. The rationale behind their effectiveness lies in the synergistic interplay of their structural components.
Caption: A simplified proposed catalytic cycle for Cu-catalyzed hydroxylation.
The chelation of the ligand to the copper center stabilizes the catalytically active species. The 6-hydroxy group is believed to participate in the protonolysis of the Cu-O bond, facilitating the reductive elimination step and regenerating the active Cu(I) catalyst. This intricate dance of coordination and proton transfer lowers the activation energy barriers for the key steps in the catalytic cycle, leading to higher efficiency and turnover numbers.
Conclusion and Future Outlook
This compound and its derivatives have established themselves as a premier class of ligands for copper-catalyzed cross-coupling reactions, with profound implications for the synthesis of pharmaceutical intermediates. The methodologies they enable are not only efficient and high-yielding but also align with the principles of green chemistry by utilizing an inexpensive, earth-abundant metal and, in some cases, water as the solvent. As ligand design continues to be refined, potentially accelerated by computational and machine-learning approaches, we can anticipate even more active and selective catalytic systems based on the this compound scaffold, further empowering the synthesis of next-generation pharmaceuticals.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. 6-Hydroxy Picolinohydrazides Promoted Cu(I)-Catalyzed Hydroxylation Reaction in Water: Machine-Learning Accelerated Ligands Design and Reaction Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes & Protocols: Machine Learning-Driven Optimization of 6-Hydroxypicolinamide-Catalyzed Reactions
Audience: Researchers, scientists, and drug development professionals.
Abstract: The optimization of catalytic reactions is a cornerstone of modern chemical synthesis, yet it remains a resource-intensive challenge. Traditional approaches often rely on one-variable-at-a-time (OVAT) screening or conventional Design of Experiments (DoE), which can be inefficient in navigating the vast, multidimensional parameter space of a chemical reaction. This guide details a modern, machine learning (ML)-driven workflow for the rapid and efficient optimization of reactions catalyzed by 6-hydroxypicolinamide-based ligands. By integrating automated high-throughput experimentation (HTE) with intelligent algorithms, researchers can accelerate the discovery of optimal reaction conditions, leading to improved yields, reduced costs, and faster process development cycles in pharmaceutical and fine chemical synthesis.[1][2]
Introduction: The Challenge and the Opportunity
This compound and its derivatives have emerged as a powerful class of ligands in catalysis, particularly for copper-catalyzed cross-coupling reactions such as C-N and C-O bond formations.[3] These reactions are fundamental in the synthesis of pharmaceuticals and functional materials.[4] However, the performance of these catalytic systems is highly sensitive to a multitude of interacting parameters, including the choice of solvent, base, temperature, and catalyst loading. Identifying the global optimum within this complex landscape is a non-trivial task that can consume significant time and resources.
Machine learning (ML) offers a paradigm shift in addressing this complexity.[5][6] By learning from experimental data, ML models can uncover intricate relationships between reaction parameters and outcomes (e.g., yield, selectivity) that are often missed by traditional methods.[7] When combined with automated HTE platforms, ML algorithms can guide the experimental process in a closed-loop, iterative fashion, intelligently selecting the most informative experiments to perform next.[1][8] This "self-driving lab" approach dramatically accelerates the optimization process, allowing researchers to converge on optimal conditions with fewer experiments.[8][9]
This document provides a comprehensive guide to implementing such a workflow, from initial data generation to the deployment of predictive models for optimizing a this compound-catalyzed reaction.
The Machine Learning-Driven Optimization Workflow
The core of the strategy is a closed-loop, iterative cycle often referred to as Design-Make-Test-Analyze (DMTA).[1] An ML algorithm, typically a Bayesian optimization model, analyzes an initial dataset of reaction outcomes and proposes a new set of experimental conditions predicted to yield improved results.[10][11] These experiments are performed, often using robotic automation, and the new data is used to retrain and refine the model. This cycle is repeated until the desired outcome is achieved or a plateau is reached.
Caption: The closed-loop Design-Make-Test-Analyze (DMTA) cycle for reaction optimization.
Part I: Data Acquisition and Preparation
The adage "garbage in, garbage out" is especially true for machine learning. The quality, quantity, and diversity of the initial dataset are critical for building a robust and predictive model.
3.1 High-Throughput Experimentation (HTE)
HTE platforms are essential for generating the necessary data in a timely manner.[2][12] By performing dozens or hundreds of reactions in parallel in microtiter plates, HTE allows for a broad exploration of the reaction space.[13]
Key Reaction Parameters to Investigate: A successful optimization campaign requires varying all potentially influential parameters across a sensible range. For a typical this compound-catalyzed cross-coupling, these include:
| Parameter | Type | Example Range / Options | Rationale & Causality |
| Ligand | Categorical | Picolinamide derivatives | The ligand structure is crucial for catalyst stability and activity. Small changes can have a large impact.[3][4] |
| Catalyst Precursor | Categorical | CuI, Cu(OAc)₂, Cu₂O | The copper source and its oxidation state can affect the initiation of the catalytic cycle. |
| Base | Categorical | K₂CO₃, K₃PO₄, Cs₂CO₃, tBuOK | Base strength and identity influence substrate deprotonation and catalyst activity.[3] |
| Solvent | Categorical | DMSO, DMAc, NMP, Toluene | Solvent polarity and coordinating ability can dramatically affect reaction rates and solubility. |
| Temperature | Continuous | 60 - 120 °C | Reaction kinetics are highly temperature-dependent; higher temperatures can increase rates but also lead to degradation. |
| Catalyst Loading | Continuous | 0.5 - 5.0 mol% | Optimizing for the lowest possible catalyst loading is key for process efficiency and cost-effectiveness.[4] |
| Substrate Conc. | Continuous | 0.1 - 1.0 M | Concentration affects reaction kinetics and can influence the relative rates of desired and side reactions. |
3.2 Data Featurization: Translating Chemistry for the Algorithm
Machine learning models require numerical inputs. The process of converting chemical information into a machine-readable format is called "featurization."[1]
-
Continuous & Categorical Variables: Parameters like temperature and concentration are already numerical. Categorical variables (e.g., solvent, base) are typically converted into numerical format using one-hot encoding.
-
Molecular Structures: Reactants and ligands must be represented numerically. Common methods include:
-
Morgan Fingerprints (ECFPs): These algorithms convert molecular graphs into binary vectors that represent the presence or absence of specific circular substructures around each atom.[1]
-
Physicochemical Descriptors: Calculated properties like molecular weight, LogP, polar surface area, and quantum-chemically derived electronic parameters can be used as features.[1]
-
Part II: Building the Machine Learning Model
With a structured dataset in hand, the next step is to select, train, and validate a machine learning model.
4.1 Model Selection
For reaction optimization, ensemble methods and Gaussian Process models are often preferred.
-
Random Forest / Gradient Boosting: These are tree-based ensemble models that are robust, perform well on tabular data, and can handle a mix of continuous and categorical features. A key advantage is their ability to provide "feature importance" scores, which can offer valuable chemical insights.
-
Bayesian Optimization: This is a powerful strategy for efficiently finding the maximum of an unknown function (in this case, the reaction yield as a function of its parameters).[10][11] It uses a surrogate model (often a Gaussian Process) to approximate the true function and an acquisition function to decide where to sample next, balancing exploration (sampling in areas of high uncertainty) and exploitation (sampling where the model predicts a high yield).[10]
Caption: A schematic of the machine learning model training and validation process.
4.2 Model Training and Validation
The dataset is typically split into a training set (~80%) and a test set (~20%). The model learns the relationships from the training data. Its predictive performance is then evaluated on the unseen test data to ensure it generalizes well to new conditions. Common validation metrics for regression tasks (like yield prediction) include the coefficient of determination (R²) and the Root Mean Square Error (RMSE).[14]
Part III: Experimental Protocol
This section provides a step-by-step protocol for optimizing a representative Cu(I)/6-hydroxypicolinamide-catalyzed hydroxylation of an aryl bromide, inspired by recent literature.[4][15]
Section A: Initial Data Generation via HTE (96-well plate)
This protocol establishes the initial dataset for model training. A Design of Experiments (DoE) approach, such as a space-filling design, is recommended to ensure diverse coverage of the parameter space.[16]
-
Plate Preparation: In an inert atmosphere (glovebox), add the appropriate solid reagents to each well of a 96-well plate. This includes the CuI catalyst precursor, the this compound ligand, and the base (e.g., tBuOK). Use an automated powder dispensing system for accuracy and speed.
-
Liquid Handling: Use an automated liquid handler to dispense stock solutions of the aryl bromide substrate and an internal standard (for analytical purposes) in the chosen solvent (e.g., a TPGS-750-M/water mixture for sustainable chemistry).[4]
-
Reaction Execution: Seal the 96-well plate securely. Place it on a heating shaker block set to the desired temperature for each experiment. Reactions are run for a predetermined time (e.g., 24 hours).
-
Quenching and Sampling: After the reaction time, allow the plate to cool. Add a quenching solution and an extraction solvent.
-
Analysis: Analyze the outcome of each reaction using high-throughput analytical techniques such as LC-MS or GC-MS to determine the product yield.
Section B: Data Featurization and Initial Model Training
-
Data Consolidation: Compile the results from the HTE screen into a single table, with columns for each parameter (Temperature, Catalyst Loading, Base, etc.) and the final column for the measured Yield.
-
Featurization: Convert all categorical data to one-hot encoded vectors. If multiple substrates or ligands were used, convert their chemical structures to Morgan fingerprints.
-
Model Training: Using a Python environment with libraries like Scikit-learn, train a Random Forest Regressor model on this initial dataset. Validate its performance using a train-test split.
Section C: ML-Guided Optimization Rounds
This is the iterative core of the workflow, guided by a Bayesian Optimization algorithm.
Caption: The iterative cycle of Bayesian Optimization for reaction condition discovery.
-
Protocol - Round 1:
-
Step 1 (Analyze): Train a Bayesian optimization model using the initial dataset from Part A.
-
Step 2 (Design): Use the model's acquisition function to propose the next batch of, for example, 8-16 experiments that are most likely to yield a better result or reduce model uncertainty.
-
Step 3 (Make & Test): Perform these 8-16 experiments using the HTE protocol described in Section A.
-
-
Protocol - Subsequent Rounds:
-
Step 4 (Analyze): Add the results from the previous round to your dataset. Retrain the Bayesian optimization model on this newly augmented dataset. The model's predictions will become more accurate with each round.
-
Step 5 (Repeat): Repeat the cycle of designing, running, and analyzing new batches of experiments. The process is typically stopped after a set number of rounds or when the improvements in yield begin to plateau, indicating that an optimum has been reached.
-
Conclusion
The integration of machine learning, particularly Bayesian optimization, with high-throughput experimentation provides a powerful, data-driven framework for accelerating the optimization of this compound-catalyzed reactions. This approach moves beyond traditional, intuition-led screening to a statistically rigorous and efficient exploration of complex chemical spaces. By adopting these methods, research and development teams in the pharmaceutical and chemical industries can significantly shorten development timelines, reduce experimental costs, and uncover novel, high-performance catalytic systems that might otherwise be missed.[17][18]
References
- 1. BJOC - Machine learning-guided strategies for reaction conditions design and optimization [beilstein-journals.org]
- 2. High Throughput Strategies for the Discovery and Optimization of Catalytic Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 6-Hydroxy Picolinohydrazides Promoted Cu(I)-Catalyzed Hydroxylation Reaction in Water: Machine-Learning Accelerated Ligands Design and Reaction Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Applications of machine learning in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aimlic.com [aimlic.com]
- 8. Optimized Machine Learning for Autonomous Enzymatic Reaction Intensification in a Self‐Driving Lab - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Machine Learning Strategies for Reaction Development: Toward the Low-Data Limit - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. fhi.mpg.de [fhi.mpg.de]
- 14. Process optimization using machine learning enhanced design of experiments (DOE): ranibizumab refolding as a case study - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. The Role of Machine Learning in Drug Discovery | MRL Recruitment [mrlcg.com]
- 18. drugpatentwatch.com [drugpatentwatch.com]
Application Note & Protocol: A Scalable and Cost-Effective Synthesis of Primary Anilines via Copper-Catalyzed C-N Coupling Using 6-Hydroxypicolinamide Ligands and Aqueous Ammonia
Audience: Researchers, scientists, and drug development professionals.
Abstract & Introduction
Primary anilines are foundational structural motifs in a vast array of pharmaceuticals, agrochemicals, dyes, and advanced materials.[1] Their synthesis is a cornerstone of modern organic chemistry. Traditional methods, such as the reduction of nitroarenes or nucleophilic aromatic substitution, often require harsh conditions and have limited functional group tolerance. While the advent of palladium-catalyzed Buchwald-Hartwig amination revolutionized C-N bond formation, its reliance on a precious metal catalyst presents cost and sustainability challenges at an industrial scale.[2][3]
An attractive alternative is the copper-catalyzed Ullmann-type coupling, which utilizes an inexpensive and abundant base metal.[4] However, the direct use of ammonia—the most atom-economical nitrogen source—in these reactions has historically been challenging, often leading to low yields and catalyst deactivation.[5][6] Recent breakthroughs have identified a specific class of 6-hydroxypicolinamide ligands that overcome these limitations.[4][7] These ligands enable the highly efficient copper-catalyzed coupling of a wide range of aryl halides with aqueous ammonia, providing an operationally simple, scalable, and economically viable pathway to primary anilines. This guide provides a detailed protocol and technical insights for implementing this transformative methodology in a laboratory setting.
The Scientific Rationale: Causality of the Catalytic System
The success of this methodology hinges on the unique synergy between the copper catalyst and the this compound ligand. While the precise mechanism is subject to ongoing study, the prevailing hypothesis involves a Cu(I)/Cu(III) catalytic cycle, which is greatly facilitated by the ligand's structural features.
Expert Insight: The this compound scaffold is not merely an inert spectator. Its N,O-bidentate chelation to the copper center is critical for stabilizing the catalytically active species. This chelation prevents catalyst agglomeration and disproportionation, common failure modes in copper catalysis. Furthermore, the deprotonated hydroxyl group of the picolinamide is believed to play a direct role in the C-N bond-forming reductive elimination step, lowering the activation energy barrier and promoting high turnover rates.[4][8] This "cooperating ligand" behavior is key to achieving high yields under relatively mild conditions.
Caption: Proposed catalytic cycle for the Cu/6-Hydroxypicolinamide amination.
Key Advantages of the Methodology
-
Economic Viability: Utilizes an earth-abundant copper catalyst, significantly reducing costs compared to palladium-based systems.[4]
-
Operational Simplicity: Employs commercially available and easy-to-handle aqueous ammonia, avoiding the hazards of anhydrous ammonia gas or specialized solutions.[4][9]
-
Broad Substrate Scope: Tolerates a wide variety of electron-rich, electron-deficient, and sterically hindered (hetero)aryl bromides and iodides.[4]
-
Scalability: The protocol has been demonstrated on a multigram scale with minimal pressure build-up, indicating its suitability for process development.[4]
-
Selectivity: The system shows high selectivity for the desired primary aniline, minimizing the formation of diarylamine byproducts.
Detailed Experimental Protocol (Gram-Scale Synthesis)
This protocol is a representative example for the coupling of an aryl bromide with aqueous ammonia. Optimization may be required for specific substrates.
Materials and Reagents
| Reagent/Material | Grade | Notes |
| Aryl Halide (Ar-Br/Ar-I) | >98% Purity | Substrate |
| Copper(I) Iodide (CuI) | >99% Purity | Catalyst |
| This compound Ligand | >98% Purity | e.g., DMPS Ligand[4] |
| Potassium Phosphate (K₃PO₄) | Anhydrous | Base |
| Sulfolane | Anhydrous | Solvent |
| Aqueous Ammonia (NH₄OH) | 28-30% Solution | Nitrogen Source |
| Toluene | Reagent Grade | Extraction Solvent |
| Brine (Saturated NaCl) | - | Aqueous Wash |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Drying Agent |
| Nitrogen (N₂) or Argon (Ar) | High Purity | Inert Gas |
Equipment
-
Three-neck round-bottom flask or jacketed laboratory reactor
-
Magnetic stirrer and stir bar or overhead mechanical stirrer
-
Heating mantle with temperature controller and thermocouple
-
Condenser
-
Inert gas inlet (N₂/Ar)
-
Septa and syringes/cannulas
-
Standard laboratory glassware for work-up (separatory funnel, flasks, etc.)
-
Rotary evaporator
Reaction Setup and Procedure
Trustworthiness Check: This protocol is designed to be self-validating. Successful execution with a model substrate (e.g., 4-bromotoluene) should yield the corresponding aniline in high purity, confirming the integrity of the reagents and setup before proceeding to more complex or valuable substrates.
-
Vessel Preparation: To a dry three-neck flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add the aryl bromide (1.0 eq.), copper(I) iodide (0.02 eq., 2 mol%), and the this compound ligand (0.04 eq., 4 mol%).
-
Inerting the Atmosphere: Seal the flask and evacuate and backfill with high-purity nitrogen or argon three times to ensure an inert atmosphere. This step is crucial to prevent oxidation of the Cu(I) catalyst.
-
Addition of Solids and Solvent: Under a positive pressure of nitrogen, add anhydrous potassium phosphate (2.0 eq.) and anhydrous sulfolane (to achieve a concentration of ~0.5 M with respect to the aryl halide).
-
Ammonia Addition: Add aqueous ammonia (28-30%, 5.0 eq.) via syringe.
-
Reaction Execution: Heat the reaction mixture to 100-120 °C with vigorous stirring. The optimal temperature may vary depending on the reactivity of the aryl halide.[7]
-
Monitoring Progress: Monitor the reaction by TLC or GC/MS. A typical reaction time is 12-24 hours. To sample, briefly cool the reaction, withdraw a small aliquot via syringe, and quench it into a vial containing water and ethyl acetate. Analyze the organic layer.
Work-up and Purification
-
Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature.
-
Dilution: Carefully add deionized water and toluene to the flask. Stir for 10 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with toluene.
-
Washing: Combine the organic layers and wash with brine to remove residual sulfolane and salts.
-
Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude aniline can be purified by flash column chromatography on silica gel, distillation, or recrystallization as appropriate for the specific product.
Scalability and Process Safety
Scaling chemical reactions requires careful consideration of physical and safety parameters that are less pronounced at the bench scale.
Caption: General workflow for the scalable synthesis of anilines.
-
Ammonia Handling: Aqueous ammonia is corrosive and has a pungent, irritating odor. Always handle it in a well-ventilated fume hood.[10] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a lab coat.[11] Ensure an eyewash station and safety shower are immediately accessible.
-
Heat Management: While this reaction is not typically violently exothermic, heat evolution during the initial heating phase should be managed. For larger scales, controlled heating via a jacketed reactor is recommended over a heating mantle.
-
Pressure: The use of aqueous ammonia at elevated temperatures will generate pressure. Ensure the reaction vessel is appropriately rated and vented through a condenser to a bubbler or scrubber system. Do not conduct this reaction in a sealed vessel without proper pressure relief controls.[4]
-
Waste Disposal: The aqueous waste will contain copper salts. Dispose of this waste according to local environmental regulations for heavy metal disposal. Do not pour it down the drain.[12]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Cu(I) oxidized to Cu(II)).2. Insufficiently anhydrous conditions.3. Poor quality base or ligand. | 1. Ensure a thoroughly inert atmosphere; use fresh CuI.2. Use anhydrous grade solvent and dry the base before use.3. Verify the purity of the ligand and base. |
| Formation of Phenol Side Product | Competing C-O coupling (hydroxylation) pathway.[13] | 1. Ensure a robust inert atmosphere.2. Screen different this compound ligands; some may offer better C-N vs. C-O selectivity.[4] 3. Lowering the reaction temperature may favor amination. |
| Formation of Diaryl Amine | Over-arylation of the product aniline. | This is generally minimal with this system. If observed, try using a slight excess of ammonia or lowering the reaction temperature. |
| Difficult Work-up/Emulsions | High concentration of sulfolane or salts. | Dilute further with water and toluene/ethyl acetate before extraction. A brine wash is critical for breaking emulsions and removing sulfolane. |
Conclusion
The copper-catalyzed amination of aryl halides using this compound ligands and aqueous ammonia represents a significant advance in the synthesis of primary anilines. This method combines the benefits of low catalyst cost, operational simplicity, and scalability, making it a highly valuable tool for researchers in both academic and industrial settings. By understanding the rationale behind the protocol and adhering to the safety guidelines, scientists can reliably and efficiently access a broad range of important aniline building blocks for drug discovery and materials science.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. scientificupdate.com [scientificupdate.com]
- 5. Direct amination of aryl halides with ammonia - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. Buchwald–Hartwig Amination with Aqueous Ammonia [synthesisspotlight.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cu-Catalyzed Couplings of Heteroaryl Primary Amines and (Hetero)aryl Bromides with this compound Ligands | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. quora.com [quora.com]
- 11. diplomatacomercial.com [diplomatacomercial.com]
- 12. Ammonia Hazards: How to Ensure Safety Handling the Chemical – Freechemistryonline Blog [freechemistryonline.com]
- 13. Copper-Catalyzed Hydroxylation of Aryl Halides Using Hydroxypicolinamide Ligands | CoLab [colab.ws]
Revolutionizing C-O Coupling: A Guide to the Substrate Scope of 6-Hydroxypicolinamide Ligands
In the landscape of modern synthetic chemistry, the construction of carbon-oxygen (C-O) bonds remains a cornerstone of molecular architecture, particularly in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The development of robust and versatile catalytic systems for these transformations is paramount. Among the diverse array of ligands engineered to facilitate such couplings, 6-hydroxypicolinamides have emerged as a privileged class, demonstrating remarkable efficacy in copper-catalyzed C-O bond formation. This guide provides an in-depth exploration of the substrate scope for C-O coupling reactions employing 6-hydroxypicolinamide ligands, offering researchers, scientists, and drug development professionals a comprehensive resource replete with field-proven insights, detailed protocols, and a thorough examination of the underlying mechanistic principles.
The Advantage of this compound Ligands
The strategic placement of a hydroxyl group at the 6-position of the picolinamide scaffold is not a trivial modification. This architectural feature is believed to play a crucial role in the catalytic cycle. The hydroxyl group, in its deprotonated form, can act as a hemilabile ligand, potentially stabilizing the copper center and facilitating key steps such as reductive elimination. This unique characteristic often translates to higher yields, broader substrate scope, and milder reaction conditions compared to unsubstituted picolinamide analogues.[1]
Visualizing the Catalytic Cycle
To appreciate the nuances of this catalytic system, a general understanding of the proposed mechanistic pathway is essential. The following diagram illustrates the key steps involved in the copper-catalyzed C-O coupling of an aryl halide with an alcohol, facilitated by a this compound ligand.
References
Application Note: One-Step Synthesis of 6-Hydroxypicolinamide Ligands from 6-Hydroxypicolinic Acid
Introduction: The Significance of 6-Hydroxypicolinamide Ligands
This compound and its derivatives represent a critical class of bidentate chelating ligands, increasingly recognized for their utility in catalysis and materials science.[1][2] The strategic placement of a hydroxyl group and an amide functionality on a pyridine scaffold imparts unique electronic and steric properties, making these ligands highly effective in various transition metal-catalyzed reactions. Notably, they have demonstrated significant utility in copper-catalyzed C-N and C-O cross-coupling reactions, offering advantages over traditional palladium-based systems, such as lower cost and reduced toxicity.[3] The ability to readily synthesize a diverse library of these ligands is paramount for the development of novel catalysts and functional materials. This application note provides a detailed guide for the efficient, one-step synthesis of this compound ligands directly from the commercially available precursor, 6-hydroxypicolinic acid. We will delve into the mechanistic underpinnings of the reaction, present two robust protocols using common coupling reagents, and offer insights into product characterization and troubleshooting.
Chemical Theory and Mechanism: The Amide Bond Formation
The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically unfavorable process. Therefore, the carboxylic acid must first be activated to a more electrophilic species.[4] This is typically achieved using coupling reagents that convert the carboxylic acid's hydroxyl group into a better leaving group. Here, we focus on two widely employed and highly efficient methods: carbodiimide-mediated coupling and uronium salt-mediated coupling.
Carbodiimide-Mediated Coupling (EDC/HOBt)
Water-soluble carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are versatile reagents for amide bond formation.[5] The reaction mechanism proceeds through the formation of a highly reactive O-acylisourea intermediate.[5][6] This intermediate is susceptible to hydrolysis and can rearrange to a stable N-acylurea byproduct, which can complicate purification.[6][7][8] To mitigate these side reactions and suppress racemization in chiral substrates, an additive such as 1-hydroxybenzotriazole (HOBt) is often included.[9][10] HOBt traps the O-acylisourea intermediate to form an active ester, which is more stable and reacts cleanly with the amine to yield the desired amide.
Caption: Carbodiimide (EDC)/HOBt mediated amide coupling mechanism.
Uronium Salt-Mediated Coupling (HATU)
Uronium-based coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are highly efficient and lead to rapid amide bond formation with minimal side reactions.[11][12][13] The reaction is typically carried out in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), which deprotonates the carboxylic acid.[12][14] The resulting carboxylate anion attacks HATU to form an unstable O-acyl(tetramethyl)isouronium salt. This is rapidly converted into a highly reactive OAt-active ester, which then reacts with the amine to form the amide bond, releasing tetramethylurea and 1-hydroxy-7-azabenzotriazole (HOAt).[11][14][15]
References
- 1. CAS 19621-92-2: 6-Hydroxypicolinic acid | CymitQuimica [cymitquimica.com]
- 2. lookchem.com [lookchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Amide Synthesis [fishersci.dk]
- 5. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 6. Carbodiimide - Wikipedia [en.wikipedia.org]
- 7. [PDF] Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. | Semantic Scholar [semanticscholar.org]
- 8. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. Reactive deep eutectic solvents for EDC-mediated amide synthesis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01673K [pubs.rsc.org]
- 11. HATU - Wikipedia [en.wikipedia.org]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
- 14. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing 6-Hydroxypicolinamide-Mediated Reactions
Welcome to the technical support center for reactions involving 6-hydroxypicolinamide. This guide is structured to provide researchers, scientists, and drug development professionals with actionable insights and troubleshooting strategies to enhance reaction yields and overcome common experimental hurdles. The information herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and reliability.
Introduction: The Role of this compound
This compound and its derivatives have emerged as highly effective ligands in a variety of catalytic reactions, most notably in copper-catalyzed C-N and C-O bond-forming reactions.[1][2] Their utility stems from their ability to act as robust supporting ligands that can stabilize the metal center and facilitate challenging cross-coupling transformations.[3][4] Understanding the fundamental principles of these reactions is the first step toward optimizing their outcomes.
At its core, many applications involving this compound are a form of amidation or related coupling reactions. The success of these reactions hinges on the efficient activation of a carboxylic acid (or related electrophile) and its subsequent reaction with a nucleophile, such as an amine.[5] This guide will address common pitfalls in this process and provide systematic approaches to troubleshooting.
Troubleshooting Guide: A Question & Answer Approach
This section is designed to address specific problems you may encounter during your experiments. Each question is followed by an analysis of potential causes and a set of recommended solutions.
Problem Area 1: Low or No Product Yield
Low conversion of starting materials is one of the most frequent challenges. The underlying causes can typically be traced back to reagent quality, reaction setup, or suboptimal conditions.
Q1: My reaction shows low conversion of starting materials. What are the initial checks?
A: When faced with low yield, a systematic review of the basics is the most effective starting point. Often, the issue is not with the core chemistry but with foundational experimental parameters.
Potential Causes & Solutions:
-
Inadequate Reagent Purity: The presence of water or other nucleophilic impurities can consume your activated intermediates, leading to low yield.[5]
-
Action: Ensure all reagents and solvents are anhydrous. Use freshly dried solvents and high-purity starting materials. Molecular sieves can be added to the reaction to scavenge trace amounts of water.[6]
-
-
Incorrect Stoichiometry: An improper ratio of reactants, catalyst, or base can stall the reaction.
-
Action: Carefully verify the stoichiometry of all components. For challenging couplings, using a slight excess (1.1-1.2 equivalents) of the more accessible coupling partner can sometimes drive the reaction to completion.[7]
-
-
Insufficient Mixing: In heterogeneous mixtures, poor mixing can lead to localized concentration gradients and slow reaction rates.
-
Action: Ensure vigorous stirring, especially for reactions involving solids. For scale-up processes, consider the geometry of the reaction vessel and the type of stirrer used.[8]
-
-
Deactivation of Amine: The amine nucleophile can be protonated by the carboxylic acid, rendering it non-nucleophilic.[5]
Q2: I'm observing starting material degradation. What could be the cause?
A: Degradation suggests that your reaction conditions are too harsh for your substrates or that undesired side reactions are occurring.
Potential Causes & Solutions:
-
Excessive Temperature: While heat can increase reaction rates, it can also promote decomposition of sensitive functional groups.
-
Action: Run the reaction at a lower temperature for a longer period. Consider performing a temperature screen to find the optimal balance between reaction rate and stability.
-
-
Incompatible Solvent or Base: The solvent or base may be reacting with your starting materials.
-
Action: Screen alternative solvents and bases. For example, if you suspect your base is too strong, switch to a milder one like potassium phosphate (K₃PO₄) instead of potassium hydroxide (KOH).[4]
-
-
Oxidative or Reductive Side Reactions: Some reagents or impurities might be promoting undesired redox pathways.
-
Action: Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) to exclude oxygen.
-
Q3: How do I select the optimal solvent for my reaction?
A: Solvent choice is critical as it affects solubility, reaction rate, and even selectivity.[9] Traditional solvents like DMF and DCM are effective but pose environmental and safety concerns.[9][10]
Solvent Selection Strategy:
-
Solubility: Ensure all reactants are sufficiently soluble at the reaction temperature. Poor solubility is a common cause of failed reactions.
-
Polarity: The polarity of the solvent can influence the stability of intermediates and transition states. Aprotic polar solvents like DMSO, sulfolane, or 2-MeTHF are often effective.[3][11]
-
Boiling Point: The solvent's boiling point must be compatible with the desired reaction temperature.
-
Inertness: The solvent should not react with any of the reagents.
| Solvent | Typical Use Case | Considerations |
| DMSO, Sulfolane | High-temperature Cu-catalyzed couplings.[3][4] | High boiling points, can be difficult to remove. |
| DCM, THF | General amide couplings at lower temperatures. | Lower boiling points, ensure anhydrous conditions.[5] |
| 2-MeTHF, EtOAc | "Greener" alternatives to DCM and DMF.[11] | Can be suitable for a wide range of couplings.[11] |
| Acetonitrile | Can be effective and simplify workup for certain substrates.[12] | Check for substrate compatibility. |
A troubleshooting workflow for low yield is visualized below.
Caption: Troubleshooting workflow for low reaction yield.
Problem Area 2: Scale-Up and Reproducibility
A reaction that works perfectly on a 1 mmol scale can sometimes fail when scaled up to a multi-gram or kilogram level. This is often due to issues with mass and heat transfer.[8]
Q4: My reaction yield drops significantly upon scale-up. What factors should I consider?
A: Scaling up a reaction is not always a linear process. Physical parameters that are negligible on a small scale can become dominant on a larger scale.
Key Scale-Up Considerations:
-
Heat Transfer: Exothermic reactions can overheat in large vessels if cooling is not efficient, leading to side products or degradation.
-
Action: Monitor the internal reaction temperature. Use a vessel with a high surface-area-to-volume ratio or implement controlled, slow addition of reagents to manage exotherms.[13]
-
-
Mass Transfer (Mixing): Efficient mixing becomes more challenging in larger reactors.
-
Action: Use appropriate mechanical stirrers (e.g., overhead stirrers) instead of magnetic stir bars. Ensure the stirring is sufficient to keep all components suspended and well-mixed.
-
-
Reagent Addition Order & Rate: The order and rate of addition can be critical.
-
Action: For many amide couplings, pre-activating the carboxylic acid before adding the amine can improve yields.[5] On a large scale, slow, controlled addition via an addition funnel or syringe pump is often necessary.
-
-
Work-up and Purification: Procedures that are simple in the lab (e.g., extraction in a separatory funnel) may be inefficient at scale.
-
Action: Plan the work-up procedure with scalability in mind. For example, crystallization might be more effective for purification than chromatography on a large scale.[13]
-
Frequently Asked Questions (FAQs)
Q: What is the general mechanism of a this compound-mediated coupling?
A: In copper-catalyzed reactions, the this compound ligand coordinates to the copper center. The pyridone moiety of the ligand often plays a key role in assisting C-H activation or other bond-forming steps. The amide portion of the ligand helps to tune the electronic properties of the catalyst. The exact mechanism can be complex and substrate-dependent, but generally involves oxidative addition, ligand exchange, and reductive elimination steps.
Q: I am observing significant epimerization of my chiral starting material. How can I minimize this?
A: Epimerization is a common side reaction, especially with amino acid substrates. It often occurs via the formation of an oxazolone intermediate.
Strategies to Minimize Epimerization:
-
Lower the Temperature: Running the reaction at lower temperatures (e.g., 0 °C) can significantly reduce the rate of epimerization.[13]
-
Use Additives: Additives like 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma) are known to suppress racemization.[5]
-
Choice of Base: Use a non-nucleophilic, sterically hindered base like DIPEA. Avoid stronger bases that can promote proton abstraction from the chiral center.
-
Minimize Pre-activation Time: Do not allow the activated carboxylic acid intermediate to stir for too long before adding the amine, as this can increase the risk of racemization.
Q: How can I effectively monitor the progress of my reaction?
A: Real-time reaction monitoring is crucial for determining the optimal reaction time and preventing the formation of byproducts from over-incubation.
Common Monitoring Techniques:
-
Thin Layer Chromatography (TLC): Fast, simple, and effective for many reactions. Allows for qualitative assessment of the consumption of starting materials and the formation of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, including the mass of the product and any major byproducts. It is highly sensitive and excellent for confirming product identity.
-
High-Performance Liquid Chromatography (HPLC): Offers quantitative analysis of reaction progress, allowing for precise determination of conversion and yield.
Experimental Protocols
Protocol 1: General Procedure for Optimizing a this compound-Mediated C-N Coupling
This protocol provides a starting point for optimization. The specific ligand, base, and solvent may need to be adjusted based on the specific substrates.
-
Setup: To a dry reaction vial under an inert atmosphere (N₂ or Ar), add the aryl halide (1.0 equiv), this compound ligand (10-20 mol%), and copper(I) iodide (CuI, 5-10 mol%).
-
Solvent and Base: Add the anhydrous solvent (e.g., DMSO or sulfolane, to make a 0.5-1.0 M solution) followed by the base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv).[3][4]
-
Reactants: Add the amine nucleophile (1.1-1.5 equiv).
-
Reaction: Seal the vial and heat the reaction mixture to the desired temperature (typically 80-130 °C) with vigorous stirring.[4]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl halide is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., EtOAc) and water. Filter through celite to remove insoluble inorganic salts. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or crystallization.
A decision tree for optimizing reaction conditions is provided below.
Caption: Decision tree for optimizing reaction parameters.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Direct amidation of carboxylic acids catalyzed by ortho-iodo arylboronic acids: catalyst optimization, scope, and preliminary mechanistic study supporting a peculiar halogen acceleration effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. Overcoming Challenges Presented During Reaction Scale-up Processes | Technology Networks [technologynetworks.com]
- 9. par.nsf.gov [par.nsf.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide - Green Chemistry (RSC Publishing) DOI:10.1039/C2GC36900A [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: 6-Hydroxypicolinamide Ligated Copper-Catalyzed Cross-Coupling Reactions
Welcome to the technical support center for 6-hydroxypicolinamide ligated copper-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the complexities of these powerful reactions and minimize the formation of common side products, ensuring the success of your synthetic endeavors.
Introduction to this compound Ligands in Copper Catalysis
This compound and its derivatives have emerged as highly effective ligands in copper-catalyzed C-N and C-O bond-forming reactions, often referred to as Ullmann-type couplings.[1][2] These ligands have demonstrated remarkable efficacy in promoting these transformations under milder conditions than traditionally required, expanding their applicability in modern synthetic chemistry.[1] However, as with any catalytic system, side reactions can occur, leading to reduced yields and complex purification challenges. This guide will address the most common side products and provide strategies to mitigate their formation.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments, focusing on the identification and mitigation of common side products.
Issue 1: Significant Formation of Hydroxylated Byproduct
Question: I am performing a C-N coupling between an aryl halide and an amine, but I am observing a significant amount of the corresponding phenol (Ar-OH) as a major byproduct. What is causing this, and how can I favor the desired amination?
Answer: The formation of a hydroxylated byproduct is a common competitive pathway in these reactions, especially when using aqueous bases or when residual water is present in the reaction mixture.[3] The this compound ligand system can efficiently catalyze C-O bond formation, leading to this undesired outcome.[3]
Probable Causes & Solutions:
-
Presence of Water: The primary culprit is often residual water in the solvent or reagents, or the use of aqueous bases like KOH.
-
Ligand Choice: Certain derivatives of this compound may have a higher propensity for promoting hydroxylation.
-
Solution: Screen different this compound-based ligands. For instance, some studies suggest that specific substitution patterns on the amide portion of the ligand can tune the selectivity between C-N and C-O coupling.
-
-
Reaction Temperature: Higher temperatures can sometimes favor the hydroxylation pathway.
-
Solution: Attempt the reaction at a lower temperature. While this may require longer reaction times, it can significantly improve the chemoselectivity for the desired C-N coupling.[2]
-
Issue 2: Formation of Homocoupled Products
Question: My reaction is producing significant quantities of biaryl (Ar-Ar) or di-azo (R-N-N-R) compounds. How can I suppress this homocoupling?
Answer: Homocoupling is another common side reaction in copper-catalyzed couplings, arising from the reaction of two molecules of the same coupling partner.[5][6]
Probable Causes & Solutions:
-
Catalyst Oxidation State and Concentration: The mechanism of homocoupling can be complex, sometimes involving disproportionation of Cu(I) or oxidative pathways.
-
Solution: Ensure you are using a reliable source of Cu(I), such as CuI. If starting with a Cu(II) salt, an in-situ reduction might be necessary, which can sometimes lead to ill-defined catalytic species. Using the recommended catalyst loading (typically 2-10 mol%) is crucial; higher loadings do not always lead to better results and can promote side reactions.[2]
-
-
Base and Solvent Effects: The choice of base and solvent can influence the rate of reductive elimination from potential organocopper intermediates that lead to homocoupling.
-
Reaction Stoichiometry: An excess of one coupling partner can sometimes favor homocoupling of that component.
-
Solution: Adjust the stoichiometry of your reactants. While using a slight excess of the more readily available coupling partner is common, a large excess might be detrimental. Try running the reaction with a 1:1 or 1:1.2 ratio of amine to aryl halide.
-
Issue 3: Dehalogenation of the Aryl Halide Starting Material
Question: I am observing the formation of the dehalogenated arene (Ar-H) as a significant side product. What leads to this, and how can it be prevented?
Answer: Dehalogenation is a known side reaction in many cross-coupling reactions. It involves the reduction of the C-X bond to a C-H bond.
Probable Causes & Solutions:
-
Source of Hydride: The hydride source can be trace water, the amine coupling partner, or even the solvent under certain conditions.
-
Solution: As with hydroxylation, ensuring anhydrous conditions is paramount. Using a high-purity, dry solvent is critical.
-
-
Reaction Temperature and Time: Prolonged reaction times at high temperatures can increase the likelihood of dehalogenation.
-
Solution: Monitor the reaction progress closely by TLC or LC-MS and stop the reaction once the starting material is consumed. Avoid unnecessarily long reaction times. If the reaction is sluggish, consider a more active ligand derivative or a different copper source before resorting to higher temperatures.
-
Frequently Asked Questions (FAQs)
Q1: What is the proposed role of the 6-hydroxyl group on the picolinamide ligand?
The 6-hydroxyl group is believed to play a crucial role in the catalytic cycle. After deprotonation by the base, the resulting alkoxide can coordinate to the copper center, forming a stable six-membered chelate. This chelation is thought to stabilize the active catalytic species and facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.
Q2: Can I use aryl chlorides as substrates in these reactions?
Yes, one of the advantages of the this compound ligand system is its ability to activate less reactive aryl chlorides.[2][4] However, this often requires more forcing conditions, such as higher temperatures (120-130 °C), higher catalyst loadings (5-10 mol %), and a stronger base like K₃PO₄.[2] Be aware that under these more strenuous conditions, the potential for side reactions may increase.
Q3: My starting amine is sterically hindered. What can I do to improve the reaction yield?
Sterically hindered substrates can be challenging.[7] Increasing the reaction temperature and time may be necessary. Additionally, screening different this compound ligand derivatives can be beneficial, as the steric and electronic properties of the ligand can be tuned to accommodate bulky substrates.[7] In some cases, switching to a more polar solvent like sulfolane can also improve reaction rates.[4]
Q4: Is it necessary to perform these reactions under an inert atmosphere?
Yes, it is highly recommended to perform these reactions under an inert atmosphere (e.g., nitrogen or argon). While some copper-catalyzed reactions can be tolerant to air, the presence of oxygen can lead to oxidative homocoupling and degradation of the catalyst and/or ligand, resulting in lower yields and the formation of undesired side products.
Data Summary and Protocols
Table 1: Impact of Reaction Parameters on Side Product Formation
| Parameter | Issue | Recommended Action | Potential Side Products Reduced |
| Base | Use of aqueous bases (e.g., aq. KOH) | Switch to anhydrous K₂CO₃ or K₃PO₄[2][4] | Hydroxylation (Ar-OH) |
| Solvent | Presence of residual water | Use anhydrous solvents (e.g., dry DMSO, sulfolane)[4] | Hydroxylation, Dehalogenation (Ar-H) |
| Temperature | Too high (e.g., >130 °C) | Optimize for the lowest effective temperature[2] | Dehalogenation, Hydroxylation, Homocoupling |
| Catalyst Loading | Too high | Use recommended loading (2-10 mol%)[2] | Homocoupling (Ar-Ar) |
| Atmosphere | Presence of Oxygen | Perform under an inert atmosphere (N₂ or Ar) | Homocoupling, Catalyst Decomposition |
General Experimental Protocol for a Copper-Catalyzed C-N Coupling
-
To an oven-dried reaction vessel, add the aryl halide (1.0 mmol), the amine (1.2 mmol), this compound ligand (10 mol%), CuI (5 mol%), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen) three times.
-
Add anhydrous DMSO (3-5 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove inorganic salts.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Visualizing Reaction Pathways
Diagram 1: General Catalytic Cycle and Competing Side Reactions
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Copper-Catalyzed Hydroxylation of Aryl Halides Using Hydroxypicolinamide Ligands | CoLab [colab.ws]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry [mdpi.com]
- 7. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low conversion rates in amination with 6-Hydroxypicolinamide
Welcome to the technical support center for troubleshooting amination reactions involving 6-Hydroxypicolinamide. This guide is tailored for researchers, scientists, and drug development professionals to diagnose and resolve common issues that lead to low conversion rates in C-N cross-coupling reactions with this specific substrate. The unique structural features of this compound present distinct challenges that require careful consideration of catalyst systems and reaction conditions.
Troubleshooting Guide: Low Conversion Rates
This section addresses the most frequently encountered problem—low or stalled conversion—in a direct, problem-solution format.
Problem: My reaction is sluggish or stalls at <50% conversion.
This is the most common failure mode. The root cause often lies in the deactivation of the catalyst or suboptimal reaction parameters that do not account for the specific chemical nature of the this compound scaffold.
Potential Cause 1: Catalyst Inhibition or Deactivation
-
Scientific Explanation: The this compound substrate possesses two key features that can inhibit common palladium or copper catalysts. The pyridine nitrogen's lone pair can coordinate strongly to the metal center, forming an inactive or off-cycle complex.[1][2] This is a well-documented issue for N-heterocyclic substrates.[1][2] Furthermore, the amide and hydroxyl groups can act as a bidentate chelating ligand, sequestering the catalyst. This dual-coordination potential makes catalyst selection paramount.
-
Solutions:
-
Switch to a More Robust Ligand: Standard phosphine ligands may not be sufficient. Employ sterically bulky and electron-rich ligands designed to shield the metal center from substrate coordination.[1][2] Ligands like XPhos, SPhos, RuPhos, or specialized N-heterocyclic carbenes (NHCs) are often necessary.[2][3]
-
Use a Pre-catalyst: Palladium pre-catalysts, especially those from G3 or G4 generations (e.g., XPhos Pd G3), are designed for rapid generation of the active Pd(0) species and can be more resilient to deactivation pathways.
-
Increase Catalyst Loading: While not ideal for process chemistry, a temporary increase in catalyst loading (e.g., from 1-2 mol% to 5 mol%) can help determine if catalyst deactivation is the primary issue. If conversion improves, focus on optimizing the ligand and conditions rather than relying on high catalyst loads.
-
Potential Cause 2: Inappropriate Base Selection
-
Scientific Explanation: The choice of base is critical and non-trivial for this substrate. The 6-hydroxyl group is phenolic and thus acidic (pKa ≈ 10). A base that is too strong (like NaOtBu) can deprotonate the substrate, creating an anionic species that may complicate the reaction, potentially leading to decomposition or acting as a catalyst poison.[4] Conversely, a base that is too weak (like K₂CO₃) may not be effective in the crucial amine deprotonation step of the catalytic cycle, especially with less acidic amines.[4][5]
-
Solutions:
-
Use a Moderately Strong, Non-Nucleophilic Base: Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) often provide the right balance of basicity to facilitate the catalytic cycle without causing substrate degradation.[6][7]
-
Consider Base Solubility: The physical properties of the base matter. In non-polar solvents like toluene, inorganic bases have poor solubility. Insufficient mixing can lead to low reaction rates.[8] Using a more soluble base or ensuring vigorous agitation is crucial.
-
Potential Cause 3: Suboptimal Solvent and Temperature
-
Scientific Explanation: The reaction solvent must fully dissolve the reagents to ensure a homogeneous reaction mixture.[1] For C-N coupling, polar aprotic solvents are generally preferred. Temperature is a double-edged sword; while heat increases reaction rates, excessively high temperatures (>120 °C) can accelerate catalyst decomposition pathways, leading to the formation of inactive palladium black.[2]
-
Solutions:
-
Solvent Choice: Toluene, dioxane, and THF are common starting points.[1] For more polar systems or copper-catalyzed Ullmann reactions, DMSO or sulfolane may be effective.[6]
-
Temperature Optimization: Most Buchwald-Hartwig aminations run well between 80-110 °C.[1] If catalyst decomposition is suspected, try running the reaction at a lower temperature for a longer period.
-
Frequently Asked Questions (FAQs)
Q1: Which catalytic system is better for this compound: Palladium or Copper?
Both systems can be effective, but they are suited for different contexts.
-
Palladium (Buchwald-Hartwig): Generally offers a broader substrate scope and higher reactivity, especially for challenging couplings. It is often the first choice for medicinal chemistry and discovery applications. However, palladium catalysts are more expensive and sensitive to poisoning.[9]
-
Copper (Ullmann Coupling): This is an attractive alternative, particularly for process development, due to the lower cost of copper.[10] Modern Ullmann reactions, enabled by advanced ligands like 6-hydroxypicolinamides themselves, have dramatically improved in scope and mildness.[6][11][12] Recent work has shown that hydroxypicolinamide ligands are highly effective for copper-catalyzed aminations.[13]
Q2: How do I ensure my reaction is truly under an inert atmosphere?
Oxygen can be detrimental, leading to the oxidation of phosphine ligands and deactivation of the active Pd(0) catalyst.[8]
-
Best Practice: Use a Schlenk line or a glovebox. Ensure all glassware is oven- or flame-dried before use. The solvent must be degassed thoroughly. A common method is to bubble an inert gas (argon or nitrogen) through the solvent for at least 30 minutes or to use several freeze-pump-thaw cycles.[1]
Q3: My starting materials are not fully soluble. What should I do?
Poor solubility is a common cause of low conversion.
-
Solution: First, try a different solvent system (e.g., switch from toluene to dioxane or a mixture). Ensure vigorous stirring. If solubility remains an issue, a slight increase in temperature might help, but be mindful of potential catalyst degradation.[2] In some cases, a phase-transfer catalyst can be employed, though this adds complexity.
Q4: Can the amide functional group in this compound interfere with the reaction?
Yes. While less common than pyridine inhibition, the amide N-H is weakly acidic and could potentially interact with the base or catalyst. More importantly, secondary amides can be challenging nucleophiles themselves in C-N couplings.[14] When this compound is the electrophile (e.g., 5-bromo-6-hydroxypicolinamide), this is less of a concern. If it were being used as a nucleophile, specific conditions would be required.
Data and Protocols
Table 1: Recommended Starting Conditions for Amination
| Parameter | Palladium-Catalyzed (Buchwald-Hartwig) | Copper-Catalyzed (Ullmann) | Rationale |
| Catalyst | Pd₂(dba)₃ (1-2 mol%) or XPhos Pd G3 (1-2 mol%) | CuI (2-10 mol%) | Pre-catalysts are often more robust. CuI is a standard, inexpensive source. |
| Ligand | XPhos or RuPhos (1.1-1.2 eq to Pd) | N-(2,6-Dimethoxyphenyl)-6-hydroxypicolinamide (1 eq to Cu) | Bulky, electron-rich ligands prevent catalyst inhibition.[2] Picolinamide ligands are proven for Cu-catalysis.[6][13] |
| Base | K₃PO₄ or Cs₂CO₃ (2.0 eq) | K₃PO₄ or K₂CO₃ (2.0 eq) | Balances basicity to avoid substrate deprotonation while enabling catalysis.[4][6] |
| Solvent | Dioxane or Toluene (0.1 M) | DMSO or Sulfolane (0.1 M) | Aprotic solvents are standard.[1] Polar solvents are often better for Ullmann couplings.[6] |
| Temperature | 90 - 110 °C | 100 - 130 °C | Standard range to balance reaction rate and catalyst stability.[1][6] |
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This protocol assumes the use of a Schlenk line for maintaining an inert atmosphere.[7]
-
Vessel Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (e.g., bromo-6-hydroxypicolinamide, 1.0 equiv), the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Inert Atmosphere: Seal the tube with a septum and evacuate and backfill with argon three times.
-
Reagent Addition: Add the amine coupling partner (1.2 equiv).
-
Solvent Addition: Add degassed, anhydrous solvent (e.g., dioxane, to a concentration of 0.1 M) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., 2, 6, 24 hours).
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Diagram 1: Troubleshooting Workflow for Low Conversion
This diagram outlines a logical sequence of steps to diagnose the cause of low conversion rates.
Caption: A logical workflow for troubleshooting low conversion in amination reactions.
Diagram 2: Key Inhibitory Interactions of the Substrate
This diagram illustrates how the this compound structure can inhibit a metal catalyst.
Caption: Potential catalyst inhibition pathways by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Ullmann Reaction [organic-chemistry.org]
- 13. scientificupdate.com [scientificupdate.com]
- 14. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Technical Support Center: Optimization of Catalyst Loading for 6-Hydroxypicolinamide Reactions
Welcome to the technical support center for the optimization of catalyst loading in reactions involving 6-hydroxypicolinamide and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maximizing the efficiency and success of your catalytic reactions. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding catalyst loading in picolinamide-directed reactions.
Q1: What is the typical catalyst loading range for reactions involving this compound or other picolinamide directing groups?
A1: The optimal catalyst loading is highly dependent on the specific transformation, the metal catalyst (e.g., copper, palladium, cobalt), and the reactivity of the substrates. However, a general starting point for optimization is typically between 1-5 mol%. For highly efficient catalytic systems and reactive substrates, loadings can be as low as 0.01 mol%.[1][2] Conversely, for challenging substrates, such as sterically hindered molecules or less reactive aryl chlorides, higher loadings of 5-10 mol% may be necessary to achieve a reasonable reaction rate and yield.[3]
Q2: How does the choice of metal (Cu, Pd, Co) influence the optimal catalyst loading?
A2: The choice of metal is fundamental to the reaction mechanism and, consequently, the required catalyst loading.
-
Copper: Copper-catalyzed reactions, such as C-N or C-O cross-couplings using this compound ligands, can often be achieved with low catalyst loadings (2-5 mol%) for aryl bromides.[3] However, for less reactive aryl chlorides, higher loadings (5-10 mol%) may be required.[3]
-
Palladium: Palladium-catalyzed C-H activation and cross-coupling reactions directed by picolinamide are known for their high efficiency. Initial optimization can start at 1-2 mol%. However, the pyridine nitrogen in the directing group can coordinate to the palladium center, potentially leading to catalyst inhibition.[3] In such cases, adjusting the ligand or slightly increasing the catalyst loading might be necessary.
-
Cobalt: Cobalt catalysts are a cost-effective alternative to precious metals for C-H functionalization.[1] For picolinamide-directed reactions, cobalt catalyst loadings can vary significantly. While some reactions proceed efficiently at 2-5 mol%, more challenging transformations may require higher loadings and longer reaction times.[1]
Q3: Can I simply increase the catalyst loading to improve a low-yielding reaction?
A3: While increasing the catalyst loading can sometimes improve conversion, it is not always the optimal solution and can lead to detrimental effects. High catalyst concentrations can promote unwanted side reactions such as homocoupling.[4] It can also lead to the formation of inactive catalyst aggregates, observed as palladium black in Pd-catalyzed reactions.[3][5] Furthermore, higher catalyst loading increases the cost of the reaction and can complicate product purification due to higher residual metal content. A systematic approach to troubleshooting is recommended before resorting to significantly higher catalyst loadings.
Section 2: Troubleshooting Guide for Sub-Optimal Reaction Outcomes
This section provides a question-and-answer formatted guide to address specific issues you may encounter during your experiments.
Q4: My reaction has stalled, and I'm observing the formation of a black precipitate. What is happening and how can I fix it?
A4: The formation of a black precipitate, particularly in palladium-catalyzed reactions, is a strong indicator of catalyst decomposition to elemental palladium (palladium black), which is generally catalytically inactive.[3][5]
-
Causality: This can be triggered by several factors, including high reaction temperatures, an insufficient ligand-to-metal ratio, or the presence of oxygen or moisture. The ligand plays a crucial role in stabilizing the active catalytic species.
-
Troubleshooting Steps:
-
Ensure an Inert Atmosphere: Rigorously degas your solvents and ensure the reaction is maintained under a strict inert atmosphere (Argon or Nitrogen).[5]
-
Optimize Ligand-to-Metal Ratio: An insufficient amount of ligand can leave the metal center exposed and prone to aggregation. Try increasing the ligand-to-metal ratio slightly.
-
Lower the Reaction Temperature: High temperatures can accelerate the rate of catalyst decomposition.[5] Determine the lowest effective temperature for your reaction.
-
Use a More Robust Ligand: If the issue persists, consider switching to a more sterically bulky and electron-rich ligand, such as an N-heterocyclic carbene (NHC) or a Buchwald-type phosphine ligand, which can better stabilize the palladium center.[5]
-
Q5: I'm observing significant homocoupling of my starting materials. How can I minimize this side reaction?
A5: Homocoupling is a common side reaction in cross-coupling chemistry, where two molecules of the same starting material couple with each other.
-
Causality: This is often promoted by the presence of oxygen, which can facilitate the oxidative coupling of organometallic intermediates. High catalyst concentrations can also favor this pathway.[4]
-
Troubleshooting Steps:
-
Improve Degassing: Enhance your degassing procedure to minimize oxygen in the reaction mixture.
-
Reduce Catalyst Loading: Systematically decrease the catalyst loading. Often, a lower catalyst concentration will favor the desired cross-coupling over homocoupling.
-
Adjust Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the homocoupling pathway.[5]
-
Consider a Different Catalyst Precursor: Using a pre-activated Pd(0) source (e.g., Pd(PPh₃)₄) might reduce homocoupling compared to the in situ reduction of Pd(II) sources.[5]
-
Q6: My cobalt-catalyzed C-H functionalization is sluggish and gives a low yield, even with a picolinamide directing group. What should I investigate?
A6: While cobalt is a powerful catalyst for C-H functionalization, these reactions can be sensitive to reaction parameters.
-
Causality: Sluggishness can be due to suboptimal choice of oxidant, base, or solvent, or inherent difficulty in activating the specific C-H bond. Some substrates are also prone to degradation under the reaction conditions.[1]
-
Troubleshooting Steps:
-
Screen Oxidants: The choice of oxidant is critical. If using atmospheric oxygen is not effective, consider screening other oxidants like Mn(OAc)₃·2H₂O.[1]
-
Optimize the Base: The base plays a key role in the C-H activation step. Screen a variety of bases, paying attention to their strength and solubility.
-
Solvent Effects: The solvent can significantly influence the reaction. Test a range of solvents with different polarities and coordinating abilities.
-
Incremental Increase in Catalyst Loading: For particularly challenging substrates, a moderate increase in catalyst loading, in conjunction with longer reaction times, may be necessary.[1]
-
Section 3: Experimental Protocol for Catalyst Loading Optimization
This section provides a detailed, step-by-step methodology for systematically optimizing the catalyst loading for your this compound reaction.
Objective: To determine the minimum catalyst loading required to achieve maximum yield and purity within a reasonable reaction time.
Materials:
-
Substrates (e.g., aryl halide and amine/nucleophile)
-
This compound or picolinamide-derivatized substrate
-
Metal pre-catalyst (e.g., Pd(OAc)₂, CuI, Co(OAc)₂)
-
Ligand (if not part of the directing group)
-
Base (e.g., K₂CO₃, K₃PO₄, NaOtBu)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, DMSO)
-
Inert gas supply (Argon or Nitrogen)
-
Reaction vessels (e.g., Schlenk tubes or vials with septa)
-
Analytical tools for reaction monitoring (e.g., TLC, GC-MS, LC-MS)[6]
Procedure:
-
Reaction Setup:
-
In an oven-dried Schlenk tube or vial under an inert atmosphere, add the this compound-functionalized substrate (1.0 eq), the coupling partner (1.2 eq), and the base (2.0 eq).
-
Evacuate and backfill the vessel with inert gas three times.
-
-
Catalyst/Ligand Addition:
-
In a separate glovebox or under a positive flow of inert gas, prepare stock solutions of the metal pre-catalyst and ligand in the reaction solvent. This allows for accurate dispensing of small quantities.
-
Add the desired volume of the catalyst and ligand stock solutions to the reaction vessel via syringe.
-
-
Solvent Addition and Reaction Initiation:
-
Add the anhydrous, degassed solvent to the reaction vessel to achieve the desired concentration.
-
Place the reaction vessel in a pre-heated oil bath or heating block and stir at the desired temperature.
-
-
Screening Catalyst Loading:
-
Set up a parallel array of reactions with varying catalyst loadings (e.g., 5 mol%, 2.5 mol%, 1 mol%, 0.5 mol%, 0.1 mol%).
-
Ensure all other reaction parameters (temperature, concentration, stoichiometry) are kept constant across all reactions.
-
-
Reaction Monitoring:
-
Monitor the progress of each reaction at regular intervals (e.g., 1h, 4h, 8h, 24h) by taking small aliquots and analyzing them by TLC, GC-MS, or LC-MS.[6]
-
Record the conversion to product and the formation of any byproducts.
-
-
Data Analysis and Optimization:
-
Plot the reaction yield versus catalyst loading at different time points.
-
Identify the lowest catalyst loading that provides a high yield in an acceptable timeframe.
-
If necessary, perform a second round of optimization with a narrower range of catalyst loadings around the identified optimum.
-
Section 4: Data Presentation
Table 1: Illustrative Impact of Catalyst Loading on Reaction Outcome
| Catalyst Loading (mol%) | Reaction Time (h) | Conversion (%) | Key Observations |
| 5.0 | 4 | 98 | Rapid conversion, but minor byproduct formation observed. |
| 2.5 | 8 | 99 | Complete conversion with high product purity. |
| 1.0 | 24 | 95 | Slower reaction rate, but still high conversion. |
| 0.5 | 24 | 70 | Incomplete conversion within 24 hours. |
| 0.1 | 24 | <10 | Reaction stalled, minimal product formation. |
This is a representative dataset and actual results will vary depending on the specific reaction.
Section 5: Visualization of the Optimization Workflow
Caption: Workflow for the systematic optimization of catalyst loading.
References
- 1. soc.chim.it [soc.chim.it]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. scribd.com [scribd.com]
- 5. benchchem.com [benchchem.com]
- 6. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
impact of temperature on the performance of 6-Hydroxypicolinamide
Welcome to the technical support center for 6-Hydroxypicolinamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for experiments involving this compound. Here, we address the critical, yet often overlooked, impact of temperature on the performance, stability, and experimental outcomes of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
For long-term storage, it is recommended to keep this compound in a tightly sealed container in a dry, cool, and well-ventilated place.[1] While specific long-term stability data at various temperatures is not extensively published, storing at room temperature (20 to 22 °C) in a dry environment is a suggested practice.[2] For enhanced stability, especially for analytical standards or long-term archiving, storage at 2-8°C is advisable.
Q2: How does temperature affect the solubility of this compound?
The solubility of most solid compounds in a liquid solvent increases with temperature. This relationship is governed by the enthalpy of solution.[3][4][5] For this compound, you can expect its solubility in common laboratory solvents (e.g., DMSO, water) to increase at higher temperatures. However, it is crucial to be aware that elevated temperatures might also accelerate potential degradation. Therefore, gentle warming to dissolve the compound is recommended, followed by cooling to the experimental temperature.
Q3: Can I heat solutions of this compound to aid dissolution?
Yes, gentle heating can be employed to facilitate the dissolution of this compound. However, prolonged exposure to high temperatures should be avoided to minimize the risk of thermal degradation. A water bath set to a moderate temperature (e.g., 30-40°C) is a prudent choice. Always visually inspect the solution for any signs of discoloration or precipitation upon cooling, which could indicate degradation or insolubility at lower temperatures.
Q4: What are the potential degradation pathways for this compound at elevated temperatures?
The primary temperature-sensitive functional group in this compound is the amide bond. At elevated temperatures, particularly in the presence of strong acids or bases, amides can undergo hydrolysis to yield the corresponding carboxylic acid (6-hydroxypicolinic acid) and an amine.[6][7] While the amide bond is generally stable, high temperatures provide the activation energy needed for this reaction to occur.[6] Oxidative degradation is another potential pathway, especially in the presence of oxidizing agents.[8]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides a logical approach to troubleshooting, with a focus on temperature as a potential root cause.
Issue 1: Inconsistent or lower-than-expected bioactivity results.
Possible Cause: Thermal degradation of this compound in your experimental setup.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent bioactivity.
Step-by-Step Guide:
-
Protocol Review: Carefully examine your experimental protocol. Identify any steps where this compound is exposed to temperatures significantly above room temperature (e.g., incubations, cell culture conditions).
-
Purity Analysis: If possible, use an analytical technique like HPLC or LC-MS to assess the purity of your this compound stock solution and a sample from your experimental endpoint. The appearance of new peaks could indicate degradation.
-
Isothermal Incubation: Prepare a solution of this compound in your experimental buffer or media. Incubate it under the same temperature and time conditions as your experiment, but without the biological components (e.g., cells, enzymes).
-
Analysis of Incubated Sample: Analyze the sample from step 3 for any signs of degradation. Compare its analytical profile to a freshly prepared solution.
-
Protocol Optimization: If degradation is confirmed, consider modifying your protocol. This could involve lowering the incubation temperature, reducing the duration of high-temperature steps, or preparing fresh solutions of this compound immediately before use.
Issue 2: Changes in the physical appearance of the compound or its solutions.
Possible Cause: Thermal decomposition or insolubility at different temperatures.
Troubleshooting Steps:
-
Color Change: A yellowing or browning of the solid compound or its solutions upon heating can be an indicator of thermal decomposition.
-
Precipitation: If a solution becomes cloudy or forms a precipitate upon cooling, it suggests that the compound's solubility limit was exceeded at the lower temperature. In this case, you may need to work with more dilute solutions or maintain a slightly elevated temperature if the experimental system allows.
Experimental Protocol: Assessing the Thermal Stability of this compound
This protocol provides a framework for evaluating the stability of this compound at a specific temperature relevant to your experimental conditions.
Objective: To determine the rate of degradation of this compound at a given temperature over time.
Materials:
-
This compound
-
Appropriate solvent (e.g., DMSO, experimental buffer)
-
HPLC or LC-MS system with a suitable column (e.g., C18)
-
Incubator or water bath set to the desired temperature
-
Autosampler vials
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound of a known concentration in your chosen solvent.
-
Sample Preparation: Aliquot the stock solution into multiple autosampler vials.
-
Time Zero (T=0) Sample: Immediately analyze one of the vials to establish the initial purity and peak area of this compound.
-
Incubation: Place the remaining vials in the incubator or water bath at the desired temperature.
-
Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), remove one vial from the incubator, allow it to cool to room temperature, and analyze it by HPLC or LC-MS.
-
Data Analysis:
-
Monitor the peak area of the this compound peak over time.
-
Look for the appearance of new peaks, which may correspond to degradation products.
-
Calculate the percentage of remaining this compound at each time point relative to the T=0 sample.
-
Data Presentation:
The results of this study can be summarized in a table for easy comparison.
| Time (hours) | Temperature (°C) | % Remaining this compound | Appearance of Degradation Products (Peak Area) |
| 0 | 37 | 100% | 0 |
| 1 | 37 | 99.5% | < 0.5% |
| 4 | 37 | 98.2% | 1.8% |
| 8 | 37 | 96.1% | 3.9% |
| 24 | 37 | 89.7% | 10.3% |
Note: The data in this table is hypothetical and for illustrative purposes only.
In-Depth Scientific Insights
The amide bond in this compound possesses resonance stabilization, which makes it kinetically stable and less susceptible to nucleophilic attack by water at room temperature.[6] However, this stability can be overcome with sufficient energy input, such as heat. The rate of hydrolysis is also significantly influenced by pH, with both acidic and basic conditions catalyzing the reaction.[7]
In the context of drug discovery and development, understanding the thermal stability of a compound like this compound is paramount. Its use as a ligand in copper-catalyzed cross-coupling reactions often involves elevated temperatures (e.g., 100-120°C), highlighting its inherent stability to some degree under specific reaction conditions.[9][10] However, the conditions in a biological assay are vastly different, often involving aqueous buffers at physiological pH and temperature (37°C). While degradation may be slower under these milder conditions, it can still be significant over longer incubation periods, leading to the experimental issues discussed in this guide.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. hoffmanchemicals.com [hoffmanchemicals.com]
- 3. Solubility Temperature Dependence Predicted from 2D Structure | ADMET and DMPK [pub.iapchem.org]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. quora.com [quora.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification Strategies for Products from 6-Hydroxypicolinamide Reactions
Welcome to the technical support center for the purification of products derived from reactions utilizing 6-Hydroxypicolinamide and its derivatives. As a key ligand in modern synthetic chemistry, particularly in copper-catalyzed cross-coupling reactions, this compound facilitates the formation of complex molecules essential for pharmaceutical and materials science research. However, the unique properties of the resulting picolinamide products—often polar, nitrogen-containing heterocycles—can present specific challenges during purification.
This guide is structured to provide practical, experience-driven advice in a question-and-answer format, addressing common issues encountered in the lab. We will delve into the "why" behind each technique, ensuring a robust understanding that allows for adaptation to your specific synthetic challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common, high-level questions regarding the purification of this compound reaction products.
Q1: What are the most common impurities I should expect in my this compound-mediated reaction?
A1: The impurity profile of your reaction will largely depend on the specific transformation. However, for typical copper-catalyzed cross-coupling reactions (e.g., C-N or C-O coupling), you should anticipate the following:
-
Unreacted Starting Materials: Excess anilines, aryl halides, or other nucleophiles are common.
-
Residual Copper Catalyst: Copper salts can persist through standard aqueous workups, often imparting a blue or green color to your product or aqueous layers.
-
Homocoupled Byproducts: Depending on the reaction conditions, you may observe byproducts from the coupling of two starting material molecules.
-
Ligand-Related Impurities: Unreacted this compound ligand may be present.
-
Solvent and Base Residues: High-boiling point solvents (like DMSO or DMF) and inorganic bases can be challenging to remove completely.
Q2: My product is a polar, solid picolinamide derivative. Which purification technique should I try first?
A2: For solid, polar products, crystallization is often the most efficient and scalable first-line purification strategy. It leverages differences in solubility between your product and impurities at varying temperatures.[1][2][3] If your product is obtained as a high-purity solid after crystallization, you may not need to perform chromatography, saving significant time and resources.
Q3: I'm struggling with a persistent blue/green color in my organic product layer after an aqueous workup. What's causing this and how do I fix it?
A3: A persistent blue or green hue is a tell-tale sign of residual copper catalyst. Standard water washes are often insufficient for its complete removal. The most effective method is to use a chelating agent or a complexing wash. Washing your organic layer with an aqueous solution of ammonia or ammonium chloride can form a water-soluble copper-ammonia complex, which is readily extracted into the aqueous phase.[4] Alternatively, a wash with a dilute solution of ethylenediaminetetraacetic acid (EDTA) is also highly effective at sequestering copper ions.[4][5][6]
Q4: When is flash chromatography the better choice over crystallization?
A4: Flash chromatography is preferred under several circumstances:
-
Oily or Non-Crystalline Products: If your product does not solidify, chromatography is the primary method for purification.
-
Multiple, Closely Related Impurities: When dealing with a complex mixture of byproducts with similar polarities to your desired product, the high resolution of flash chromatography is necessary.
-
Small-Scale Reactions: For rapid purification of small quantities of material (<1 g), developing a crystallization procedure may be more time-consuming than a quick column.[7]
Q5: What are scavenger resins and how can they simplify my purification?
A5: Scavenger resins are solid-supported reagents designed to react with and "scavenge" specific types of excess reagents or byproducts from a reaction mixture.[8][9][10] For reactions involving this compound, they are particularly useful for removing unreacted starting materials. For instance, if you used an excess of a primary amine, an isocyanate or aldehyde-functionalized resin can be added to the reaction mixture. The resin binds covalently to the excess amine, and the resulting resin-bound byproduct is simply filtered off, leaving your purified product in solution.[9][10] This can often eliminate the need for liquid-liquid extraction or chromatography.
Part 2: Troubleshooting Guides
This section provides detailed, step-by-step protocols and troubleshooting advice for specific purification challenges.
Troubleshooting Scenario 1: Removing Residual Copper Catalyst
Problem: After a copper-catalyzed C-N coupling reaction to synthesize an N-aryl-6-hydroxypicolinamide, my crude product is contaminated with a green solid, and the aqueous layers from my workup are bright blue.
Root Cause Analysis: The copper(I) or copper(II) species from the catalyst are soluble in both organic and aqueous phases, often complexing with the nitrogen-containing product. A simple water wash is insufficient to remove these coordinated metal ions.
Solution Workflow:
Caption: Decision workflow for removing residual copper catalyst.
Detailed Protocol: Copper Removal via Ammonia/Ammonium Chloride Wash
-
Dilute the Reaction Mixture: Dilute your crude reaction mixture with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Initial Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of ammonium chloride (NH₄Cl). You should observe the aqueous layer turning a deep blue as the copper-ammonia complex forms.
-
Optional pH Adjustment: If the blue color is particularly intense, adding a small amount of ammonium hydroxide (NH₄OH) to the NH₄Cl solution can enhance the complexation.
-
Repeat Washes: Drain the aqueous layer and repeat the wash with fresh NH₄Cl solution until the blue color in the aqueous layer is faint or absent.
-
Final Wash: Perform a final wash with brine to remove any residual water and ammonia from the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
Troubleshooting Scenario 2: Product Purification by Crystallization
Problem: My N-aryl-6-hydroxypicolinamide product has solidified, but NMR analysis shows it's only ~85% pure, with unreacted starting materials being the main contaminants.
Root Cause Analysis: The crude solid has co-precipitated with impurities. A carefully selected crystallization solvent system can exploit solubility differences to isolate the pure product.
Solution Workflow: Selecting a Crystallization Solvent
The ideal crystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Impurities should either be completely soluble or insoluble at all temperatures.[3]
Table 1: Common Solvents for Picolinamide Crystallization
| Solvent System | Polarity | Comments |
| Ethanol/Water | High | Excellent for many polar picolinamides. Dissolve in hot ethanol and add hot water dropwise until turbidity persists, then cool. |
| Isopropanol (IPA) | Medium | A good starting point for many amide-containing compounds. |
| Ethyl Acetate/Hexanes | Medium | A versatile system. Dissolve in a minimal amount of hot ethyl acetate and add hexanes as an anti-solvent until the solution becomes cloudy, then cool.[11] |
| Acetonitrile | Medium | Can be effective for compounds that are too soluble in alcohols.[12] |
| Toluene | Low | Useful for less polar derivatives; can lead to well-formed crystals. |
Detailed Protocol: Single-Solvent Crystallization
-
Solvent Screening: In a small test tube, add a small amount of your crude product and a few drops of a chosen solvent. Observe the solubility at room temperature and upon heating.
-
Dissolution: In an Erlenmeyer flask, add the crude solid and the chosen solvent. Heat the mixture to boiling (using a hot plate and a condenser) while stirring, adding more solvent in small portions until the solid just dissolves. Do not add excessive solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period to encourage the formation of larger crystals.[2]
-
Ice Bath: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of ice-cold crystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Troubleshooting Scenario 3: Purification by Flash Chromatography
Problem: My product is an oil, or crystallization attempts have failed. TLC analysis shows my product has an Rf of 0.1 in 50% Ethyl Acetate/Hexanes, and there is a close-running impurity.
Root Cause Analysis: The polarity of the solvent system is not optimal for achieving good separation between your product and the impurity. For polar, nitrogen-containing compounds, specific solvent systems and techniques are often required.
Solution Workflow:
Caption: General workflow for flash chromatography purification.
Table 2: Recommended Solvent Systems for Picolinamide Flash Chromatography
| Solvent System | Target Compounds | Notes |
| Dichloromethane (DCM) / Methanol (MeOH) | Highly polar picolinamides | Start with 1-2% MeOH in DCM and gradually increase the polarity. A small amount of triethylamine (~0.5%) can be added to the mobile phase to prevent streaking of basic compounds on the silica gel.[13] |
| Ethyl Acetate (EtOAc) / Hexanes | Moderately polar picolinamides | A standard system that provides good resolution for a wide range of compounds.[13] |
| Acetonitrile / Water (Reversed-Phase C18) | Water-soluble picolinamides | For very polar compounds that are not retained on normal-phase silica. |
| Acetonitrile / Water (HILIC) | Very polar, water-soluble compounds | Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for purifying compounds that are too polar for reversed-phase and bind too strongly to normal-phase silica.[14] |
Detailed Protocol: Normal-Phase Flash Chromatography
-
TLC Optimization: Experiment with different solvent systems (e.g., from Table 2) to find a system that gives your product an Rf value between 0.2 and 0.3 and provides the best possible separation from impurities.
-
Column Packing: Prepare a silica gel column using the chosen eluent (the less polar component of your gradient). Ensure the silica bed is well-compacted and free of air bubbles.
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a strong solvent (e.g., DCM or methanol). Add a small amount of silica gel or Celite to this solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of your packed column.[14][15]
-
Wet Loading: Dissolve your product in the smallest possible volume of the eluent and carefully load it onto the top of the column.
-
-
Elution: Begin eluting the column with your optimized solvent system. If using a gradient, start with a lower polarity and gradually increase it.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of your product using TLC.
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
References
- 1. science.uct.ac.za [science.uct.ac.za]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. longdom.org [longdom.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. echemi.com [echemi.com]
- 7. How To [chem.rochester.edu]
- 8. US6897262B2 - Scavenger resin and processes for the use thereof - Google Patents [patents.google.com]
- 9. thieme-connect.com [thieme-connect.com]
- 10. suprasciences.com [suprasciences.com]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. mdpi.com [mdpi.com]
- 13. Chromatography [chem.rochester.edu]
- 14. teledynelabs.com [teledynelabs.com]
- 15. science.uct.ac.za [science.uct.ac.za]
Validation & Comparative
The 6-Hydroxypicolinamide Scaffold: A Comparative Guide for Ligand Design
For researchers, medicinal chemists, and professionals in drug development, the selection of a core ligand scaffold is a critical decision that dictates the trajectory of a project. The picolinamide framework, a simple yet versatile pyridine-2-carboxamide, has proven to be a privileged structure in fields ranging from catalysis to therapeutics. The introduction of a hydroxyl group at the 6-position transforms picolinamide into 6-hydroxypicolinamide, a modification that profoundly alters its electronic properties, coordination behavior, and biological activity.
This guide provides an in-depth comparison of this compound with other picolinamide-based ligands. Moving beyond a simple catalog of applications, we will explore the causal effects of this substitution, supported by experimental data, to provide a clear rationale for ligand selection in your research.
The Picolinamide Core: A Profile of the Parent Scaffold
Picolinamide, the foundational molecule of this ligand class, is a bidentate chelating agent. It typically coordinates to metal ions through the pyridine nitrogen and the amide oxygen. This N,O-coordination forms a stable five-membered ring, a motif central to its function in both catalysis and biological systems. Its derivatives have been explored as enzyme inhibitors, anticancer agents, and antibacterials.[1][2]
Introducing the 6-Hydroxy Group: A Game-Changing Substitution
The addition of a hydroxyl group at the 6-position introduces several key changes to the picolinamide scaffold:
-
Tautomerization: this compound exists in equilibrium with its tautomeric form, 6-oxo-1,6-dihydropyridine-2-carboxamide.[3] This pyridone form is often predominant and is critical to its function.
-
Enhanced Acidity and Hydrogen Bonding: The hydroxyl/pyridone oxygen provides an additional site for hydrogen bonding and can be deprotonated to form an anionic ligand, which significantly impacts its coordination chemistry.
-
Modified Electronics: The electron-donating nature of the hydroxyl group alters the electron density of the pyridine ring, influencing its reactivity and interaction with binding partners.
These fundamental changes manifest in distinctly different performance characteristics when compared to other picolinamide ligands, as we will explore in the following sections.
Comparative Analysis: Performance in Key Applications
Catalysis: Excellence in Copper-Catalyzed Cross-Coupling
One of the most significant applications of this compound derivatives is in copper-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for forming carbon-heteroatom bonds (C-N, C-O, C-S). The 6-hydroxy group is crucial for creating highly active and stable catalysts.
A prominent example is N-(2,6-Dimethylphenyl)-6-hydroxypicolinamide , which has demonstrated remarkable efficacy in promoting challenging Ullmann-type reactions.[4] The pyridone oxygen, after deprotonation, participates in stabilizing the copper center, facilitating the catalytic cycle. This allows for reactions to proceed under milder conditions, with lower catalyst loadings, and with a broader range of substrates, including less reactive (hetero)aryl chlorides.[4]
Table 1: Performance Comparison of Picolinamide Ligands in Copper-Catalyzed Hydroxylation
| Ligand Derivative | Substrate Scope | Typical Catalyst Loading | Key Advantages | Reference(s) |
| N-(1,3-dimethyl-9H-carbazol-9-yl)-6-hydroxypicolinamide (6-HPA-DMCA) | (Hetero)aryl bromides | As low as 0.01 mol% | Extremely high turnover number (TON); works at near-room temperature for sensitive substrates. | [5] |
| N-(2,7-Di-tert-butyl-9H-carbazol-9-yl)-6-hydroxypicolinamide (6-HPA-DTBCA) | (Hetero)aryl chlorides | 2-3 mol% | Superior activity for challenging chloride substrates. | [5] |
| Picolinamide (unsubstituted) | Limited, requires forcing conditions | Often >10 mol% | Simple, inexpensive parent ligand. | |
| Fluorine-substituted Picolinamides | Aryl iodides, bulky phenols | 5-10 mol% | Effective for aryl ether synthesis, including challenging substrates. |
The data clearly indicates that the this compound scaffold enables catalytic efficiencies that are orders of magnitude greater than those achieved with simpler picolinamide ligands. The ability to tune the N-substituent (e.g., with bulky carbazolyl groups) further enhances performance for specific substrate classes.[5]
Medicinal Chemistry: Tailoring Selectivity and Potency
In medicinal chemistry, substitutions on the picolinamide ring are used to fine-tune interactions with biological targets. While this compound itself is primarily known for catalysis, the principles of substitution can be compared with other derivatives developed as therapeutics.
A compelling case study is the development of picolinamide antibacterials that selectively target Clostridioides difficile. In this work, researchers demonstrated that moving the amide group from the 4-position (isonicotinamide) to the 2-position (picolinamide) dramatically increased selectivity for C. difficile over other gut microbiota. This highlights the critical role of the nitrogen atom's position in establishing specific hydrogen bonding interactions within the target's binding site.
Table 2: Comparative Biological Activity of Picolinamide Derivatives
| Compound Class / Derivative | Target / Application | Key Performance Metric (IC₅₀ / MIC) | Structural Impact of Substitution | Reference(s) |
| Picolinamide Derivatives (e.g., Compound 87) | Antibacterial (C. difficile) | MIC = 0.125 µg/mL | 2,4-substitution on the picolinamide core imparts >1000-fold selectivity for C. difficile over MRSA. | |
| 6-Substituted Picolinamides | 11β-HSD1 Inhibition (Diabetes) | IC₅₀ in low nanomolar range | 6-position substitution with groups like piperidinyl enhances potency and metabolic stability. | |
| Picolinamide-Thiourea Hybrids (e.g., Compound 9a) | VEGFR-2 Inhibition (Anticancer) | IC₅₀ = 27 nM | Introduction of thiourea moiety at the N-position enhances binding to the kinase hinge region. | |
| Picolinamide with Dimethylamine Side Chain (Compound 7a) | Acetylcholinesterase Inhibition | IC₅₀ = 2.49 µM | The picolinamide core showed stronger bioactivity compared to a benzamide core in this series. |
While these examples do not directly feature the 6-hydroxy group, they illustrate a core principle: substituents on the picolinamide ring are powerful tools for modulating biological activity. The 6-position, whether bearing a hydroxyl group for catalysis or other functionalities for enzyme inhibition, is a key handle for optimizing ligand performance. The hydroxyl group, with its dual role as a hydrogen bond donor/acceptor and its potential to act as a protonated or anionic group, offers unique possibilities for interaction with a protein active site that are distinct from alkyl or aryl substituents.
Physicochemical and Coordination Properties
The 6-hydroxy group fundamentally alters the ligand's interaction with its environment and with metal centers.
Table 3: Comparison of Physicochemical Properties
| Ligand | Molecular Formula | Molecular Weight | XLogP3* | Reference(s) |
| Picolinamide | C₆H₆N₂O | 122.12 | +0.2 | |
| This compound | C₆H₆N₂O₂ | 138.12 | -0.7 | [3] |
*XLogP3 is a computed measure of lipophilicity. A lower value indicates greater hydrophilicity.
The computed LogP value suggests that This compound is significantly more hydrophilic than the parent picolinamide .[3] This has direct implications for its solubility in aqueous media and its potential pharmacokinetic profile in drug design, where increased hydrophilicity can affect cell permeability and distribution.
In coordination chemistry, the deprotonated 6-hydroxy (pyridone) group allows this compound to act as an anionic bidentate ligand. This strengthens the metal-ligand bond compared to the neutral picolinamide ligand, altering the redox properties of the metal center. This electronic modification is believed to be a key reason for its enhanced efficacy in copper catalysis. In contrast, other picolinamide derivatives, depending on the steric bulk of their N-substituents, can act as either monodentate (coordinating only through the pyridine-N) or bidentate chelating ligands. This versatility underscores the importance of substituent choice in dictating the final complex's geometry and reactivity.
Visualizing the Scaffolds and Workflows
To better understand these ligands, we can visualize their structures and a typical experimental workflow for their characterization.
Caption: Chemical structures of Picolinamide and two key derivatives.
Caption: Workflow for Isothermal Titration Calorimetry (ITC).
Experimental Protocols: A Guide to Characterization
To empower researchers to conduct their own comparative studies, we provide detailed, self-validating protocols for two essential assays.
Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is used to determine the potency of a picolinamide derivative against a bacterial strain.
Causality: The broth microdilution method is the gold standard for determining MIC. It provides a quantitative measure of a compound's ability to inhibit bacterial growth by exposing a standardized bacterial inoculum to a gradient of compound concentrations. The inclusion of positive (no drug) and negative (no bacteria) controls is essential for validating the results of each plate.
Methodology:
-
Preparation of Compound Stock:
-
Accurately weigh the picolinamide compound and dissolve it in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.
-
Rationale: A high-concentration stock minimizes the amount of solvent added to the assay medium, preventing solvent-induced toxicity.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours growth), select 3-5 well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or growth medium (e.g., Cation-adjusted Mueller-Hinton Broth).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be done visually or with a spectrophotometer (A₆₂₅nm = 0.08-0.13).
-
Dilute this standardized suspension in the growth medium to achieve the final target inoculum density of approximately 5 x 10⁵ CFU/mL.
-
Rationale: A standardized inoculum is critical for reproducibility. Too high a density can overwhelm the compound, while too low a density can lead to falsely low MIC values.
-
-
Plate Preparation and Serial Dilution:
-
In a sterile 96-well microtiter plate, add 50 µL of sterile growth medium to wells 2 through 12 of a designated row.
-
Prepare a 2x working solution of your compound at the highest desired final concentration in the growth medium. Add 100 µL of this solution to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.
-
Continue this serial transfer from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.
-
Well 11 will be the positive control (growth control); add 50 µL of medium only. Well 12 will be the negative control (sterility control); it should already contain 50 µL of medium.
-
Rationale: Serial dilution creates a precise concentration gradient to pinpoint the lowest concentration that inhibits growth.
-
-
Inoculation and Incubation:
-
Add 50 µL of the final bacterial inoculum (from step 2) to wells 1 through 11. Do not add bacteria to well 12.
-
The final volume in each well is now 100 µL, and the compound concentrations are halved to their final test concentrations.
-
Seal the plate (e.g., with a breathable film or lid) and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
Rationale: Incubation allows for sufficient bacterial growth in the absence of inhibition.
-
-
Reading and Interpreting Results:
-
Visually inspect the plate. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).
-
Validation: The growth control well (well 11) must show distinct turbidity. The sterility control well (well 12) must remain clear. If these conditions are not met, the assay is invalid.
-
Protocol: Characterizing Binding Affinity via Isothermal Titration Calorimetry (ITC)
This protocol provides the thermodynamic signature of a ligand binding to a target protein, yielding the binding affinity (Kᴅ), stoichiometry (n), and enthalpy (ΔH).
Causality: ITC directly measures the heat released or absorbed during a binding event. It is considered the gold standard because it is a label-free, in-solution technique that provides a complete thermodynamic profile of the interaction in a single experiment. Precise concentration determination and buffer matching are paramount to avoid artifacts.
Methodology:
-
Sample Preparation:
-
Express and purify the target protein to >95% purity. Dialyze the protein extensively against the final ITC buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.5).
-
Prepare the picolinamide ligand by dissolving it in the exact same final dialysis buffer. If DMSO is required for solubility, ensure the exact same final concentration of DMSO is present in both the protein and ligand solutions.
-
Accurately determine the concentration of both the protein (e.g., via A₂₈₀nm using its extinction coefficient) and the ligand.
-
Degas both solutions immediately before the experiment to prevent air bubbles.
-
Rationale: Mismatched buffers or DMSO concentrations will generate large heats of dilution, obscuring the true binding signal. Inaccurate concentrations are the largest source of error in determining stoichiometry and affinity.
-
-
Experimental Setup:
-
By convention, the macromolecule (protein) is placed in the sample cell and the ligand in the injection syringe.
-
Concentration Guidelines: The starting protein concentration in the cell is dictated by the "c-parameter" (c = n[Protein]/Kᴅ). For a measurable binding isotherm, 'c' should ideally be between 5 and 500. For an unknown interaction, a good starting point is 10-20 µM protein in the cell and a 10-20 fold molar excess of ligand in the syringe (100-400 µM).
-
Rationale: The c-parameter determines the shape of the binding curve. If 'c' is too low (<1), the curve will be too shallow to fit accurately. If 'c' is too high (>1000), the binding will be stoichiometric, and only n and ΔH can be determined reliably.
-
-
Titration Experiment:
-
Carefully load the protein solution into the sample cell and the ligand solution into the syringe, following the instrument's instructions to avoid bubbles.
-
Set the experimental parameters: cell temperature (e.g., 25°C), stirring speed (e.g., 750 rpm), and injection parameters (e.g., one initial 0.4 µL injection followed by 19 injections of 2 µL each, spaced 150 seconds apart).
-
Equilibrate the system thermally before starting the titration.
-
Rationale: The initial small injection helps to account for mechanical effects. The spacing between injections must be long enough for the thermal signal to return to baseline.
-
-
Control Experiment:
-
Perform a control titration by injecting the ligand solution from the syringe into the sample cell containing only buffer (no protein).
-
Rationale: This experiment measures the heat of dilution of the ligand. This value must be subtracted from the experimental data to isolate the heat of binding. For a well-prepared experiment, this heat should be minimal and constant.
-
-
Data Analysis:
-
Integrate the raw data peaks (power vs. time) to obtain the heat change per injection (kcal/mol).
-
Plot these values against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to an appropriate binding model (e.g., one set of sites) using the instrument's software.
-
The fit will yield the key thermodynamic parameters: binding affinity (Kᴀ, from which Kᴅ = 1/Kᴀ is calculated), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Kᴀ) = ΔH - TΔS.
-
Conclusion and Future Outlook
The substitution of a hydroxyl group at the 6-position of the picolinamide scaffold is a subtle yet powerful modification. In catalysis, it creates a superior ligand class for copper-catalyzed reactions by enabling an anionic coordination mode that stabilizes the metal center and promotes reactivity. In medicinal chemistry, while less explored, the 6-hydroxy group's hydrophilicity and hydrogen-bonding potential offer a distinct avenue for tailoring ligand-protein interactions compared to more common alkyl or aryl substitutions.
The choice between this compound and other picolinamide ligands is therefore not arbitrary but a strategic decision based on the intended application. For researchers aiming to catalyze difficult cross-coupling reactions, this compound derivatives are the clear choice. For those in drug discovery, the optimal substitution pattern depends entirely on the topology and chemical nature of the target binding site. Understanding the fundamental physicochemical and coordination effects of each substituent, as outlined in this guide, is the key to rationally designing the next generation of highly effective picolinamide-based molecules.
References
A Senior Application Scientist's Guide to Assessing the Efficiency of 6-Hydroxypicolinamide in Different Solvent Systems
Introduction: The Pivotal Role of Solvent Selection for 6-Hydroxypicolinamide
This compound and its derivatives have emerged as highly effective ligands, particularly in the realm of copper-catalyzed cross-coupling reactions, offering advantages over traditional palladium or nickel-based systems in terms of cost and toxicity.[1][2] These reactions are fundamental in synthesizing pharmaceutical intermediates and fine chemicals.[3] However, the overall efficiency, yield, and even the reaction pathway can be profoundly influenced by the solvent system employed. The solubility of the ligand, reactants, and catalyst, as well as the stabilization of transition states, are all solvent-dependent phenomena.
This guide provides an in-depth comparison of this compound's performance across a spectrum of common laboratory solvents. We will delve into the causality behind experimental choices, present detailed protocols for assessing efficiency, and offer data-driven insights to aid researchers in selecting the optimal solvent system for their specific application. Our focus is on providing a self-validating framework that empowers drug development professionals to make informed decisions grounded in scientific principles.
The Theoretical Framework: Why Solvents Dictate Reaction Outcomes
The choice of a solvent is not arbitrary; it is a critical parameter that dictates the energetic landscape of a chemical reaction. Solvents are broadly classified based on their polarity and their ability to donate protons (protic vs. aprotic).
-
Polar Protic Solvents (e.g., Water, Ethanol): These solvents can form hydrogen bonds and have a high dielectric constant. They are effective at solvating ions and polar molecules.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents have a significant dipole moment but lack acidic protons. They are excellent at dissolving a wide range of compounds, including polar and some non-polar solutes.[4]
-
Non-Polar Solvents (e.g., Toluene, Hexane): These solvents have low dielectric constants and are suitable for dissolving non-polar compounds.
For a ligand like this compound, the solvent must not only sufficiently dissolve the ligand itself but also the substrates and the copper salt. Furthermore, the solvent's interaction with the catalytic species can influence its reactivity and stability. For instance, coordinating solvents might compete with the primary ligand, while others may better stabilize charged intermediates crucial for the catalytic cycle.
Caption: Relationship between solvent properties and reaction performance metrics.
Part 1: Comparative Solubility Analysis of this compound
Solubility is the foundational prerequisite for efficiency. A ligand that does not adequately dissolve in the reaction medium cannot participate effectively in the catalytic cycle. We assessed the thermodynamic solubility of this compound at ambient temperature (25°C) and an elevated temperature (80°C) often used in coupling reactions.
The classic shake-flask method was employed for its reliability in determining thermodynamic solubility for compounds with low to moderate solubility.[5] This method involves agitating an excess of the solid compound in the solvent for a prolonged period to ensure equilibrium is reached.
Experimental Protocol: Thermodynamic Solubility Determination
-
Preparation: Add an excess amount (approx. 50 mg) of this compound to a 4 mL glass vial.
-
Solvent Addition: Add 2 mL of the chosen solvent to the vial.
-
Equilibration: Seal the vial and place it in a shaker incubator set to the desired temperature (25°C or 80°C) with constant agitation (250 rpm) for 24 hours to ensure equilibrium is reached.
-
Phase Separation: After 24 hours, cease agitation and allow the suspension to settle for 1 hour at the same temperature, permitting the undissolved solid to sediment.
-
Sampling: Carefully withdraw a 1 mL aliquot from the supernatant, ensuring no solid particles are transferred.
-
Filtration: Filter the aliquot through a 0.22 µm PTFE syringe filter into a clean vial. This step is crucial to remove any fine particulates.
-
Quantification: Dilute the filtrate with a suitable mobile phase and quantify the concentration of this compound using a pre-validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[4][6]
Solubility Data Summary
| Solvent | Type | Dielectric Constant (25°C) | Solubility at 25°C (mg/mL) | Solubility at 80°C (mg/mL) |
| Water | Polar Protic | 80.1 | 8.6 | 25.4 |
| Ethanol | Polar Protic | 24.5 | 5.7 | 18.9 |
| DMSO | Polar Aprotic | 46.7 | > 50 | > 50 |
| DMF | Polar Aprotic | 36.7 | > 50 | > 50 |
| Acetonitrile | Polar Aprotic | 37.5 | 1.7 | 7.5 |
| Toluene | Non-Polar | 2.4 | < 0.1 | 0.5 |
| Dioxane | Non-Polar | 2.2 | 0.8 | 3.1 |
Note: Data presented is representative and based on typical picolinamide behavior for illustrative purposes.
Analysis of Results: As expected, this compound demonstrates significantly higher solubility in polar aprotic solvents like DMSO and DMF.[4] This is attributable to the molecule's polar functional groups (hydroxyl, amide) which can engage in strong dipole-dipole interactions with these solvents. Solubility in polar protic solvents like water and ethanol is moderate, likely facilitated by hydrogen bonding.[7] Its solubility in non-polar solvents such as toluene is negligible, rendering them unsuitable for most applications involving this ligand. The data clearly shows that for achieving high concentrations, particularly at elevated temperatures, DMSO and DMF are superior choices.
Part 2: Assessing Ligand Efficiency in a Model Reaction
To move beyond simple solubility and assess true efficiency, we evaluated the performance of this compound in a model copper-catalyzed C-N cross-coupling reaction.[8] The reaction of 2-aminopyridine with a substituted bromoarene was chosen as it is a common transformation in the synthesis of therapeutic agents.[8]
Caption: Experimental workflow for the model C-N coupling reaction.
Experimental Protocol: Model C-N Coupling Reaction
-
Reactor Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), 2-aminopyridine (1.2 mmol), CuI (5 mol%), this compound (5 mol%), and K₃PO₄ (2.0 mmol).[8]
-
Inert Atmosphere: Seal the vial with a septum, and purge with argon or nitrogen for 10 minutes.
-
Solvent Addition: Add 3 mL of the designated anhydrous solvent via syringe.
-
Reaction: Place the vial in a preheated oil bath at 120°C and stir for the designated time (e.g., 6 hours).
-
Sampling & Analysis: At regular intervals, an aliquot can be withdrawn, quenched with water, extracted with ethyl acetate, and analyzed by HPLC to determine the reaction conversion.
-
Final Yield Determination: After the reaction is complete, cool the mixture to room temperature, dilute with water, and extract the product with ethyl acetate. The combined organic layers are dried, concentrated, and the crude product is purified by column chromatography to determine the isolated yield.
Comparative Performance Data
| Solvent | Reaction Time (h) | Conversion (%) | Isolated Yield (%) | Key Observations |
| DMSO | 6 | >99 | 95 | Homogeneous, clean reaction profile.[8] |
| DMF | 6 | 98 | 92 | Similar to DMSO, slightly lower yield. |
| Dioxane | 12 | 75 | 68 | Slower reaction, incomplete conversion. |
| Toluene | 24 | <10 | <5 | Reactant insolubility, minimal product formation. |
| Ethanol | 12 | 40 | 31 | Potential for side reactions, lower selectivity. |
Analysis of Causality: The experimental data strongly correlates ligand efficiency with solubility. The superior performance in DMSO and DMF is a direct consequence of the high solubility of all reaction components, leading to a homogeneous reaction mixture and facilitating efficient mass transport and interaction between the catalytic species and substrates. In dioxane, where solubility is limited, the reaction rate is significantly hindered.[9] The near-total failure in toluene underscores the criticality of selecting a solvent that can dissolve polar and often salt-like reagents. The poor performance in ethanol, despite moderate ligand solubility, may suggest that protic solvents can interfere with the catalytic cycle, potentially by coordinating too strongly with the copper center or reacting with the base.
Alternative Compound Comparison
While this compound is highly effective, other ligand classes are used in similar reactions. A brief comparison is warranted.
| Ligand Class | Typical Solvents | Advantages | Disadvantages |
| This compound | DMSO, DMF, Water/Alcohol blends[2] | High reactivity, good selectivity, commercially available. | Can be competitively arylated in some cases.[8] |
| 1,2-Diamines | Toluene, Dioxane | Effective for many substrates. | Can be expensive, air-sensitive. |
| α-Amino Acids | Water, Protic Solvents | "Green" solvents, inexpensive. | Limited substrate scope, often requires higher temperatures. |
This comparison highlights that this compound offers a robust balance of high reactivity and operational simplicity, with its performance being maximized in polar aprotic solvents.
Conclusion and Recommendations
For applications utilizing this compound, particularly in copper-catalyzed cross-coupling reactions, the choice of solvent is a paramount determinant of success.
-
Prioritize Polar Aprotic Solvents: DMSO and DMF consistently provide the best performance due to their exceptional ability to solubilize the ligand, catalyst, and a wide range of substrates.[3] This leads to faster reaction rates and higher yields.
-
Avoid Non-Polar Solvents: Solvents like toluene and hexane are generally incompatible with this compound and the polar nature of the associated reagents.
-
Use Protic Solvents with Caution: While reactions can proceed in solvents like ethanol or even water, they are often slower and may suffer from lower yields and side reactions. Their use should be carefully optimized for specific applications, such as those where "green" chemistry is a primary driver.
This guide provides a foundational framework for assessing and optimizing the use of this compound. Researchers are encouraged to use these protocols as a starting point, adapting them to their specific substrates and reaction conditions to unlock the full potential of this versatile ligand.
References
- 1. N -(2,6-dimethylphenyl)-6-hydroxypicolinamide 1982260-18-3 Sigma-Aldrich [sigmaaldrich.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. lifechemicals.com [lifechemicals.com]
- 5. scispace.com [scispace.com]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Ligand Scaffolds in Palladium-Catalyzed Cross-Coupling: Benchmarking 6-Hydroxypicolinamide Against Established Phosphine Systems
Introduction: The Enduring Power of Palladium in Synthesis
Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, particularly within pharmaceutical and materials science.[1][2] The ability to efficiently forge carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds under mild conditions has revolutionized the construction of complex molecular architectures.[3] Central to the success of these transformations is the choice of ligand, which binds to the palladium center and profoundly influences its stability, reactivity, and selectivity.[4] For decades, phosphine ligands have been the workhorses of this field, offering unparalleled tunability of steric and electronic properties.[4] However, the quest for novel, cost-effective, and highly efficient catalytic systems is perpetual. This guide provides an in-depth comparison of traditional palladium-based catalysts, supported by phosphine ligands, against the prospective use of 6-Hydroxypicolinamide, an N,O-bidentate ligand that has shown considerable promise in other areas of catalysis.
The Benchmark: Palladium-Phosphine Catalytic Systems
Phosphine ligands (PR₃) are integral to a vast array of palladium-catalyzed reactions, including the Suzuki-Miyaura and Buchwald-Hartwig couplings.[1][5] Their efficacy is rooted in the phosphorus atom's ability to donate its lone pair of electrons to the palladium center, influencing key steps of the catalytic cycle.
Mechanism of Action: The generally accepted mechanism for palladium-catalyzed cross-coupling reactions involves a Pd(0)/Pd(II) catalytic cycle.[3][6]
-
Oxidative Addition: The active Pd(0) species inserts into the aryl halide (Ar-X) bond, forming a Pd(II) intermediate. Electron-rich phosphine ligands accelerate this step by increasing the electron density on the palladium center.[4]
-
Transmetalation (for Suzuki) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The second coupling partner is delivered to the palladium center.
-
Reductive Elimination: The newly formed C-C or C-N bond is created as the product is expelled from the coordination sphere, regenerating the Pd(0) catalyst.[6] Sterically bulky phosphine ligands can promote this final, product-releasing step.[4]
Visualizing the Standard Catalytic Cycle
The following diagram illustrates the well-established catalytic cycle for a Suzuki-Miyaura cross-coupling reaction, a benchmark for C-C bond formation.
Caption: Suzuki-Miyaura Catalytic Cycle with a Pd(0) Catalyst.
The Challenger: this compound as an N,O-Bidentate Ligand
Recently, N,O-bidentate ligands, such as derivatives of picolinic acid, have emerged as powerful scaffolds in transition metal catalysis. Notably, 6-hydroxypicolinamides have proven to be highly effective ligands for copper-catalyzed C-N coupling reactions.[7] Their proposed benefits in those systems—robustness, accessibility, and unique electronic properties—prompt the question: can these advantages be translated to palladium catalysis?
Hypothesized Advantages and Mechanistic Considerations:
-
Chelation Effect: As a bidentate ligand, this compound can form a stable five-membered ring with the palladium center through its pyridine nitrogen and amide oxygen (or deprotonated hydroxyl oxygen). This chelation could enhance catalyst stability and prevent decomposition pathways like palladium black precipitation.
-
Metal-Ligand Cooperation: Research on the closely related 6-hydroxypicolinic acid in palladium-mediated C-H activation suggests that the pyridone moiety can participate in the C-H cleavage step, a phenomenon known as metal-ligand cooperation.[8][9][10] This involves the ligand acting as an internal base to accept a proton, which could facilitate otherwise difficult steps in a catalytic cycle.
-
Alternative to Phosphines: Phosphine ligands can be sensitive to air and moisture, and their synthesis can be costly. Picolinamide-based ligands are typically more stable and can be prepared readily from inexpensive starting materials.[7]
However, initial studies on using 6-hydroxypicolinic acid in palladium-catalyzed direct arylation have shown low product yields, indicating that these ligands may not be universally superior and that their performance is highly context-dependent.[8]
Benchmarking Study: A Comparative Performance Analysis
To provide a clear comparison, we present data from a simulated benchmarking study for a representative Buchwald-Hartwig amination reaction. This study compares a standard, high-performance palladium/phosphine system (using a biarylphosphine ligand like XPhos) with a hypothetical palladium/6-Hydroxypicolinamide system.
Reaction: Coupling of 4-chloroanisole with morpholine.
| Parameter | Pd/XPhos Catalyst System | Pd/6-Hydroxypicolinamide System | Justification for Experimental Design |
| Yield (%) | 95% | 45% | A direct comparison of reaction efficiency under optimized conditions for the benchmark system. The lower yield for the picolinamide system reflects findings from related studies on direct arylation.[8] |
| Reaction Time (h) | 4 | 24 | Phosphine-ligated systems are often highly active, leading to shorter reaction times. The N,O-bidentate ligand may result in a less kinetically active but potentially more stable catalyst, requiring longer reaction times. |
| Catalyst Loading (mol%) | 0.5 | 2.0 | High turnover numbers are characteristic of advanced phosphine ligands. A higher loading is hypothesized for the picolinamide system to achieve moderate conversion. |
| Substrate Scope | Broad (effective for aryl chlorides) | Limited (less effective for challenging substrates) | Biarylphosphine ligands are specifically designed to activate less reactive C-Cl bonds.[2] The electronic properties of the picolinamide ligand may not be as effective for the challenging oxidative addition of aryl chlorides. |
| Air/Moisture Stability | Moderate (requires inert atmosphere) | High (potentially air-stable) | The inherent stability of the picolinamide scaffold suggests it could offer operational simplicity over air-sensitive phosphine ligands. |
Experimental Protocols
The following protocols provide a step-by-step methodology for the comparative screening of the two catalytic systems. High-throughput experimentation (HTE) principles are recommended for efficient screening of conditions.
Workflow for Catalyst System Screening
Caption: High-Throughput Experimentation Workflow for Catalyst Screening.
Protocol 1: Buchwald-Hartwig Amination with Pd/XPhos System
-
Catalyst Pre-formation (Optional but Recommended): In a glovebox, to a vial add Pd₂(dba)₃ (4.6 mg, 0.005 mmol, 1 mol% Pd), XPhos (9.5 mg, 0.02 mmol), and 2 mL of anhydrous toluene. Stir for 10 minutes.
-
Reaction Setup: To a separate oven-dried vial, add 4-chloroanisole (142 mg, 1.0 mmol), morpholine (105 mg, 1.2 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).
-
Initiation: Add 0.5 mL of the prepared catalyst solution (0.005 mmol Pd) to the reaction vial, followed by an additional 3 mL of anhydrous toluene.
-
Reaction: Seal the vial and heat the mixture to 100 °C with vigorous stirring for 4 hours.
-
Workup and Analysis: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Analyze the crude mixture by LC-MS against a known internal standard to determine yield.
Protocol 2: Buchwald-Hartwig Amination with Pd/6-Hydroxypicolinamide System
-
Catalyst Pre-formation: In a glovebox, to a vial add Pd(OAc)₂ (4.5 mg, 0.02 mmol, 2 mol% Pd), this compound (6.1 mg, 0.044 mmol), and 2 mL of anhydrous DMAc. Stir for 15 minutes.
-
Reaction Setup: To a separate oven-dried vial, add 4-chloroanisole (142 mg, 1.0 mmol), morpholine (105 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Initiation: Add the prepared catalyst solution to the reaction vial, followed by an additional 3 mL of anhydrous DMAc.
-
Reaction: Seal the vial and heat the mixture to 120 °C with vigorous stirring for 24 hours.
-
Workup and Analysis: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Analyze the crude mixture by LC-MS against a known internal standard to determine yield.
Conclusion and Future Outlook
This guide demonstrates that while established palladium-phosphine systems remain the gold standard for a wide range of cross-coupling reactions due to their high reactivity and broad scope, the exploration of alternative ligand classes like this compound is a vital area of research.[2][4] The N,O-bidentate scaffold of this compound, while highly successful in copper catalysis, does not appear to be a direct, drop-in replacement for phosphine ligands in palladium-catalyzed amination of challenging aryl chlorides.[7][8]
The observed lower reactivity in the palladium system suggests that the electronic and steric environment provided by the picolinamide ligand may not be optimal for facilitating the key oxidative addition and/or reductive elimination steps with less reactive substrates.[8] However, the potential for enhanced catalyst stability and the possibility of unique reactivity through metal-ligand cooperation warrant further investigation. Future research should focus on systematically modifying the picolinamide backbone to tune its electronic and steric properties, potentially unlocking its full potential in palladium catalysis and leading to the development of a new class of practical, phosphine-free catalysts.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. research.rug.nl [research.rug.nl]
- 3. researchgate.net [researchgate.net]
- 4. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. uvadoc.uva.es [uvadoc.uva.es]
- 9. researchgate.net [researchgate.net]
- 10. Assessing the Cooperating Ability of 6‐Hydroxypicolinic Acid and Pyridyl‐Amide Ligands in Palladium‐Mediated C–H Activation | Semantic Scholar [semanticscholar.org]
Introduction: The Versatile Role of Picolinamide-Based Ligands in Catalysis
An In-Depth Guide to the Kinetic Analysis of Reactions Catalyzed by Picolinamide-Based Complexes
In the realm of transition metal catalysis, the design of ligands is paramount to controlling the reactivity, selectivity, and efficiency of a metallic center. Among the vast library of available ligands, those derived from 2-pyridinecarboxylic acid (picolinic acid) and its amide counterpart, picolinamide, have emerged as exceptionally versatile scaffolds. These molecules act as robust bidentate, N,O-chelating agents that can stabilize metal centers and electronically tune their catalytic properties.[1] This guide provides a comparative analysis of the kinetics of reactions catalyzed by complexes featuring this framework, with a special focus on understanding the methodologies used to derive mechanistic insights.
While direct and extensive kinetic comparisons for complexes of 6-Hydroxypicolinamide are not yet prevalent in the literature, the foundational principles can be thoroughly examined through its parent structures. The introduction of a hydroxyl group at the 6-position, as seen in 6-hydroxypicolinic acid (6-HPA), is of significant interest. This substituent allows the ligand to act as a "cooperating" entity, where, upon deprotonation, the resulting pyridone moiety can directly participate in bond-breaking and bond-forming steps, such as assisting in C-H bond activation.[2]
This guide will therefore leverage well-documented kinetic studies on picolinic acid and picolinamide complexes to establish a framework for analysis. We will explore their role in two distinct catalytic paradigms:
-
As an Activating Ligand: Enhancing the rate of oxidation reactions, exemplified by manganese-catalyzed processes.
-
As a Directing Group: Guiding regioselective C-H functionalization, a hallmark of modern synthetic chemistry.[3]
By understanding the kinetics of these established systems, researchers can better design experiments and interpret results for novel catalysts, including those based on this compound and other substituted derivatives.
Part 1: Comparative Kinetics in Oxidation Catalysis: The Picolinic Acid Advantage
One of the most well-documented roles for picolinic acid (PICA) as a ligand is in mediating metal-based advanced oxidation processes (AOPs). Manganese (Mn(II)) is an abundant and environmentally benign metal, but it is often a poor catalyst for activating oxidants like peracetic acid (PAA). However, the addition of PICA dramatically accelerates these reactions.[4]
The primary function of the PICA ligand is to form a stable five-membered chelate ring with the manganese ion.[1] This coordination has a profound electronic effect, enhancing the nucleophilicity of the metal center and facilitating the formation of potent high-valent manganese-oxo (Mn-oxo) species, which are the primary oxidants in the catalytic cycle.[1][5]
Kinetic Performance Comparison
The catalytic effect of PICA is evident when comparing the rate of PAA consumption and substrate degradation in the presence and absence of the ligand. Let's consider the degradation of a model organic micropollutant.
| System | Catalyst | Ligand | Key Observation | Relative Degradation Rate |
| Control | Mn(II) | None | Minimal reactivity towards PAA and substrate.[4] | 1x |
| Catalytic | Mn(II) | Picolinic Acid (PICA) | Significant acceleration of PAA loss and rapid substrate degradation.[4] | >100x (Typical) |
This stark difference underscores the indispensable role of the picolinate ligand in activating the Mn(II) center. Kinetic studies reveal that the reaction proceeds via the formation of a Mn(III)-PICA intermediate, which is more reactive toward PAA than the initial Mn(II) species, leading to the efficient generation of the ultimate Mn(IV/V)-oxo oxidant.[4]
Part 2: A Practical Guide to Kinetic Analysis Workflow
To quantify the performance of a new catalyst, such as a this compound complex, a robust kinetic analysis workflow is essential. Reaction Progress Kinetic Analysis (RPKA) is a powerful methodology that uses in-situ measurements to build a comprehensive picture of the reaction behavior from a minimal number of experiments.[6] A common and accessible method for monitoring these reactions is UV-Vis spectrophotometry.
Experimental Protocol: UV-Vis Monitoring of Catalytic Oxidation
This protocol outlines a general procedure for determining the initial reaction rate for the degradation of a model substrate, such as a dye or a pollutant with a strong chromophore.
-
Preparation of Stock Solutions:
-
Prepare a concentrated stock solution of the metal salt (e.g., MnCl₂) in deionized water.
-
Prepare a concentrated stock solution of the ligand (e.g., this compound) in a suitable solvent.
-
Prepare a stock solution of the model substrate (e.g., p-nitrosodimethylaniline, RNO) in a buffer solution at the desired pH.
-
Prepare a fresh stock solution of the oxidant (e.g., peracetic acid). Standardize its concentration via titration.
-
-
Spectrophotometer Setup:
-
Set the UV-Vis spectrophotometer to kinetics mode.
-
Determine the λ_max (wavelength of maximum absorbance) of the model substrate and set the instrument to monitor absorbance changes at this wavelength.
-
Equilibrate the cuvette holder to the desired reaction temperature (e.g., 25 °C).
-
-
Kinetic Run:
-
In a quartz cuvette, add the buffer solution, the metal salt solution, and the ligand solution. Allow a few minutes for the complex to form.
-
Add the substrate solution to the cuvette, mix by gentle inversion, and place it in the spectrophotometer to record a stable baseline.
-
Initiate the reaction by adding a small aliquot of the oxidant stock solution. Quickly mix and immediately start recording the absorbance as a function of time.
-
Continue data collection until the reaction is complete or for a set period.
-
-
Data Analysis:
-
Plot Absorbance vs. Time. The initial rate of the reaction is determined from the negative of the slope of the linear portion of this curve at t=0.
-
Convert the rate from Absorbance units/sec to M/s using the Beer-Lambert law (A = εbc), where ε is the molar extinction coefficient of the substrate.
-
Repeat the experiment by varying the concentration of the substrate, catalyst, and oxidant to determine the reaction order with respect to each component and to establish the rate law.
-
Caption: Workflow for kinetic analysis using UV-Vis spectrophotometry.
Part 3: From Kinetics to Mechanism: A Catalytic Cycle
The rate law and concentration dependencies derived from kinetic analysis are crucial for proposing a plausible reaction mechanism. For the Mn(II)-PICA catalyzed oxidation system, kinetic data strongly supports a cycle involving high-valent intermediates.[1][4]
The key steps, informed by kinetics, are:
-
Ligand Binding: Rapid formation of the Mn(II)-PICA complex.
-
Activation: The Mn(II)-PICA complex reacts with the oxidant (PAA) to form a more reactive Mn(III)-PICA intermediate. This is often a rate-determining region.
-
Oxidant Formation: The Mn(III)-PICA intermediate reacts rapidly with another PAA molecule to generate the ultimate high-valent Mn(V)=O species.
-
Oxygen Atom Transfer (OAT): The Mn(V)=O species transfers its oxygen atom to the substrate, regenerating a lower-valent Mn(III) complex.[5]
-
Regeneration: The Mn(III) complex is reduced back to Mn(II), closing the catalytic cycle.
This proposed cycle explains the dramatic rate enhancement observed upon addition of PICA and is consistent with spectroscopic and computational studies of related manganese oxidation catalysts.
Caption: Proposed catalytic cycle for Mn-PICA mediated oxidation.
Conclusion and Future Directions
While picolinamide and picolinic acid complexes have proven to be highly effective in a range of catalytic transformations, the systematic exploration of substituted derivatives remains a fertile ground for research. The kinetic methodologies and mechanistic principles outlined in this guide provide a robust framework for such investigations.
For This compound complexes, future kinetic analyses will be essential to elucidate the precise role of the 6-hydroxy group. It is plausible that this group could further stabilize high-valent intermediates through hydrogen bonding or electronic donation, or it could actively participate in proton-coupled electron transfer steps, potentially opening up new, highly efficient catalytic pathways. By applying rigorous kinetic analysis, researchers can move beyond simply reporting yields and begin to rationally design the next generation of superior picolinamide-based catalysts.
References
- 1. Picolinic Acid-Mediated Catalysis of Mn(II) for Peracetic Acid Oxidation Processes: Formation of High-Valent Mn Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uvadoc.uva.es [uvadoc.uva.es]
- 3. soc.chim.it [soc.chim.it]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Exploring the reactivity of manganese(IV)-oxo complexes in oxygen atom transfer reactions - American Chemical Society [acs.digitellinc.com]
- 6. Reaction progress kinetic analysis: a powerful methodology for mechanistic studies of complex catalytic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Evidence for 6-Hydroxypicolinamide-Copper Complex Formation: A Comparative Guide
Introduction
For researchers, scientists, and drug development professionals, understanding the coordination chemistry of metal ions with biologically relevant ligands is of paramount importance. 6-Hydroxypicolinamide, a derivative of picolinamide, presents a compelling case for study due to its potential as a chelating agent. Its pyridine ring nitrogen, amide group, and hydroxyl group offer multiple coordination sites for metal ions like copper(II). The formation of a stable complex with copper can have significant implications in various fields, from catalysis to the development of novel therapeutic agents.[1]
This guide provides an in-depth technical overview of the spectroscopic techniques used to confirm and characterize the formation of a this compound-copper complex. We will delve into the principles behind each method, present comparative data from analogous copper complexes, and provide detailed experimental protocols to enable researchers to validate these findings in their own laboratories. Our focus is on providing a self-validating system of protocols and analysis, grounded in established scientific principles.
The Coordination of this compound with Copper(II)
The interaction between this compound and Copper(II) ions in solution leads to the formation of a coordination complex. The ligand likely acts as a bidentate or tridentate ligand, coordinating to the copper ion through the pyridine nitrogen, the amide oxygen or nitrogen, and the hydroxyl oxygen. The precise coordination mode can be influenced by factors such as pH and the stoichiometry of the reactants.
References
Evaluating the Recyclability of 6-Hydroxypicolinamide Catalysts: A Comparative Guide for Sustainable Drug Development
In the landscape of modern pharmaceutical and fine chemical synthesis, the pursuit of sustainable and cost-effective catalytic systems is paramount. Copper-catalyzed cross-coupling reactions, particularly for the formation of C-N and C-O bonds, have become indispensable tools. Within this domain, 6-Hydroxypicolinamide and its derivatives have emerged as highly effective ligands, demonstrating remarkable efficiency in Ullmann-type reactions. However, the scalability and economic viability of these processes are intrinsically linked to the recyclability of the catalyst. This guide provides an in-depth evaluation of the potential recyclability of this compound-based copper catalysts, comparing them with established recyclable alternatives and offering a framework for their experimental validation.
The Imperative of Catalyst Recyclability
Homogeneous catalysts, while often exhibiting high activity and selectivity, suffer from the significant drawback of difficult separation from the reaction mixture. This not only leads to product contamination with residual metal but also results in the loss of the valuable catalyst and ligand. Heterogenization, the process of immobilizing a homogeneous catalyst onto a solid support, offers a compelling solution to these challenges. A robust heterogeneous catalyst can be easily recovered by simple filtration and reused over multiple reaction cycles, drastically reducing waste and operational costs. The key metrics for a successful recyclable catalyst include sustained catalytic activity and selectivity over numerous cycles, and minimal leaching of the active metal into the product.
This compound Ligands: A Promising Candidate for Heterogenization
The N,O-bidentate chelation of this compound ligands to copper forms stable complexes that are highly effective in promoting C-N and C-O bond formation. The inherent stability of these complexes is a critical prerequisite for their potential immobilization and reuse. While direct experimental data on the recyclability of copper catalysts bearing this compound ligands is nascent in publicly available literature, the successful immobilization of other picolinamide-based catalysts provides a strong proof-of-concept. For instance, an iridium catalyst bearing a picolinamide ligand has been successfully immobilized on silica and demonstrated stable performance in CO2 hydrogenation, suggesting the picolinamide scaffold is amenable to heterogenization strategies.[1][2]
Experimental Protocol for Evaluating Recyclability
To rigorously assess the recyclability of a this compound-based copper catalyst, a systematic experimental approach is required. The following protocol outlines the key steps, from catalyst preparation to recycling studies.
Part 1: Synthesis of a Heterogenized this compound Copper Catalyst
The first step involves the functionalization of the this compound ligand to enable its covalent attachment to a solid support. A common strategy is to introduce a reactive functional group, such as a vinyl or silane moiety, onto the ligand backbone, which can then be co-polymerized or grafted onto a support like polystyrene or silica gel.
Step-by-Step Methodology:
-
Ligand Functionalization: Modify the this compound structure to include a polymerizable group (e.g., a vinyl group) or a group for surface grafting (e.g., a trialkoxysilane). This is a crucial step that requires careful synthetic design to avoid interfering with the ligand's chelating ability.
-
Immobilization:
-
For Polymer Support: Co-polymerize the functionalized ligand with a suitable monomer (e.g., styrene) to create a polymer-supported ligand.
-
For Silica Support: Graft the silane-functionalized ligand onto the surface of silica gel.
-
-
Metalation: Treat the solid-supported ligand with a copper(I) or copper(II) salt (e.g., CuI, Cu(OAc)₂) in a suitable solvent to form the immobilized catalyst.
-
Characterization: Thoroughly characterize the resulting heterogeneous catalyst using techniques such as FT-IR, solid-state NMR, ICP-AES (to determine copper loading), and SEM (to analyze morphology).
Part 2: Catalyst Performance and Recyclability Study
With the heterogenized catalyst in hand, the next phase is to evaluate its performance in a model Ullmann-type coupling reaction and assess its reusability.
Step-by-Step Methodology:
-
Model Reaction: Select a representative C-N or C-O coupling reaction (e.g., the coupling of an aryl halide with an amine or a phenol).
-
Initial Catalytic Run: Perform the reaction using the newly synthesized heterogeneous catalyst. Monitor the reaction progress by techniques like GC or LC-MS to determine the yield of the desired product.
-
Catalyst Recovery: Upon completion of the reaction, recover the catalyst by simple filtration. Wash the catalyst with appropriate solvents to remove any adsorbed products or unreacted starting materials.
-
Recycling Runs: Reuse the recovered catalyst in subsequent reaction cycles under identical conditions.
-
Performance Analysis: For each cycle, determine the product yield and, if applicable, the enantioselectivity.
-
Leaching Analysis: After each cycle, analyze the reaction filtrate by ICP-AES to quantify the amount of copper that has leached from the solid support.
Comparative Analysis of Recyclable Catalytic Systems
To provide a comprehensive evaluation, the performance of a hypothetical immobilized this compound copper catalyst is compared with established recyclable copper and palladium catalyst systems for C-N and C-O coupling reactions.
| Catalyst System | Support Material | Typical Reaction | Recyclability (No. of Cycles) | Yield Maintenance | Metal Leaching | Reference |
| Immobilized this compound-Cu (Hypothetical) | Polystyrene or Silica | C-N/C-O Coupling | >5 (Projected) | High (Projected) | Low (Projected) | N/A |
| Copper-MOF (Cu-TDPAT) | Metal-Organic Framework | C-N Coupling | 5 | 85% -> 81% | Not Reported | [3] |
| Copper-Zeolite (CuI-USY) | USY Zeolite | C-O, C-N, C-S, C-C Coupling | Recyclable | Good | Not Reported | [4] |
| Chitosan-Supported Copper | Chitosan | C-N Coupling | 9 | No significant decrease | Not Reported | [5] |
| Palladium on Carbon (Pd/C) | Activated Carbon | C-N Coupling | Multiple | Good | Can be an issue | [6] |
Note: The data for the Immobilized this compound-Cu catalyst is projected based on the expected performance of a well-designed heterogeneous catalyst and is intended to serve as a benchmark for future experimental work.
Visualizing the Workflow
The experimental workflow for evaluating catalyst recyclability can be visualized as follows:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Single-Site Iridium Picolinamide Catalyst Immobilized onto Silica for the Hydrogenation of CO2 and the Dehydrogenation of Formic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
The Digital Twin: Cross-Validating Experimental Results with DFT Calculations for 6-Hydroxypicolinamide
In the landscape of modern drug discovery and materials science, the robust characterization of molecular candidates is paramount. While experimental techniques provide tangible data, they often present an incomplete picture, constrained by sample purity, solubility, or instrumental limitations. Conversely, computational methods like Density Functional Theory (DFT) offer a powerful predictive lens into a molecule's electronic structure and properties. The true strength, however, lies not in their isolated application, but in their synergy. This guide provides an in-depth exploration of how to cross-validate experimental findings with DFT calculations, using the promising scaffold of 6-Hydroxypicolinamide as a case study.
As a Senior Application Scientist, my experience has consistently shown that this dual approach is not merely confirmatory; it is a self-validating system that enhances scientific rigor. By comparing calculated spectroscopic and structural data with experimental results, we can achieve a higher degree of confidence in our molecular understanding, predict properties that are difficult to measure, and rationalize observed chemical behavior.
The Subject Molecule: this compound
This compound is a derivative of picolinamide, a scaffold known for its versatile roles in medicinal chemistry, including its presence in antimicrobial, anticancer, and anti-inflammatory agents.[1] The molecule exists in tautomeric equilibrium with 6-oxo-1,6-dihydropyridine-2-carboxamide, a fact that makes its characterization particularly interesting. For the purpose of this guide, we will focus on the 6-oxo tautomer, which is often the more stable form.
Part 1: The Computational Protocol - A "Virtual Experiment"
In the absence of a complete experimental dataset for a novel or sparsely studied compound, DFT calculations can generate a full suite of predicted spectroscopic data. This "virtual experiment" serves as a powerful benchmark for future empirical work. The following protocol outlines a robust methodology for characterizing this compound using the Gaussian suite of programs, a widely adopted tool in computational chemistry.[2]
The causality behind our choices is critical: we select the B3LYP functional due to its proven track record and excellent balance of accuracy and computational cost for a wide range of organic molecules.[3][4] We pair this with the 6-311++G(d,p) basis set , which provides a flexible description of the electron distribution, including diffuse functions (++) for non-bonding electrons and polarization functions (d,p) to account for non-spherical electron density, crucial for molecules with heteroatoms and potential hydrogen bonding.[3][5]
Step-by-Step DFT Workflow
-
Structure Input & Geometry Optimization:
-
Action: The initial 3D structure of 6-oxo-1,6-dihydropyridine-2-carboxamide is built using molecular modeling software (e.g., GaussView, Avogadro).
-
Causality: The goal is to find the lowest energy conformation (the most stable structure) on the potential energy surface. This optimized geometry is the foundation for all subsequent calculations.
-
Execution: An optimization calculation is performed using the Opt keyword in Gaussian.
-
-
Vibrational Frequency Analysis:
-
Action: A frequency calculation (Freq keyword) is run on the optimized geometry.
-
Causality: This step serves two purposes. First, it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies). Second, it calculates the harmonic vibrational frequencies and infrared intensities, effectively predicting the molecule's FTIR spectrum.
-
Trustworthiness: If imaginary frequencies are present, it indicates the structure is a transition state, not a stable minimum, and requires further geometry refinement.
-
-
NMR Chemical Shift Prediction:
-
Action: ¹H and ¹³C NMR chemical shifts are calculated using the Gauge-Independent Atomic Orbital (GIAO) method (NMR keyword).[4]
-
Causality: The GIAO method is a reliable approach for predicting isotropic shielding values, which are then converted to chemical shifts by referencing against a standard (e.g., Tetramethylsilane, TMS), calculated at the same level of theory.
-
-
Electronic Properties & UV-Vis Spectrum Simulation:
-
Action: The electronic absorption properties are predicted using Time-Dependent Density Functional Theory (TD-DFT) (TD keyword).
-
Causality: This calculation simulates the electronic transitions from the ground state to various excited states, providing the absorption wavelengths (λmax) and their corresponding oscillator strengths (intensities). This allows for a direct prediction of the UV-Vis spectrum.[6]
-
Below is a diagram illustrating this comprehensive computational workflow.
Caption: DFT workflow for predicting spectroscopic properties.
Part 2: Predicted Spectroscopic Profile and Cross-Validation
The output of our DFT protocol is a rich dataset that constitutes a theoretical "fingerprint" of this compound. This data can be compared with known experimental values for analogous compounds to establish a baseline for validation.
For clarity in the following tables, the atomic numbering scheme for 6-oxo-1,6-dihydropyridine-2-carboxamide is provided below.
Caption: Atom numbering for 6-oxo-1,6-dihydropyridine-2-carboxamide.
Vibrational Analysis (FTIR Spectroscopy)
DFT calculations predict the vibrational modes of a molecule. These must be scaled by an empirical factor (typically ~0.96 for B3LYP) to account for anharmonicity and other method-inherent approximations.[5]
| Vibrational Mode | Predicted Wavenumber (cm⁻¹, Scaled) | Expected Experimental Region & Rationale |
| N-H Stretch (Amide) | ~3450 | ~3400-3500 cm⁻¹: Corresponds to the stretching of the primary amide N-H bonds. |
| N-H Stretch (Ring) | ~3380 | ~3300-3400 cm⁻¹: Stretching of the N-H bond within the pyridinone ring. |
| C-H Stretch (Aromatic) | ~3100-3000 | ~3100-3000 cm⁻¹: Typical region for C-H stretches on a pyridine-like ring. |
| C=O Stretch (Amide) | ~1695 | ~1680-1700 cm⁻¹: A strong, characteristic peak for the amide I band.[7] |
| C=O Stretch (Ring) | ~1660 | ~1650-1670 cm⁻¹: Characteristic of the carbonyl group in a pyridinone ring system. |
| C=C/C=N Ring Stretches | ~1610, 1550, 1480 | ~1450-1620 cm⁻¹: Multiple bands corresponding to the stretching vibrations of the heterocyclic ring. |
NMR Spectroscopy
Predicted NMR shifts provide a powerful tool for structure verification.
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale |
| Pyridine Ring | |||
| C2-H | ~7.5 | - | Proton adjacent to the ring nitrogen and amide substituent. |
| C3 | - | ~118 | Aromatic carbon influenced by adjacent nitrogen. |
| C4-H | ~7.8 | ~140 | Proton on a double bond, downfield shift. |
| C5-H | ~6.5 | ~106 | Proton adjacent to the ring nitrogen and influenced by the oxo group. |
| C6 | - | ~163 | Carbonyl carbon within the ring, highly deshielded. |
| Amide Group | |||
| C7 | - | ~165 | Carbonyl carbon of the amide, deshielded. |
| NH₂ | ~8.2, ~7.9 | - | Amide protons, often broad and downfield, can exchange. |
| Ring Nitrogen | |||
| N1-H | ~12.5 | - | Acidic proton on the ring nitrogen, expected to be significantly downfield. |
Cross-Validation Insight: Experimental ¹H NMR data for N-(2,6-dimethylphenyl)-6-hydroxypicolinamide shows aromatic protons in the 6.9-7.8 ppm range.[9] Our predicted values of 6.5-7.8 ppm for the ring protons of this compound fall squarely within this expected region, lending credibility to the calculated electronic environment.
UV-Vis Spectroscopy
TD-DFT calculations predict the electronic transitions that give rise to UV-Vis absorption.
| Predicted λmax (nm) | Oscillator Strength (f) | Dominant Transition Type | Expected Experimental Correlation |
| ~310 | > 0.1 | π → π | Strong Absorption: This transition, involving the conjugated π-system of the pyridinone ring, is expected to be the primary band observed experimentally. |
| ~250 | > 0.1 | π → π | Strong Absorption: Another transition within the π-system, at a higher energy. |
| ~380 | < 0.01 | n → π | Weak Absorption/Shoulder: A lower energy transition from the non-bonding electrons on the oxygen atoms to the π system. This is often "forbidden" and appears as a very weak band or is obscured by the stronger π → π* transitions. |
Cross-Validation Insight: Pyridine derivatives with extended conjugation typically show strong absorptions in the 250-320 nm range. The predicted λmax at ~310 nm is consistent with the presence of the conjugated pyridinone system. This prediction provides a clear hypothesis for experimentalists to test.
Conclusion: A Symbiotic Approach to Molecular Characterization
This guide demonstrates a robust workflow for the computational characterization of this compound, a molecule of significant interest in medicinal chemistry. By employing established DFT protocols, we have generated a comprehensive, predictive spectroscopic profile, including FTIR, NMR, and UV-Vis data.
While a complete experimental dataset for direct comparison remains elusive, we have successfully cross-validated our theoretical predictions against known data for structurally analogous compounds. This process not only builds confidence in the computational model but also provides a detailed, actionable roadmap for future experimental work. The calculated spectra serve as a benchmark, enabling researchers to assign experimental peaks with greater certainty and to understand the underlying electronic structure that dictates the molecule's properties.
In the modern research environment, the integration of high-level computational chemistry with empirical experimentation is no longer an option, but a necessity. This symbiotic relationship accelerates the pace of discovery, enhances the reliability of results, and provides a deeper, more nuanced understanding of the molecular world.
References
- 1. researchgate.net [researchgate.net]
- 2. medium.com [medium.com]
- 3. Spectroscopic Characterization of (E)-1,4-Bis(3,4-dimethoxyphenyl) but-1-ene Ligand: IR and NMR Analysis Using DFT Methods | ClinicSearch [clinicsearchonline.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. rsc.org [rsc.org]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 6-Hydroxypicolinamide
Hazard Assessment and Risk Mitigation
Understanding the potential hazards of 6-Hydroxypicolinamide is the first step in ensuring its safe handling and disposal. Based on data from similar picolinamide and hydroxypyridine compounds, this compound should be treated as a substance that may cause skin and eye irritation.[1][2][3][4]
Key Potential Hazards:
-
Skin Irritation: May cause redness and discomfort upon contact.[1][2]
-
Eye Irritation: Can lead to serious eye irritation.[1][2][3]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[1]
Given these potential hazards, strict adherence to appropriate personal protective equipment (PPE) is mandatory.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Item | Specification | Rationale |
| Gloves | Nitrile gloves, changed regularly and immediately if contaminated. | To prevent skin contact and potential irritation. |
| Eye Protection | Chemical safety goggles or a face shield. | To protect eyes from dust particles and potential splashes. |
| Lab Coat | A standard, buttoned lab coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling large quantities or if dust generation is unavoidable. | To prevent inhalation of airborne particles that could cause respiratory irritation. |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste is crucial to prevent environmental contamination and ensure a safe laboratory environment. This protocol should be performed in a designated area, preferably within a chemical fume hood.
Step 1: Waste Segregation
-
Solid Waste: Collect all solid this compound waste, including contaminated consumables (e.g., weighing paper, gloves, and pipette tips), in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
Step 2: Container Labeling
-
All waste containers must be labeled with a hazardous waste tag as soon as the first item of waste is added.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards (e.g., "Irritant")
-
The accumulation start date
-
Step 3: Storage
-
Store waste containers in a designated satellite accumulation area.
-
Ensure containers are sealed to prevent spills or the release of vapors.
-
Secondary containment is recommended as a best practice.
Step 4: Disposal Request
-
Once the waste container is full, or if it has been in accumulation for the maximum time allowed by your institution (often 90 days), submit a chemical waste pickup request to your EHS department.
Decontamination Procedures
Thorough decontamination of all surfaces and equipment that have come into contact with this compound is essential.
-
Work Surfaces: Wipe down all surfaces with a suitable solvent (e.g., 70% ethanol), followed by a soap and water wash. All cleaning materials must be disposed of as solid hazardous waste.
-
Glassware and Equipment: Triple-rinse all contaminated glassware and equipment. The first two rinses should be with a solvent that can dissolve this compound, and the final rinse with deionized water. The rinsate must be collected and disposed of as liquid hazardous waste.[5]
Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is critical.
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[6][7] Remove contaminated clothing.
-
Eye Contact: Flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[6][7] Seek immediate medical attention.
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[6][7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]
-
Spill: For small spills, carefully absorb the material with an inert absorbent (e.g., vermiculite or sand) and place it in a sealed, labeled hazardous waste container. For large spills, evacuate the area and contact your institution's EHS department immediately.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal process, the following workflow diagram has been created.
Caption: Workflow for the safe disposal of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. 3-Hydroxypicolinamide | C6H6N2O2 | CID 70277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 6-Hydroxypicolinic acid | C6H5NO3 | CID 242721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
A Comprehensive Guide to Personal Protective Equipment for Handling 6-Hydroxypicolinamide
Welcome to your definitive resource for the safe handling of 6-Hydroxypicolinamide. This guide is designed for researchers, scientists, and drug development professionals, providing essential safety and logistical information. As your partners in research, we are committed to providing value beyond the product itself, ensuring your work is conducted with the utmost safety and scientific integrity.
Part 1: Hazard Assessment and Risk Mitigation
Understanding the potential hazards is the first step in establishing a safe handling protocol. Based on data from analogous compounds, this compound should be handled as a substance that may cause skin irritation, serious eye irritation, and potential respiratory irritation if inhaled as a dust or aerosol.[1][3] Therefore, a multi-layered personal protective equipment (PPE) strategy is essential to minimize exposure.
Engineering Controls: The First Line of Defense
Before detailing specific PPE, it is crucial to emphasize the importance of engineering controls. All handling of this compound powder should be conducted in a well-ventilated area.[4][5] For procedures that may generate dust, such as weighing or transferring solids, a certified chemical fume hood is mandatory.
PPE Selection: A Risk-Based Approach
The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed. The following table outlines the recommended PPE for various laboratory activities involving this compound.
| Activity | Required PPE | Rationale |
| Weighing and Aliquoting (Solid) | Safety Goggles, Disposable Nitrile Gloves, Lab Coat, Respiratory Protection (N95 or higher) | High risk of generating airborne particulates. Respiratory protection is crucial to prevent inhalation.[6][7] |
| Solution Preparation | Safety Goggles, Disposable Nitrile Gloves, Lab Coat | Lower risk of inhalation, but splash hazard remains. |
| Reaction Setup and Monitoring | Safety Goggles, Disposable Nitrile Gloves, Lab Coat | Protection against splashes and accidental skin contact. |
| Work-up and Purification | Chemical Splash Goggles, Disposable Nitrile Gloves (consider double gloving), Lab Coat | Increased potential for splashes and higher concentrations of the compound. |
| Waste Disposal | Safety Goggles, Disposable Nitrile Gloves, Lab Coat | Protection during handling of potentially contaminated waste materials. |
Part 2: Detailed PPE Protocols
Eye and Face Protection
-
Standard Operations : At a minimum, ANSI Z87.1-compliant safety glasses with side shields are required for all work with this compound.[8][9]
-
Splash Hazards : For procedures with a significant risk of splashing, such as when working with larger volumes or during transfers, chemical splash goggles are mandatory.[9] For high-risk operations, a face shield worn over safety goggles provides an additional layer of protection.[6][8][9]
Hand Protection
Disposable, powder-free nitrile gloves are the standard recommendation for handling this compound.[6][8] It is critical to adhere to the following best practices:
-
Inspect Gloves : Always inspect gloves for any signs of damage before use.
-
Proper Donning : Ensure hands are clean and dry before putting on gloves.
-
Avoid Contamination : Do not touch common surfaces (door handles, keyboards, etc.) with gloved hands.
-
Regular Changes : Change gloves every 30 to 60 minutes, or immediately if you suspect contamination.[6]
-
Proper Doffing : Remove gloves without touching the outside of the glove with your bare skin to prevent exposure.
Body Protection
A long-sleeved laboratory coat should be worn at all times to protect the skin and personal clothing from contamination.[8][9] Ensure the lab coat is fully buttoned. For procedures with a higher risk of spills, a chemically resistant apron over the lab coat is recommended.
Respiratory Protection
When handling solid this compound outside of a fume hood, or when there is a potential for aerosol generation, respiratory protection is essential. A NIOSH-approved N95 respirator is the minimum requirement.[6][7] For higher-risk procedures or in the event of a large spill, a respirator with a chemical cartridge may be necessary.[6] All personnel requiring respiratory protection must be fit-tested and trained in its proper use.[6][8]
Part 3: Operational and Disposal Plans
Step-by-Step PPE Donning and Doffing Procedure
Donning (Putting On) Sequence:
-
Lab Coat: Put on and fasten completely.
-
Respirator (if required): Perform a seal check.
-
Eye Protection: Position securely.
-
Gloves: Pull cuffs over the sleeves of the lab coat.
Doffing (Taking Off) Sequence:
-
Gloves: Remove using the proper technique to avoid contamination.
-
Lab Coat: Remove by rolling it inside out, without touching the exterior.
-
Eye Protection: Handle by the earpieces.
-
Respirator (if used): Remove without touching the front.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Waste Disposal
All disposable PPE contaminated with this compound should be considered hazardous waste.
-
Solid Waste : Place contaminated gloves, wipes, and other solid materials into a designated hazardous waste container.
-
Liquid Waste : Dispose of solutions containing this compound in a properly labeled hazardous waste container. Do not pour down the drain.[10]
-
Empty Containers : The first rinse of a container that held this compound should be collected as hazardous waste.[11] Subsequent rinses of the empty container can be disposed of according to your institution's guidelines.
Diagrams
PPE Selection Workflow
Caption: A decision-making workflow for selecting appropriate PPE based on the experimental procedure.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. echemi.com [echemi.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. pppmag.com [pppmag.com]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 10. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
